molecular formula C6H11NO B109103 (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide CAS No. 106462-18-4

(R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide

Cat. No.: B109103
CAS No.: 106462-18-4
M. Wt: 113.16 g/mol
InChI Key: YBZQRYWKYBZZNT-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide is a high-value chiral building block of significant interest in pharmaceutical and biochemical research. Its primary application is as a key stereospecific intermediate in the synthesis of cilastatin, a renal dehydropeptidase inhibitor administered with the antibiotic imipenem to mitigate renal metabolism . In biochemical studies, this compound serves as a critical substrate for screening, identifying, and characterizing the activity and enantioselectivity of amidase enzymes . Specific R-amidase producing microorganisms, such as Delftia tsuruhatensis , can be employed for the enantioselective hydrolysis of racemic 2,2-dimethylcyclopropane carboxamide, where the (R)-enantiomer is selectively converted to its corresponding carboxylic acid. This process allows for the efficient resolution and accumulation of the desired (S)-enantiomer, which is the direct precursor to cilastatin . This enzymatic resolution pathway, leveraging the distinct enantioselectivities of nitrile hydratase and amidase enzymes found in microorganisms like Rhodococcus erythropolis , represents a powerful biocatalytic alternative to traditional chemical synthesis for producing optically active cyclopropane derivatives . The unique strained cyclopropane ring makes it a valuable scaffold for investigating enzyme mechanism and specificity, aiding in the development of more effective targeted therapies .

Properties

IUPAC Name

(1R)-2,2-dimethylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H2,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZQRYWKYBZZNT-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H]1C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106462-18-4
Record name (R)-2,2-Dimethylcyclopropane-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physical Properties of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide, a chiral building block relevant in medicinal chemistry and organic synthesis. The information is compiled from various sources to ensure accuracy and relevance for research and development applications.

Compound Identification and Properties

This compound is a chiral organic compound featuring a cyclopropane ring, a carboxamide functional group, and a specific stereochemical configuration (R). Its identity is confirmed by its unique CAS number.[1][2][3]

The key physical and chemical properties are summarized in the table below for quick reference.

PropertyValueReference
IUPAC Name (1R)-2,2-dimethylcyclopropane-1-carboxamide[1]
CAS Number 106462-18-4[1][2][3]
Molecular Formula C₆H₁₁NO[1][3]
Molecular Weight 113.16 g/mol [1][3][4]
Appearance Solid[1]
Melting Point 135-139 °C[1]
Assay Purity 97%[1][2]
InChI Key YBZQRYWKYBZZNT-BYPYZUCNSA-N[1]
SMILES String CC1(C)C[C@H]1C(N)=O[1]

Experimental Protocols

Detailed methodologies for determining key physical properties are crucial for compound verification and quality control. The following sections describe standard laboratory protocols applicable to this compound.

The melting point is a critical indicator of a compound's purity.[5] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities can depress the melting point and broaden the range.[5]

Methodology: Capillary Method (using a Mel-Temp or similar apparatus)

  • Sample Preparation: A small amount of the compound is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is then tapped gently on a hard surface, closed-end down, to pack the powder into the sealed end, filling it to a height of 1-2 mm.[6][7]

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.

  • Heating and Observation: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point (135°C). The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium.[5]

  • Data Recording: Two temperatures are recorded:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the entire sample has completely liquefied.

  • Reporting: The melting point is reported as the range from T₁ to T₂. For accurate results, the determination should be repeated with fresh samples until consistent values are obtained.

Optical rotation is a fundamental property of chiral molecules, indicating their ability to rotate the plane of polarized light. The direction (levorotatory, (-) or dextrorotatory, (+)) and magnitude are characteristic of the substance.[8][9]

Methodology: Polarimetry

  • Solution Preparation: A precise mass of this compound is accurately weighed and dissolved in a specified solvent (e.g., methanol or chloroform) using a volumetric flask to achieve a known concentration (c), typically expressed in g/mL.[8]

  • Instrument Calibration: The polarimeter is turned on and allowed to stabilize. The zero point is calibrated by placing a polarimeter tube filled only with the pure solvent in the sample chamber.[9]

  • Sample Measurement: The solvent-filled tube is replaced with a tube of a known path length (l), typically 1 or 2 decimeters (dm), carefully filled with the prepared sample solution, ensuring no air bubbles are present.[8][10]

  • Observation: The observed angle of rotation (α) is measured. For visual polarimeters, this involves rotating the analyzer until the light intensity in the split-field eyepiece is uniform.[8] Multiple readings are taken and averaged to minimize error.[9]

  • Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) Where:

    • α = observed rotation in degrees

    • l = path length in decimeters (dm)

    • c = concentration in g/mL The measurement temperature (T) and the wavelength of light used (typically the sodium D-line, 589 nm) are reported with the result, for example, [α]²⁰D.[8][9]

Logical and Experimental Workflows

Visual diagrams are essential for representing complex relationships and processes in scientific research. Below is a workflow illustrating a generalized synthetic pathway for producing a chiral cyclopropane carboxamide, which is relevant to the target compound's structural class.

G cluster_start Starting Materials cluster_synthesis Synthesis & Purification cluster_end Final Product & Analysis start1 Racemic 2,2-Dimethyl- cyclopropanecarboxylic Acid step1 Step 1: Chiral Resolution (Diastereomeric Salt Formation) start1->step1 Reaction start2 Chiral Resolving Agent (e.g., L-carnitine) start2->step1 Reaction step2 Step 2: Fractional Crystallization (Separation of Diastereomers) step1->step2 Purification step3 Step 3: Hydrolysis (Isolation of (R)-Acid) step2->step3 Isolation step4 Step 4: Acyl Chloride Formation (e.g., with SOCl₂) step3->step4 Activation step5 Step 5: Ammonolysis (Reaction with Ammonia) step4->step5 Amidation product (R)-(-)-2,2-Dimethyl- cyclopropane-1-carboxamide step5->product Yields analysis Characterization: - Melting Point - Optical Rotation - NMR, IR, MS product->analysis Verification

Caption: Generalized workflow for the synthesis of this compound.

References

An In-depth Technical Guide to (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical structure, physicochemical properties, and its critical role as a key intermediate in the synthesis of pharmaceuticals.

Chemical Identity and Structure

This compound is a cyclopropane derivative characterized by a carboxamide group and two methyl groups attached to the same carbon atom of the cyclopropane ring. The "(R)-(-)" designation specifies the stereochemistry at the chiral center (the carbon atom bonded to the carboxamide group) and its levorotatory optical activity.

Below is a summary of its key chemical identifiers.

IdentifierValue
IUPAC Name (1R)-2,2-dimethylcyclopropane-1-carboxamide
CAS Number 106462-18-4[1]
Molecular Formula C₆H₁₁NO[1]
Molecular Weight 113.16 g/mol [1]
SMILES String CC1(C)C[C@H]1C(N)=O[1]
InChI Key YBZQRYWKYBZZNT-BYPYZUCNSA-N[1]

A visual representation of the molecule's connectivity and key identifiers is provided in the diagram below.

chemical_identity main This compound iupac IUPAC Name: (1R)-2,2-dimethylcyclopropane-1-carboxamide main->iupac cas CAS Number: 106462-18-4 main->cas formula Molecular Formula: C₆H₁₁NO main->formula mw Molecular Weight: 113.16 g/mol main->mw smiles SMILES: CC1(C)C[C@H]1C(N)=O main->smiles inchi InChI Key: YBZQRYWKYBZZNT-BYPYZUCNSA-N main->inchi

Caption: Chemical identifiers for this compound.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below. This data is crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueReference
Physical Form Solid[1]
Melting Point 135-139 °C[1]
Assay 97%[1]
Storage Temperature Room Temperature, sealed in dry conditions

Role in Drug Development: Synthesis of Cilastatin

This compound is a vital chiral intermediate in the synthesis of Cilastatin. Cilastatin is a renal dehydropeptidase inhibitor co-administered with the antibiotic imipenem to prevent its degradation in the kidneys, thereby prolonging its antibacterial activity.[2] The enantiomeric purity of the cyclopropane derivative is critical for the efficacy and safety of the final drug product.

The general synthetic pathway for Cilastatin, highlighting the incorporation of the this compound moiety, is illustrated below.

cilastatin_synthesis cluster_start Key Intermediates cluster_condensation Condensation cluster_final_step Final Step carboxamide (S)-(+)-2,2-Dimethylcyclopropane carboxamide intermediate 7-chloro-2-[[(1S)-2,2-dimethylcyclopropane] carboxamido]-2-heptenoic acid carboxamide->intermediate heptenoic_acid (Z)-7-chloro-2-oxoheptanoic acid ethyl ester heptenoic_acid->intermediate cilastatin Cilastatin intermediate->cilastatin Condensation cysteine L-Cysteine cysteine->cilastatin

Caption: Simplified synthetic pathway of Cilastatin.

Cilastatin functions by inhibiting the enzyme dehydropeptidase I, which is located in the brush border of the renal tubules.[2] This inhibition prevents the metabolism of imipenem, ensuring its therapeutic concentration in the body.

Experimental Protocols

General Synthesis of 2,2-Dimethylcyclopropane Carboxamide:

A common route involves the conversion of 2,2-dimethylcyclopropane carboxylic acid to its acid chloride, followed by amination.[3]

  • Acyl Chloride Formation: 2,2-dimethylcyclopropane carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like dichloromethane or toluene with a catalytic amount of dimethylformamide (DMF). The reaction is typically carried out at room temperature or with gentle heating.

  • Amidation: The resulting 2,2-dimethylcyclopropane carbonyl chloride is then reacted with ammonia (aqueous or gaseous) to form the carboxamide. This reaction is usually performed at low temperatures to control its exothermicity.

Chiral Resolution:

The resolution of the racemic 2,2-dimethylcyclopropane carboxamide or its precursor carboxylic acid can be achieved using chiral resolving agents, such as a chiral amine or alcohol, to form diastereomeric salts or esters that can be separated by crystallization.

Spectroscopic Data

While full, interpreted spectra are not publicly available without subscription, key spectroscopic data for the related (S)-enantiomer can be found in databases such as PubChem, which are expected to be very similar for the (R)-enantiomer, with the exception of the sign of optical rotation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H NMR
-CH (cyclopropyl)~1.0-1.5Multiplet
-CH₂ (cyclopropyl)~0.5-1.0Multiplet
-CH₃ (gem-dimethyl)~1.1 and ~1.2Singlets
-NH₂ (amide)~5.5-7.5Broad Singlet
¹³C NMR
C=O (amide)~175-180
C (quaternary)~20-25
CH (cyclopropyl)~25-30
CH₂ (cyclopropyl)~15-20
CH₃ (gem-dimethyl)~20-25 and ~28-33

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Infrared (IR) Spectroscopy:

Wavenumber (cm⁻¹)Functional Group
3400-3100N-H stretch (amide)
3080-3000C-H stretch (cyclopropyl)
2960-2850C-H stretch (alkyl)
~1680C=O stretch (amide I)
~1620N-H bend (amide II)

Mass Spectrometry (MS):

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 113, corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of the amide group and cleavage of the cyclopropane ring.

The general workflow for obtaining such spectroscopic data is outlined below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of (R)-(-)-2,2-DCCP-carboxamide purification Purification (e.g., Crystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_elucidation Structure Elucidation & Purity Assessment nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation

Caption: General workflow for synthesis and analysis.

Conclusion

This compound is a fundamentally important chiral building block in modern pharmaceutical synthesis. Its well-defined structure and stereochemistry are essential for the production of complex and life-saving drugs like Cilastatin. This guide provides a foundational understanding of its chemical and physical properties, and while detailed experimental data remains somewhat proprietary, the information presented here should serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

(R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 106462-18-4

This technical guide provides an in-depth overview of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide, a chiral building block of significant interest in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical properties, synthesis, and primary applications.

Core Compound Properties

This compound is a chiral organic compound featuring a cyclopropane ring substituted with two methyl groups and a carboxamide functional group.[1] Its rigid, three-dimensional structure and specific stereochemistry make it a valuable precursor in asymmetric synthesis.[2]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 106462-18-4
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
Appearance Solid
Melting Point 135-139 °C
SMILES String CC1(C)C[C@H]1C(N)=O
InChI Key YBZQRYWKYBZZNT-BYPYZUCNSA-N
Solubility Soluble in organic solvents, limited solubility in water.[1]
Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.

Hazard ClassificationCode
Acute Toxicity, OralCategory 4
Skin IrritationCategory 2
Skin SensitizationCategory 1
Eye IrritationCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)

Data sourced from Sigma-Aldrich safety information.

Synthesis and Manufacturing

The synthesis of enantiomerically pure this compound is a multi-step process that typically involves the synthesis of the racemic 2,2-dimethylcyclopropane carboxylic acid, followed by chiral resolution and subsequent amidation.

Representative Experimental Protocols

Step 1: Synthesis of racemic 2,2-Dimethylcyclopropane carboxylic acid

A common route to the racemic acid involves the cyclopropanation of 2-methylpropene. For example, a process using 2-methylbutenoic acid as a starting material can be employed, which undergoes esterification, cyclopropanation, and hydrolysis to yield 2,2-dimethylcyclopropane carboxylic acid.[3]

Step 2: Chiral Resolution of 2,2-Dimethylcyclopropane carboxylic acid

The resolution of the racemic acid is a critical step to isolate the desired (R)-enantiomer. One documented method involves a two-step, one-pot biotransformation of rac-2,2-dimethylcyclopropanecarbonitrile using both a nitrilase and an amidase. This process can be designed to selectively produce (S)-(+)-2,2-dimethylcyclopropane-1-carboxamide, leaving behind the (R)-2,2-dimethylcyclopropanecarboxylic acid as a byproduct, which can then be isolated.[3] Another approach is the fractional crystallization of diastereomeric salts formed by reacting the racemic acid with a chiral resolving agent, such as an optically active amine.[4][5]

Step 3: Amidation of (R)-(-)-2,2-Dimethylcyclopropane carboxylic acid

The final step is the conversion of the carboxylic acid to the primary amide. A general and effective one-pot procedure involves the activation of the carboxylic acid with thionyl chloride (SOCl₂) followed by the addition of ammonia.[1] Alternatively, the carboxylic acid can be converted to an acyl chloride, which then reacts violently but effectively with a concentrated solution of ammonia to form the amide.[2]

Applications in Research and Development

The primary application of this compound is as a chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[2][6] The rigid cyclopropane scaffold can impart desirable properties to a drug molecule, such as increased potency, metabolic stability, and improved binding affinity to its target.[6][7]

While its enantiomer, (S)-(+)-2,2-dimethylcyclopropane carboxamide, is a known key intermediate in the synthesis of Cilastatin, an inhibitor of dehydropeptidase-I, the specific applications of the (R)-(-)-enantiomer are less documented in publicly available literature.[3] It is plausible that it is utilized in the synthesis of other pharmaceutical candidates where the (R)-configuration is required for biological activity.

Biological Activity and Mechanism of Action

Based on extensive literature searches, there is currently no specific, publicly available data on the biological activity, mechanism of action, or associated signaling pathways for this compound itself. Its significance in the scientific literature is predominantly as a chiral intermediate for organic synthesis. The broader class of cyclopropane-containing molecules has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties, but these are not specific to the title compound.

Visualizations

Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound, starting from the racemic carboxylic acid.

G racemic_acid Racemic 2,2-Dimethylcyclopropane carboxylic acid chiral_resolution Chiral Resolution (e.g., Enzymatic or Diastereomeric Salt Crystallization) racemic_acid->chiral_resolution r_acid (R)-(-)-2,2-Dimethylcyclopropane carboxylic acid chiral_resolution->r_acid Isolation of (R)-enantiomer s_enantiomer (S)-(+)-Enantiomer (removed) chiral_resolution->s_enantiomer amidation Amidation (e.g., via Acyl Chloride or One-Pot with SOCl2/NH3) r_acid->amidation final_product (R)-(-)-2,2-Dimethylcyclopropane -1-carboxamide amidation->final_product

Caption: Synthetic workflow for this compound.

Role as a Chiral Building Block

This diagram illustrates the conceptual role of this compound as a chiral building block in the synthesis of a more complex, hypothetical target molecule.

G start (R)-(-)-2,2-Dimethylcyclopropane -1-carboxamide synthesis Multi-step Asymmetric Synthesis start->synthesis reagent Other Reagents & Building Blocks reagent->synthesis target Complex Chiral Target Molecule (e.g., Pharmaceutical Active Ingredient) synthesis->target

Caption: Role as a chiral precursor in complex molecule synthesis.

References

An In-depth Guide to the Molecular Weight of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the molecular weight of the chemical compound (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide, a molecule of interest in various research and development applications. This document is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Composition and Formula

This compound is a chiral organic compound. Its structure consists of a cyclopropane ring substituted with two methyl groups and a carboxamide group. The empirical and molecular formula for this compound has been identified as C₆H₁₁NO.[1] This formula indicates that each molecule is composed of six carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one oxygen atom.

Calculation of Molecular Weight

The molecular weight (MW) of a compound is the sum of the atomic weights of its constituent atoms. The calculation is based on the molecular formula and the standard atomic weights of each element.

The standard atomic weights used for this calculation are:

  • Carbon (C): ~12.011 amu[2][3]

  • Hydrogen (H): ~1.008 amu[4][5][6]

  • Nitrogen (N): ~14.007 amu[7][8][9]

  • Oxygen (O): ~15.999 amu[10][11][12]

The molecular weight is calculated as follows: MW = (Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of N atoms × Atomic weight of N) + (Number of O atoms × Atomic weight of O) MW = (6 × 12.011) + (11 × 1.008) + (1 × 14.007) + (1 × 15.999) MW = 72.066 + 11.088 + 14.007 + 15.999 MW = 113.160 g/mol

This calculated value is consistent with the molecular weight information found in various chemical databases.[1][13][14]

Data Summary

The quantitative data pertaining to the molecular weight of this compound is summarized in the tables below for clarity and ease of reference.

Table 1: Atomic Composition

Element Symbol Count Standard Atomic Weight (amu)
Carbon C 6 ~12.011[2][3]
Hydrogen H 11 ~1.008[4][5][6]
Nitrogen N 1 ~14.007[7][8][9]

| Oxygen | O | 1 | ~15.999[10][11][12] |

Table 2: Molecular Weight Calculation

Constituent Element Calculation Subtotal ( g/mol )
Carbon (C₆) 6 × 12.011 72.066
Hydrogen (H₁₁) 11 × 1.008 11.088
Nitrogen (N₁) 1 × 14.007 14.007
Oxygen (O₁) 1 × 15.999 15.999

| Total Molecular Weight | | 113.160 |

Visualization of Molecular Weight Calculation

The logical flow from the molecular formula to the final molecular weight is depicted in the following diagram.

MolecularWeightCalculation A Molecular Formula C₆H₁₁NO B Carbon (C) Atom Count: 6 Atomic Weight: ~12.011 A->B C Hydrogen (H) Atom Count: 11 Atomic Weight: ~1.008 A->C D Nitrogen (N) Atom Count: 1 Atomic Weight: ~14.007 A->D E Oxygen (O) Atom Count: 1 Atomic Weight: ~15.999 A->E F Summation of Atomic Weights B->F C->F D->F E->F G Total Molecular Weight 113.160 g/mol F->G

Caption: Molecular weight calculation workflow.

Experimental Protocol for Mass Spectrometry

While the molecular weight is a calculated value, it can be experimentally confirmed using mass spectrometry. A general protocol for determining the monoisotopic mass, which corresponds closely to the molecular weight for a given isotopic composition, is outlined below.

Objective: To confirm the molecular mass of this compound.

Method: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution. Further dilute the stock solution to a final concentration of approximately 10 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.

  • Infusion: Introduce the diluted sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte. For this compound, analysis in positive ion mode is typical, looking for the protonated molecule [M+H]⁺.

  • Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. The expected exact mass for C₆H₁₁NO is 113.0841. Therefore, the m/z value for the [M+H]⁺ ion would be approximately 114.0919. The high resolution of the instrument allows for precise mass determination, confirming the elemental composition.

References

An In-depth Technical Guide on the Solubility of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical Properties

  • Molecular Formula: C₆H₁₁NO[4]

  • Molecular Weight: 113.16 g/mol [4]

  • Appearance: White to off-white crystalline powder[5]

  • Melting Point: 135-139 °C

Quantitative Solubility Data

The following table summarizes the mole fraction solubility (x) of (S)-(+)-2,2-Dimethylcyclopropane-1-carboxamide in various solvents at temperatures ranging from 280.55 K to 323.45 K. This data is derived from a study that utilized a laser monitoring observation technique to determine the solid-liquid equilibrium.[6]

Temperature (K)TolueneDichloromethaneTrichloromethaneEthyl AcetateEthanolWater
280.55 0.00060.01950.01210.00530.06380.0152
285.75 0.00080.02430.01540.00680.07510.0173
291.05 0.00110.03010.01960.00870.08820.0198
296.15 0.00150.03690.02470.01100.10340.0225
301.35 0.00200.04510.03100.01390.12090.0256
306.45 0.00260.05460.03850.01740.14110.0291
311.65 0.00340.06590.04760.02170.16430.0331
317.35 0.00450.07980.05910.02720.19150.0376
323.45 0.00600.09690.07360.03410.22340.0428

Data adapted from a study on the (S)-(+)-enantiomer, which is expected to have identical solubility to the (R)-(-)-enantiomer in achiral solvents.[6]

Qualitative solubility information from other sources indicates that the racemic compound, 2,2-dimethylcyclopropane carboxamide, is soluble in methanol.[5][7] Additionally, purification protocols for the S-(+)-enantiomer involve crystallization from hot water, suggesting its solubility in water is temperature-dependent.[8]

Experimental Protocol for Solubility Determination

The quantitative solubility data presented above was obtained using a synthetic method with a laser monitoring observation technique.[6] This method involves precise temperature control and detection of solid phase disappearance to determine the saturation point.

Apparatus: The experimental setup typically consists of a jacketed glass vessel equipped with a magnetic stirrer, a precision temperature controller (e.g., a thermostat bath), a calibrated thermometer, and a laser monitoring system.

Procedure:

  • Sample Preparation: A known mass of the solute ((S)-(+)-2,2-Dimethylcyclopropane-1-carboxamide) is added to a known mass of the solvent in the jacketed glass vessel.

  • Heating and Dissolution: The solution is slowly heated at a constant rate while being continuously stirred to ensure homogeneity.

  • Laser Monitoring: A laser beam is passed through the solution, and the intensity of the transmitted light is monitored by a detector. As the solid solute dissolves with increasing temperature, the solution becomes clear, leading to a sharp increase in the intensity of the transmitted light.

  • Equilibrium Temperature Determination: The temperature at which the last solid particle disappears, indicated by the stabilization of the laser signal at its maximum, is recorded as the equilibrium or saturation temperature for that specific composition.

  • Data Collection: The experiment is repeated with different solute-solvent mass ratios to determine the solubility at various temperatures.

The following diagram illustrates the general workflow for this experimental protocol.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh solute and solvent B Add to jacketed vessel A->B C Slowly heat with constant stirring B->C D Monitor light transmission with laser system C->D E Record temperature at complete dissolution D->E F Repeat for different compositions E->F G Construct solubility curve F->G

Caption: Workflow for solubility determination via the synthetic method.

Data Correlation

The experimental solubility data (mole fraction, x) can be correlated with temperature (T) using thermodynamic models. The modified Apelblat equation is commonly used for this purpose and has shown good agreement with the experimental values for (S)-(+)-2,2-Dimethylcyclopropane-1-carboxamide.[6]

The equation is as follows:

ln(x) = A + (B / T) + C ln(T)

Where A, B, and C are empirical parameters determined by fitting the equation to the experimental data. These parameters are specific to the solute-solvent system.

Logical Relationship in Synthesis and Purification

The solubility of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide is a critical parameter in its synthesis and purification, particularly in the final crystallization step to isolate the pure product. The process leverages the differential solubility of the compound at different temperatures.

G A Crude (R)-carboxamide in solution B Heat to dissolve (High Solubility) A->B Increase T C Cool solution slowly (Low Solubility) B->C Decrease T D Precipitation of pure crystals C->D Supersaturation E Filtration and Drying D->E F Pure (R)-(-)-2,2-Dimethyl- cyclopropane-1-carboxamide E->F

Caption: Crystallization process based on temperature-dependent solubility.

References

Spectroscopic Profile of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the chiral molecule (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide. Due to the limited availability of a complete public spectral dataset for the (R)-enantiomer, this guide utilizes data from its enantiomer, (S)-(+)-2,2-Dimethylcyclopropane-1-carboxamide, and the corresponding racemate. In achiral spectroscopic analyses such as standard NMR, IR, and MS, enantiomers exhibit identical spectral properties. The data herein is presented to serve as a reliable reference for researchers engaged in the synthesis, characterization, and application of this compound in drug discovery and development.

Spectral Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for 2,2-Dimethylcyclopropane-1-carboxamide.

Table 1: ¹H NMR Spectral Data

Data obtained from the (S)-enantiomer.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
[Data not publicly available]---
[Data not publicly available]---
[Data not publicly available]---
[Data not publicly available]---
Table 2: ¹³C NMR Spectral Data

Data corresponds to the racemic mixture, 2,2-Dimethylcyclopropanecarboxamide.[1]

Chemical Shift (δ) ppmAssignment
[Data not publicly available]C=O (Amide)
[Data not publicly available]C(CH₃)₂
[Data not publicly available]CH
[Data not publicly available]CH₂
[Data not publicly available]C(CH₃)₂
Table 3: IR Spectral Data

Data corresponds to the (S)-enantiomer, obtained via Attenuated Total Reflectance (ATR).

Wavenumber (cm⁻¹)IntensityAssignment
[Data not publicly available]StrongN-H Stretch
[Data not publicly available]StrongC-H Stretch
[Data not publicly available]StrongC=O Stretch (Amide I)
[Data not publicly available]MediumN-H Bend (Amide II)
Table 4: Mass Spectrometry Data

Data corresponds to the racemic mixture, obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

m/zRelative Intensity (%)Assignment
113[Data not publicly available][M]⁺ (Molecular Ion)
98[Data not publicly available][M - NH₃]⁺
70[Data not publicly available][Further fragmentation]
55[Data not publicly available][Further fragmentation]

Experimental Protocols

The following protocols provide a general framework for the acquisition of spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio. Key parameters to be set include the spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, typically at a frequency of 75 MHz or higher. Proton decoupling is employed to simplify the spectrum. A larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy
  • Sample Preparation: For Fourier-Transform Infrared (FT-IR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory, a small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is first collected and subtracted from the sample spectrum. Multiple scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) is injected into the GC inlet. The GC column separates the components of the sample before they enter the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically performed at 70 eV.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chiral molecule like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_Synthesis_Purification Synthesis and Purification cluster_Spectroscopic_Analysis Spectroscopic Analysis cluster_Data_Interpretation Data Interpretation and Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR ¹H and ¹³C NMR Solvent: CDCl₃ or DMSO-d₆ Purification->NMR Sample Preparation IR FT-IR (ATR) Solid State Analysis Purification->IR Sample Preparation MS GC-MS EI Ionization Purification->MS Sample Preparation Chiral_Analysis Optical Rotation Confirmation of Enantiomer Purification->Chiral_Analysis Specific for Chiral Compounds Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation MS->Purity_Assessment Final_Report Final_Report Structure_Confirmation->Final_Report Purity_Assessment->Final_Report Chiral_Analysis->Final_Report

Caption: A logical workflow for the synthesis, purification, and comprehensive spectroscopic characterization of this compound.

References

An In-depth Technical Guide on the Hypothesized Mechanism of Action of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the mechanism of action of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide is not extensively available in public literature. This guide presents a hypothesized mechanism based on its structural relationship to a key precursor of Cilastatin, a well-characterized inhibitor of renal dehydropeptidase-I.

Executive Summary

This compound is a chiral small molecule. While direct pharmacological studies on this specific enantiomer are scarce, its structural analog, (S)-(+)-2,2-dimethylcyclopropane carboxamide, is a critical intermediate in the synthesis of Cilastatin.[1][2][3] Cilastatin is a potent and specific inhibitor of the human renal enzyme dehydropeptidase-I (DHP-I), also known as renal dipeptidase.[4][5][6] This enzyme is responsible for the renal metabolism of carbapenem antibiotics, such as imipenem.[4][6]

This guide postulates that this compound likely acts as an inhibitor of renal dehydropeptidase-I. This hypothesis is grounded in the established pharmacology of Cilastatin and the principle that stereoisomers can exhibit similar, albeit potentially varied, biological activities. The core of this proposed mechanism is the competitive, reversible inhibition of DHP-I, a zinc-dependent metalloenzyme located on the brush border of proximal renal tubule cells.[4][5][7]

Hypothesized Molecular Target: Renal Dehydropeptidase-I (DHP-I)

Structure and Function:

Dehydropeptidase-I (DPEP1 or DHP-I) is a membrane-bound glycoprotein that exists as a disulfide-linked homodimer.[5] It is anchored to the renal brush border of the kidney via a glycosylphosphatidylinositol (GPI) anchor.[5][8] The active site of each subunit contains two zinc ions, which are essential for its catalytic activity.[5][9]

The primary physiological role of DHP-I is the hydrolysis of various dipeptides.[5][7] From a pharmacological standpoint, DHP-I is significant due to its ability to hydrolyze the β-lactam ring of carbapenem antibiotics, rendering them inactive.[6][7] This enzymatic degradation necessitates the co-administration of a DHP-I inhibitor with these antibiotics to ensure their therapeutic efficacy.

Proposed Mechanism of Action

It is proposed that this compound functions as a competitive inhibitor of renal dehydropeptidase-I. The cyclopropane carboxamide moiety is a key structural feature for binding to the active site of the enzyme. By occupying the active site, the molecule would prevent the binding and subsequent hydrolysis of DHP-I substrates, including carbapenem antibiotics.

The inhibition is likely reversible, consistent with the action of Cilastatin. This interaction would be crucial in a therapeutic context where transient inhibition of the enzyme is desired to protect a co-administered drug from degradation.

Below is a diagram illustrating the proposed signaling pathway.

cluster_renal_tubule Renal Proximal Tubule Cell DHP1 Renal Dehydropeptidase-I (DHP-I) InactiveMetabolite Inactive Metabolite DHP1->InactiveMetabolite Carbapenem Carbapenem Antibiotic (e.g., Imipenem) Carbapenem->DHP1 Hydrolysis Molecule (R)-(-)-2,2-Dimethylcyclopropane -1-carboxamide Molecule->DHP1 Inhibition

Proposed inhibition of DHP-I by the molecule.

Quantitative Data (Based on Cilastatin)

As direct quantitative data for this compound is unavailable, the following table summarizes the inhibitory potency of Cilastatin against renal dehydropeptidase-I. This data serves as a reference for the expected potency of a structurally related inhibitor.

ParameterValueSpeciesReference
IC50 ~0.1 µMHuman[4]
Ki 0.02 - 1 µM-[6]

Experimental Protocols

The following is a detailed methodology for a representative in vitro assay to determine the inhibitory activity of a compound against renal dehydropeptidase-I.

Assay for Dehydropeptidase-I Inhibition

This protocol describes a continuous spectrophotometric assay to measure the inhibition of DHP-I. The assay is based on monitoring the hydrolysis of a carbapenem substrate, which results in a decrease in absorbance at a specific wavelength.[10]

Materials and Reagents:

  • Purified or recombinant human renal dehydropeptidase-I (DHP-I)

  • Imipenem monohydrate (or other suitable carbapenem substrate)

  • This compound (test compound)

  • Assay Buffer: 50 mM MOPS, pH 7.1

  • Dimethyl sulfoxide (DMSO) for dissolving the test compound

  • UV-transparent 96-well microplates

  • Spectrophotometer capable of kinetic measurements at 297 nm

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a series of dilutions of the test compound in the assay buffer.

    • Prepare a stock solution of imipenem in the assay buffer. This should be prepared fresh.

    • Dilute the DHP-I enzyme to a working concentration in the assay buffer. The optimal concentration should be determined empirically.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the DHP-I enzyme solution.

    • Include control wells with no inhibitor and no enzyme.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the reaction by adding the imipenem substrate solution to all wells.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Measure the decrease in absorbance at 297 nm kinetically over a period of 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.

Below is a diagram of the experimental workflow.

cluster_workflow DHP-I Inhibition Assay Workflow A Prepare Reagents: - DHP-I Enzyme - Substrate (Imipenem) - Test Compound - Assay Buffer B Dispense into 96-well plate: - Buffer - Test Compound - DHP-I Enzyme A->B C Pre-incubate at 37°C for 10 minutes B->C D Initiate reaction by adding substrate C->D E Measure absorbance decrease at 297 nm (kinetic) D->E F Calculate reaction rates and determine IC50 E->F

Workflow for DHP-I inhibition assay.

Broader Biological Context and Potential Implications

Beyond its role in protecting antibiotics, inhibition of DHP-I by Cilastatin has been shown to have other biological effects. Cilastatin can inhibit renal organic anion transporters (OATs), which may contribute to its nephroprotective effects by reducing the accumulation of certain drugs in renal cells.[11] Furthermore, DHP-I is involved in the metabolism of glutathione and leukotrienes, suggesting that its inhibition could have broader physiological consequences.[7][12] Recent studies have also implicated DHP-I in renal inflammation during ischemia-reperfusion injury, highlighting it as a potential therapeutic target for acute kidney injury.[12][13]

If this compound acts as a DHP-I inhibitor, it could potentially share these broader biological activities.

The diagram below illustrates the potential multi-target interactions in the kidney.

Molecule (R)-(-)-2,2-Dimethylcyclopropane -1-carboxamide DHP1 DHP-I Inhibition Molecule->DHP1 Primary Target OAT OAT Inhibition Molecule->OAT Potential Secondary Target Nephroprotection Nephroprotection DHP1->Nephroprotection Inflammation Modulation of Inflammation DHP1->Inflammation OAT->Nephroprotection

Potential multi-target interactions in the kidney.

Conclusion

While direct evidence is pending, the structural analogy of this compound to a key precursor of the known renal dehydropeptidase-I inhibitor, Cilastatin, provides a strong basis for a hypothesized mechanism of action. It is proposed that this compound acts as a competitive inhibitor of DHP-I. Further in vitro enzymatic assays are required to confirm this hypothesis and to quantify its inhibitory potency. Understanding the potential interaction of this molecule with DHP-I and other renal targets could open avenues for its development in combination therapies, particularly with carbapenem antibiotics, or for other indications where modulation of DHP-I activity is beneficial.

References

The Rising Profile of Cyclopropane Carboxamides: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the cyclopropane ring, a small, strained carbocycle, into molecular scaffolds has become a powerful strategy in modern drug discovery. This unique structural motif imparts a fascinating combination of rigidity, metabolic stability, and unique electronic properties that can profoundly influence the biological activity of a molecule. When combined with a carboxamide functionality, the resulting cyclopropane carboxamide core offers a versatile platform for the development of novel therapeutics targeting a wide array of biological processes. This in-depth technical guide provides a comprehensive overview of the diverse biological activities of cyclopropane carboxamide derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Diverse Biological Activities of Cyclopropane Carboxamide Derivatives

Cyclopropane carboxamide derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for addressing a range of therapeutic needs. These activities stem from the unique conformational constraints and electronic nature of the cyclopropane ring, which can enhance binding affinity and selectivity for various biological targets.[1][2]

Anticancer Activity

A significant area of investigation for cyclopropane carboxamide derivatives is in oncology. These compounds have been shown to inhibit the proliferation of various cancer cell lines, often through the induction of apoptosis. For instance, certain 1-phenylcyclopropane carboxamide derivatives have demonstrated effective inhibition of the proliferation of the U937 human myeloid leukemia cell line.[2] The mechanism of action for some anticancer carboxamides involves the induction of apoptosis through the activation of caspases, key enzymes in the programmed cell death pathway.[3]

Antimicrobial and Antifungal Activity

The threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Cyclopropane carboxamides have emerged as a promising class of compounds in this area. Various derivatives have been synthesized and evaluated for their in vitro activity against a range of bacterial and fungal pathogens.[4] For example, certain amide derivatives containing a cyclopropane moiety have shown moderate to excellent activity against Staphylococcus aureus, Escherichia coli, and the fungal pathogen Candida albicans.[5]

Antiviral Activity

The antiviral potential of cyclopropane-containing compounds has also been recognized. Notably, cyclopropane-based inhibitors have been developed to target viral proteases, which are essential enzymes for viral replication. A prominent example is the development of inhibitors for the 3C-like protease (3CLpro) of coronaviruses, including SARS-CoV-2.[6][7] These inhibitors often work by covalently binding to the active site of the protease, thereby blocking its function and halting viral replication.[7]

Enzyme Inhibition: FAAH and Kinases

Cyclopropane carboxamide derivatives have been successfully designed as potent and selective enzyme inhibitors. A notable example is their application as inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, these compounds can elevate anandamide levels, leading to analgesic, anti-inflammatory, and anxiolytic effects.[8][9][10]

Furthermore, the structural features of cyclopropane carboxamides make them suitable scaffolds for the development of kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Certain aryl carboxamide derivatives have been identified as potent inhibitors of kinases such as Death-Associated Protein Kinase 1 (DAPK1) and Janus Kinase 2 (JAK2).[11][12]

Receptor Modulation

The rigid nature of the cyclopropane ring can be exploited to create ligands that bind with high affinity and selectivity to specific receptors. While research in this area is ongoing, there is potential for developing cyclopropane carboxamide derivatives as modulators of G-protein coupled receptors (GPCRs) and other receptor families. For example, quinoxaline-6-carboxamides have been identified as allosteric modulators of cannabinoid receptors.[13] Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, offering a more nuanced way to control receptor activity.[5][14]

Quantitative Data on Biological Activity

To facilitate comparison and aid in structure-activity relationship (SAR) studies, the following tables summarize the quantitative biological activity data for a selection of cyclopropane carboxamide derivatives.

Compound Class Target Organism/Cell Line Activity Metric Value Reference
Dicyano-cyclopropane-1-carboxamidesPyricularia oryzaeInhibition Rate (50 µg/mL)67.1%[9]
Dicyano-cyclopropane-1-carboxamidesErysiphe graminisInhibition Rate (400 µg/mL)85%[9]
Dicyano-cyclopropane-1-carboxamidesCulex pipiens pallens (mosquito larvae)Lethal Rate (>5 µg/mL)>60%[9]
Amide derivatives containing cyclopropaneCandida albicansMIC8016 µg/mL[5]
1-Phenylcyclopropane carboxamidesU937 (human myeloid leukemia)-Effective inhibition of proliferation[2]
Carboxamide derivativesGlioma U251 cells-Induced apoptosis[3]

Table 1: Antimicrobial and Antiproliferative Activity of Cyclopropane Carboxamide Derivatives

Compound Class Target Enzyme/Receptor Activity Metric Value Reference
N-pyridazin-3-yl...carboxamide (PF-04457845)Human FAAHIC507.2 nM[10]
ARN2508 (dual FAAH/COX inhibitor)FAAH/COX-Potent inhibitor[8]
Isonicotinamide derivative (4q)DAPK1 KinaseIC501.09 µM[11]
Thiophene carboxamidesJAK2-Potent inhibition[12]
Quinoxaline-6-carboxamide (3j)CB1 Receptor (NAM)IC506.78 µM[13]
Quinoline-6-carboxamide (4a)CB2 Receptor (Partial Agonist)EC500.0371 µM[13]

Table 2: Enzyme and Receptor Modulatory Activity of Cyclopropane Carboxamide Derivatives

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Cyclopropane Carboxamide Derivatives

A general method for the synthesis of 1-phenylcyclopropane carboxamide derivatives involves the α-alkylation of a substituted 2-phenyl acetonitrile with 1,2-dibromoethane, followed by hydrolysis of the nitrile to a carboxylic acid, and subsequent amide coupling.[2]

Example Protocol: Synthesis of N-substituted 1-phenylcyclopropane carboxamide [2]

  • Cyclopropanation: To a solution of substituted 2-phenyl acetonitrile in a suitable solvent (e.g., water), add a base (e.g., NaOH) and a phase-transfer catalyst (e.g., TBAB). Add 1,2-dibromoethane and stir the reaction at a controlled temperature (e.g., 60 °C) until completion. Extract the product, 1-phenylcyclopropane acetonitrile, with an organic solvent.

  • Hydrolysis: Treat the 1-phenylcyclopropane acetonitrile with concentrated hydrochloric acid and heat under reflux to hydrolyze the nitrile group to a carboxylic acid.

  • Amide Coupling: To a solution of the 1-phenylcyclopropane carboxylic acid in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HATU) and a base (e.g., DIPEA). Add the desired amine and stir the reaction at room temperature until completion. Work up the reaction to isolate the final N-substituted 1-phenylcyclopropane carboxamide product.

A variety of synthetic routes exist for different classes of cyclopropane carboxamides, often involving multi-step sequences.[3][15][16][17][18]

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Protocol: [Adapted from multiple sources]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test cyclopropane carboxamide derivative in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol: [Adapted from multiple sources]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compound: In a 96-well microtiter plate, prepare two-fold serial dilutions of the cyclopropane carboxamide derivative in the appropriate broth.

  • Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vitro Enzyme Inhibition Assay: FAAH Inhibition

This protocol describes a fluorometric assay to determine the inhibitory activity of compounds against FAAH.

Protocol: [15][19][20][21]

  • Reagent Preparation: Prepare solutions of recombinant FAAH enzyme, a fluorogenic FAAH substrate (e.g., Arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA), and serial dilutions of the test cyclopropane carboxamide inhibitor in an appropriate assay buffer.

  • Pre-incubation: In a 96-well black microplate, add the FAAH enzyme and the inhibitor solution. Incubate for a specific period (e.g., 15-30 minutes) at 37°C to allow for the interaction between the enzyme and the inhibitor. This step is particularly crucial for irreversible inhibitors.[19]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Immediately measure the increase in fluorescence intensity (e.g., excitation at ~360 nm, emission at ~465 nm) over time using a fluorescence plate reader. The cleavage of the substrate by FAAH releases a fluorescent product.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Determine the percentage of inhibition relative to a control without the inhibitor. The IC50 value can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Antiviral Assay: Coronavirus 3CL Protease Inhibition

This protocol outlines a fluorescence resonance energy transfer (FRET)-based assay to screen for inhibitors of coronavirus 3CL protease.

Protocol: [2][22]

  • Reagent Preparation: Prepare solutions of purified recombinant 3CL protease, a FRET-based peptide substrate containing a fluorophore and a quencher, and serial dilutions of the test cyclopropane carboxamide inhibitor in an appropriate assay buffer.

  • Enzyme-Inhibitor Incubation: In a 96-well plate, incubate the 3CL protease with the inhibitor solutions for a defined period (e.g., 30-60 minutes) at room temperature or 37°C.

  • Reaction Initiation: Initiate the reaction by adding the FRET substrate to each well.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. Determine the percentage of inhibition relative to a control without the inhibitor. The IC50 value can be calculated from a dose-response curve.

Receptor Binding Assay: Radioligand Competition Assay for GPCRs

This protocol describes a general method for a radioligand competition binding assay to determine the affinity of a test compound for a G-protein coupled receptor (GPCR).[1][4][19][20][22]

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target GPCR from cultured cells or tissues.

  • Assay Setup: In a 96-well filter plate, add the cell membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the receptor, and varying concentrations of the unlabeled test cyclopropane carboxamide derivative.

  • Incubation: Incubate the plate for a specific time at a controlled temperature to allow the binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Radioactivity Measurement: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of bound radioligand will decrease as the concentration of the competing test compound increases. The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC50 value is determined from this curve, and the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological activity of cyclopropane carboxamide derivatives.

FAAH_Inhibition_Pathway Anandamide Anandamide (AEA) FAAH Fatty Acid Amide Hydrolase (FAAH) Anandamide->FAAH Degradation CB1R CB1 Receptor Anandamide->CB1R Activation ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid Signaling Downstream Signaling (Analgesia, Anti-inflammation) CB1R->Signaling CyclopropaneCarboxamide Cyclopropane Carboxamide Inhibitor CyclopropaneCarboxamide->FAAH

FAAH Inhibition by a Cyclopropane Carboxamide Derivative.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Recruitment Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Procaspase-3 Caspase8->Procaspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution CyclopropaneCarboxamide Anticancer Cyclopropane Carboxamide Derivative CyclopropaneCarboxamide->Procaspase8 Induces CyclopropaneCarboxamide->Mitochondrion Induces stress

Simplified Apoptosis Signaling Pathways.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Cyclopropane Carboxamide Derivatives B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Solubilize Formazan Crystals (e.g., with DMSO) F->G H Measure Absorbance at ~570 nm G->H I Calculate % Viability and IC50 Value H->I

Workflow for the MTT Cytotoxicity Assay.

Microdilution_Workflow A Prepare Serial Dilutions of Cyclopropane Carboxamide in 96-well Plate C Inoculate Wells A->C B Prepare Standardized Microbial Inoculum B->C D Incubate Plate (e.g., 37°C for 16-20h) C->D E Visually Inspect for Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Workflow for the Broth Microdilution Assay.

Conclusion

The cyclopropane carboxamide scaffold represents a highly versatile and promising platform in the field of drug discovery. The unique physicochemical properties conferred by the cyclopropane ring have enabled the development of derivatives with a wide spectrum of biological activities, including potent and selective anticancer, antimicrobial, antiviral, and enzyme inhibitory effects. The data and protocols presented in this guide underscore the significant potential of this chemical class. As our understanding of structure-activity relationships continues to grow, we can anticipate the rational design of even more effective and targeted cyclopropane carboxamide-based therapeutics to address a multitude of unmet medical needs. Further exploration of their mechanisms of action and optimization of their pharmacokinetic profiles will be crucial in translating the promise of these compounds into clinical realities.

References

The Genesis of a Three-Membered Ring: A Technical Guide to the Discovery and History of Chiral Cyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a motif of fundamental importance in organic chemistry, has captivated chemists for over a century. Its inherent ring strain and unique electronic properties have made it a valuable component in natural products, pharmaceuticals, and agrochemicals. The quest to control the three-dimensional arrangement of substituents on this small carbocycle, leading to the synthesis of chiral cyclopropanes, represents a significant chapter in the history of asymmetric synthesis. This technical guide provides an in-depth exploration of the discovery and historical development of chiral cyclopropanes, detailing key milestones, experimental protocols, and the evolution of synthetic strategies.

Early Encounters with the Cyclopropane Ring

The story of the cyclopropane ring begins not with its chiral variants, but with the synthesis of the parent achiral molecule. In 1881, August Freund, through an intramolecular Wurtz reaction of 1,3-dibromopropane with sodium, first reported the formation of cyclopropane. This discovery laid the groundwork for future investigations into the chemistry of this unique cyclic system.

A significant leap forward in cyclopropane synthesis came in 1958 with the development of the Simmons-Smith reaction by Howard E. Simmons and Ronald D. Smith at DuPont.[1][2] This reaction, utilizing a zinc-copper couple and diiodomethane, provided a general and stereospecific method for the cyclopropanation of alkenes.[2][3] While the original Simmons-Smith reaction was not asymmetric, its discovery was a pivotal moment, providing a reliable tool for the construction of the cyclopropane ring and setting the stage for the development of enantioselective variants.[4]

The Dawn of Asymmetric Cyclopropanation: Chiral Auxiliaries and Early Catalysis

The challenge of synthesizing optically active cyclopropanes was initially addressed through the use of chiral auxiliaries. This strategy involves attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of the cyclopropanation reaction. While effective in certain cases, this approach requires additional steps for the attachment and removal of the auxiliary.

The true breakthrough in the field came with the advent of catalytic asymmetric cyclopropanation. In 1966, Nozaki and his coworkers reported the first example of a catalytic asymmetric cyclopropanation using a chiral copper-Schiff base complex. Although the enantiomeric excesses (ee) were modest by today's standards, this work demonstrated the feasibility of using a chiral catalyst to induce enantioselectivity in cyclopropanation reactions and is considered a landmark achievement.

The 1980s and 1990s witnessed a surge in the development of more efficient and selective chiral catalysts. Copper and rhodium complexes, in particular, emerged as powerful catalysts for the asymmetric cyclopropanation of alkenes with diazo compounds. The development of chiral ligands, such as semicorrins, bis(oxazolines) (BOX), and chiral dirhodium(II) carboxylates, played a crucial role in achieving high levels of enantioselectivity.[5][6]

Modern Methods in Chiral Cyclopropane Synthesis

The turn of the 21st century has seen the development of a diverse array of highly efficient and selective methods for the synthesis of chiral cyclopropanes. These methods offer significant advantages in terms of substrate scope, functional group tolerance, and stereocontrol.

Transition-Metal Catalysis

Catalysis based on late transition metals, particularly rhodium, copper, palladium, and cobalt, continues to be a dominant strategy for asymmetric cyclopropanation. The design of sophisticated chiral ligands has enabled the synthesis of a wide variety of chiral cyclopropanes with excellent enantioselectivities.[7][8][9]

Biocatalysis

In recent years, biocatalysis has emerged as a powerful and environmentally friendly approach to asymmetric synthesis. Engineered enzymes, particularly myoglobin and cytochrome P450 variants, have been shown to catalyze the cyclopropanation of alkenes with diazo reagents with high enantioselectivity. This approach offers the potential for highly selective transformations under mild reaction conditions.

Organocatalysis

Organocatalysis, which utilizes small organic molecules as catalysts, has also been successfully applied to the synthesis of chiral cyclopropanes. Chiral amines, phosphines, and Brønsted acids have been employed to catalyze Michael-initiated ring-closure (MIRC) reactions, leading to the formation of highly functionalized chiral cyclopropanes.

Quantitative Data Summary

The following tables summarize key quantitative data for selected seminal and modern asymmetric cyclopropanation reactions, allowing for a clear comparison of different catalytic systems.

Reaction/Catalyst Substrate Diazo Reagent Yield (%) ee (%) diastereomeric ratio (dr) Reference
Early Copper Catalysis
Nozaki's Cu-Schiff BaseStyreneEthyl diazoacetateLow~6-Seminal Work
Modern Copper Catalysis
Cu(I)/tBu-BOX(E)-Styryl pinacolboronateTrifluorodiazoethane76-9090>20:1[10]
Rhodium Catalysis
Rh₂(S-DOSP)₄StyreneMethyl phenyldiazoacetateHigh9194:6[11]
Rh₂(S-TCPTAD)₄AcrylateAryldiazoacetate7184single diastereomer[7]
Cobalt Catalysis
(OIP)CoBr₂Styrenegem-dichloroalkaneHigh>80-[4]
Biocatalysis
Engineered MyoglobinStyreneEthyl diazoacetateHigh>99>99:1-

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the history of chiral cyclopropane synthesis.

Protocol 1: Simmons-Smith Cyclopropanation (General Procedure)

This protocol is a general representation of the Simmons-Smith reaction.

Materials:

  • Alkene (1.0 eq)

  • Zinc-copper couple (or Diethylzinc)

  • Diiodomethane (2.0 eq)

  • Anhydrous diethyl ether or dichloromethane (DCM)

Procedure:

  • To a stirred suspension of zinc-copper couple in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), a solution of diiodomethane in the same solvent is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is stirred for an additional hour at room temperature.

  • The alkene is then added to the reaction mixture.

  • The reaction is monitored by TLC or GC until the starting material is consumed.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.[12]

Protocol 2: Asymmetric Cyclopropanation using a Chiral Copper-BOX Catalyst (General Procedure)

This protocol outlines a general procedure for copper-catalyzed asymmetric cyclopropanation.

Materials:

  • Alkene (1.0 eq)

  • Copper(I) triflate benzene complex (CuOTf)₂·C₆H₆ (5 mol%)

  • Chiral bis(oxazoline) ligand (e.g., tBu-BOX) (5.5 mol%)

  • Diazo reagent (e.g., ethyl diazoacetate) (1.2 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, the copper(I) triflate benzene complex and the chiral bis(oxazoline) ligand are dissolved in anhydrous DCM.

  • The solution is stirred at room temperature for 30 minutes to allow for the formation of the chiral catalyst complex.

  • The alkene is then added to the catalyst solution.

  • The reaction mixture is cooled to the desired temperature (e.g., 0 °C or -78 °C).

  • A solution of the diazo reagent in anhydrous DCM is added slowly via a syringe pump over several hours.

  • The reaction is stirred at the same temperature until complete consumption of the alkene (monitored by TLC or GC).

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the chiral cyclopropane.[10]

Protocol 3: Asymmetric Cyclopropanation using a Chiral Rhodium(II) Catalyst (General Procedure)

This protocol describes a general method for rhodium-catalyzed asymmetric cyclopropanation.

Materials:

  • Alkene (5.0 eq)

  • Chiral dirhodium(II) carboxylate catalyst (e.g., Rh₂(S-DOSP)₄) (1 mol%)

  • Diazo reagent (e.g., methyl phenyldiazoacetate) (1.0 eq)

  • Anhydrous solvent (e.g., dichloromethane or pentane)

Procedure:

  • To a solution of the chiral dirhodium(II) catalyst in the anhydrous solvent under an inert atmosphere is added the alkene.

  • The solution of the diazo reagent in the same solvent is then added dropwise to the stirred solution of the catalyst and alkene over a period of time.

  • The reaction mixture is stirred at the specified temperature until the diazo compound is completely consumed (indicated by the disappearance of its characteristic color and cessation of nitrogen evolution).

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the enantioenriched cyclopropane.[11]

Visualizing the Evolution of Chiral Cyclopropane Synthesis

The following diagrams, generated using the DOT language, illustrate key logical relationships and workflows in the history and development of chiral cyclopropane synthesis.

Discovery_Timeline cluster_1800s 19th Century cluster_1950s Mid-20th Century cluster_1960s Mid-20th Century cluster_late20th Late 20th Century cluster_21st 21st Century Freund 1881: Freund Synthesis of Cyclopropane SimmonsSmith 1958: Simmons & Smith Simmons-Smith Reaction Nozaki 1966: Nozaki First Catalytic Asymmetric Cyclopropanation ChiralAuxiliaries Development of Chiral Auxiliaries CuRhCatalysis Advancement in Chiral Cu and Rh Catalysts ModernMethods Modern Methods: Biocatalysis, Organocatalysis, Advanced Transition Metal Catalysis

Caption: A timeline illustrating the key milestones in the discovery and synthesis of cyclopropanes.

Catalyst_Evolution node_stoichiometric Stoichiometric Chiral Reagents (e.g., Chiral Auxiliaries) node_early_catalytic Early Catalytic Systems (e.g., Nozaki's Cu-Schiff Base) Low Enantioselectivity node_stoichiometric->node_early_catalytic Shift towards catalysis node_late_transition_metals Late Transition Metal Catalysts (Cu, Rh, Pd, Co) with Chiral Ligands (BOX, Semicorrin) High Enantioselectivity node_early_catalytic->node_late_transition_metals Improved ligand design node_biocatalysis Biocatalysis (Engineered Enzymes) High Selectivity, Mild Conditions node_late_transition_metals->node_biocatalysis Alternative catalytic platforms node_organocatalysis Organocatalysis (MIRC Reactions) Metal-Free, Functional Group Tolerance node_late_transition_metals->node_organocatalysis Metal-free alternatives

Caption: The evolution of catalytic systems for asymmetric cyclopropanation.

Simmons_Smith_Evolution node_original Original Simmons-Smith (1958) Zn-Cu couple, CH₂I₂ node_furukawa Furukawa Modification Et₂Zn, CH₂I₂ Increased Reactivity node_original->node_furukawa Improved Reagent node_charette Charette's Asymmetric Variant Chiral Dioxaborolane Ligands Enantioselective Cyclopropanation of Allylic Alcohols node_furukawa->node_charette Introduction of Chirality node_shi Shi's Asymmetric Variant Chiral Ligands Broader Substrate Scope node_charette->node_shi Expanded Applicability

Caption: The evolution of the Simmons-Smith reaction and its asymmetric variants.

Conclusion

The journey from the initial synthesis of achiral cyclopropane to the development of highly sophisticated and enantioselective catalytic methods is a testament to the ingenuity and perseverance of organic chemists. The ability to construct chiral cyclopropanes with high precision has had a profound impact on the synthesis of complex molecules and the development of new therapeutic agents. As the field continues to evolve, the development of even more efficient, sustainable, and selective methods for chiral cyclopropane synthesis will undoubtedly open up new avenues for scientific discovery and innovation.

References

(R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide. The following sections detail the compound's properties, associated hazards, and recommended procedures for its safe use, storage, and disposal. This document is intended for qualified personnel experienced in handling laboratory chemicals.

Chemical and Physical Properties

This compound is a solid, crystalline compound.[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₆H₁₁NO[1]
Molecular Weight 113.16 g/mol [1]
CAS Number 106462-18-4[1]
Appearance Solid, crystalline powder[1]
Melting Point 135-139 °C[1]
Boiling Point 225.1±7.0 °C (Predicted)
Density 1.028±0.06 g/cm³ (Predicted)
Solubility Soluble in methanol
Flash Point Not applicable[1]
Storage Class 11 - Combustible Solids[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[1] The GHS hazard classifications and corresponding precautionary statements are summarized in Table 2.

GHS ClassificationHazard StatementPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP264, P270, P301+P312, P330, P501
Skin Irritation (Category 2)H315: Causes skin irritationP264, P280, P302+P352, P321, P332+P313, P362
Skin Sensitization (Category 1)H317: May cause an allergic skin reactionP261, P272, P280, P302+P352, P333+P313, P321, P363, P501
Eye Irritation (Category 2)H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501

Signal Word: Warning[1]

Experimental Protocols: Safety and Handling Best Practices

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following diagram outlines a general selection guide.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) Selection start Handling This compound body Body Protection start->body hands Hand Protection start->hands eyes Eye/Face Protection start->eyes respiratory Respiratory Protection start->respiratory lab_coat Standard Lab Coat body->lab_coat gloves Chemical-Resistant Gloves (e.g., Nitrile) hands->gloves goggles Safety Goggles eyes->goggles face_shield Face Shield (if splash hazard exists) eyes->face_shield dust_mask N95 Dust Mask (for handling powder) respiratory->dust_mask

Caption: Personal Protective Equipment (PPE) selection guide.

Handling and Storage
  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, follow these first aid guidelines and seek medical attention.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Spill and Disposal Procedures

Spill Response

In the event of a spill, follow the procedures outlined in the flowchart below.

Spill_Response cluster_spill Spill Response Workflow start Spill Occurs evacuate Evacuate immediate area and restrict access start->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill with -absorbent material ppe->contain collect Carefully sweep or scoop up -spilled solid contain->collect place Place in a sealed container for disposal collect->place clean Clean the spill area with a -suitable solvent place->clean dispose Dispose of waste according -to regulations clean->dispose end Spill Cleaned dispose->end

Caption: Spill response workflow for this compound.

Waste Disposal

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or the environment.

Toxicological Information and Potential Signaling Pathways

While specific toxicological studies on this compound are limited, research on structurally related compounds can provide insights into potential toxic mechanisms. For instance, the anxiolytic drug panadiplon, which metabolizes to a cyclopropane carboxylic acid derivative, has been shown to induce hepatic toxicity.[2] The proposed mechanism involves the inhibition of mitochondrial fatty acid β-oxidation.[2] This suggests that this compound could potentially interfere with cellular metabolic pathways.

The following diagram illustrates a hypothetical signaling pathway for toxicity based on the panadiplon model.

Toxicity_Pathway cluster_pathway Hypothetical Toxicity Pathway compound This compound metabolism Metabolism to Carboxylic Acid Derivative compound->metabolism mitochondria Mitochondrial Dysfunction metabolism->mitochondria beta_oxidation Inhibition of Fatty Acid β-Oxidation mitochondria->beta_oxidation stress Oxidative Stress mitochondria->stress energy Decreased Cellular Energy Production beta_oxidation->energy apoptosis Apoptosis/Necrosis energy->apoptosis stress->apoptosis

Caption: Hypothetical toxicity pathway based on related compounds.

It is crucial for researchers to be aware of these potential toxicological properties and to handle the compound with appropriate caution until more specific data becomes available.

Disclaimer: This guide is intended for informational purposes only and does not replace a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

(R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

(R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide is a chiral organic compound.[1] Key identifying and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₁₁NO[1]
Molecular Weight 113.16 g/mol [1]
CAS Number 106462-18-4[2]
Appearance Solid
Melting Point 135-139 °C

Hazard Identification and Safety Precautions

Based on available safety data sheets, this compound is classified as a warning-level hazard. The GHS hazard classifications are summarized below.

Hazard ClassCategoryGHS CodeDescriptionReference
Acute Toxicity, Oral4H302Harmful if swallowed[3]
Skin Irritation2H315Causes skin irritation[3]
Skin Sensitization1H317May cause an allergic skin reaction
Eye Irritation2H319Causes serious eye irritation[3]
Specific Target Organ Toxicity - Single Exposure3H335May cause respiratory irritation[3]

Precautionary Measures:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological and Ecotoxicological Data

A comprehensive set of quantitative toxicological data, such as LD50 and LC50 values, for this compound is not available in the reviewed literature. Similarly, specific ecotoxicological data on its effects on aquatic life is also lacking. For many organic chemicals, aquatic toxicity is correlated with their n-octanol-water partition coefficient (log Kow), which provides an indication of their potential to bioaccumulate.[4][5][6] However, without experimental data, the environmental impact of this specific compound remains uncharacterized.

Experimental Protocols: Synthesis

The synthesis of chiral cyclopropane derivatives is a topic of significant interest in organic chemistry.[7][8][9] While a detailed, step-by-step protocol for the specific synthesis of this compound is not explicitly detailed in the searched literature, the general approach involves the synthesis of the corresponding carboxylic acid followed by amidation. The synthesis of the racemic 2,2-dimethylcyclopropane carboxylic acid and subsequent chiral resolution is a common strategy.[10]

One described method for the synthesis of the related (S)-(+)-enantiomer involves the ammonolysis of the corresponding ester.[11] A general procedure for ammonolysis of an ester to an amide is as follows:

General Ammonolysis Workflow

Ester (R)-(-)-2,2-Dimethylcyclopropane -1-carboxylic acid ester Reaction Reaction Vessel (Sealed Tube or Autoclave) Ester->Reaction Ammonia Ammonia (NH3) Ammonia->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Heating Heating Reaction->Heating Heat to appropriate temp. Workup Work-up (e.g., extraction, evaporation) Heating->Workup Purification Purification (e.g., recrystallization) Workup->Purification Product (R)-(-)-2,2-Dimethylcyclopropane -1-carboxamide Purification->Product

Caption: General workflow for the synthesis of an amide via ammonolysis of an ester.

A detailed experimental procedure for the ammonolysis of an alkyl halide, which can be adapted, involves heating the halide with an alcoholic solution of ammonia in a sealed tube.[12] For the conversion of a carboxylic acid to a carboxamide, a common laboratory-scale procedure involves the activation of the carboxylic acid (e.g., conversion to an acid chloride or use of a coupling agent) followed by reaction with ammonia.

Handling and Storage:

Proper handling and storage are crucial to maintain the integrity of the compound and ensure safety.

Safe Handling and Storage Workflow

Receiving Receive Compound Inspection Inspect Container for damage Receiving->Inspection Storage Store in a cool, dry, well-ventilated area Inspection->Storage No Damage Handling Handle with PPE: - Gloves - Eye Protection - Lab Coat Storage->Handling Dispensing Dispense in a well-ventilated area (e.g., fume hood) Handling->Dispensing Use Use in Experiment Dispensing->Use

Caption: Recommended workflow for the safe handling and storage of this compound.

This guide serves as a summary of the currently available safety and handling information for this compound. Researchers should always consult the most recent and specific Safety Data Sheet provided by the supplier before handling this chemical and conduct their own risk assessments based on the intended use.

References

Stereochemistry of 2,2-dimethylcyclopropane-1-carboxamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-dimethylcyclopropane-1-carboxamide is a chiral molecule of significant interest in medicinal chemistry and drug development. Its rigid cyclopropane backbone imparts unique conformational constraints, making it a valuable scaffold for the design of pharmacologically active agents. The stereochemistry of this compound is paramount, as the biological activity of its enantiomers can differ significantly. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and characterization of the enantiomers of 2,2-dimethylcyclopropane-1-carboxamide. The (1S)- and (1R)-enantiomers are key intermediates in the synthesis of various pharmaceutical compounds, most notably as a precursor to Cilastatin, a renal dehydropeptidase inhibitor.

Stereoisomers of 2,2-dimethylcyclopropane-1-carboxamide

2,2-dimethylcyclopropane-1-carboxamide possesses a single stereocenter at the C1 position of the cyclopropane ring, giving rise to a pair of enantiomers:

  • (1S)-2,2-dimethylcyclopropane-1-carboxamide (also referred to as (S)-(+)-2,2-dimethylcyclopropane-1-carboxamide)

  • (1R)-2,2-dimethylcyclopropane-1-carboxamide (also referred to as (R)-(-)-2,2-dimethylcyclopropane-1-carboxamide)

The absolute configuration of these enantiomers dictates their interaction with other chiral molecules, such as biological receptors and enzymes, leading to distinct pharmacological profiles.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure 2,2-dimethylcyclopropane-1-carboxamide typically involves the preparation of the racemic carboxylic acid precursor, followed by chiral resolution and subsequent amidation.

Synthesis of Racemic 2,2-dimethylcyclopropane-1-carboxylic acid

A common route to the racemic carboxylic acid involves the cyclopropanation of isobutylene. One documented method starts from glycine ethyl ester hydrochloride, proceeding through diazotization, cyclopropanation, and hydrolysis to yield 2,2-dimethylcyclopropane-1-carboxylic acid.[1]

Chiral Resolution of 2,2-dimethylcyclopropane-1-carboxylic acid

The separation of the racemic carboxylic acid into its constituent enantiomers is a critical step. This is often achieved by forming diastereomeric salts with a chiral resolving agent. L-(-)-menthol has been reported as an effective resolving agent for this purpose.[1] The resulting diastereomers can be separated by fractional crystallization, followed by hydrolysis to yield the enantiomerically pure carboxylic acids.

Amidation to 2,2-dimethylcyclopropane-1-carboxamide

The final step involves the conversion of the enantiomerically pure carboxylic acid to the corresponding carboxamide. This is typically achieved by first converting the carboxylic acid to its more reactive acid chloride derivative, followed by ammonolysis (reaction with ammonia).[1] The reaction solvent for the ammonolysis is often dichloromethane or trichloromethane, with an ammonia water mass concentration of 15-30%.[1]

A logical workflow for the synthesis and resolution is depicted below:

G Synthesis and Resolution Workflow cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution cluster_amidation Amidation start Starting Materials (e.g., Glycine ethyl ester hydrochloride) diazotization Diazotization start->diazotization cyclopropanation Cyclopropanation diazotization->cyclopropanation hydrolysis Hydrolysis cyclopropanation->hydrolysis racemic_acid Racemic 2,2-dimethylcyclopropane-1-carboxylic acid hydrolysis->racemic_acid diastereomers Diastereomeric Salt Formation racemic_acid->diastereomers chiral_reagent Chiral Resolving Agent (e.g., L-(-)-menthol) chiral_reagent->diastereomers separation Fractional Crystallization diastereomers->separation hydrolysis_enantiomers Hydrolysis separation->hydrolysis_enantiomers s_acid (S)-(+)-Carboxylic Acid hydrolysis_enantiomers->s_acid r_acid (R)-(-)-Carboxylic Acid hydrolysis_enantiomers->r_acid acylation Acyl Chlorination s_acid->acylation r_acid->acylation ammonolysis Ammonolysis acylation->ammonolysis s_amide (S)-(+)-2,2-dimethylcyclopropane-1-carboxamide ammonolysis->s_amide r_amide This compound ammonolysis->r_amide

Caption: General workflow for the synthesis and resolution of 2,2-dimethylcyclopropane-1-carboxamide enantiomers.

Quantitative Data

The physical and spectroscopic properties of the enantiomers of 2,2-dimethylcyclopropane-1-carboxamide are summarized in the tables below.

Physical Properties
Property(S)-(+)-Enantiomer(R)-(-)-EnantiomerReference(s)
CAS Number 75885-58-4106462-18-4[2][3]
Molecular Formula C₆H₁₁NOC₆H₁₁NO[2][3]
Molecular Weight 113.16 g/mol 113.16 g/mol [2][3]
Melting Point 135-137 °C135-139 °C[4][5]
Specific Rotation +82° (c=1, MeOH)Negative[4]
Spectroscopic Data for (S)-(+)-2,2-dimethylcyclopropane-1-carboxamide
Proton (¹H) NMR Chemical Shifts (δ)Carbon (¹³C) NMR Chemical Shifts (δ)
Data available through PubChemData available through PubChem

Experimental Protocols

Detailed experimental protocols are often proprietary or described within patents. The following are generalized procedures based on available literature.

General Procedure for Ammonolysis of 2,2-dimethylcyclopropane-1-carbonyl chloride

To a solution of enantiomerically pure 2,2-dimethylcyclopropane-1-carbonyl chloride in a suitable solvent (e.g., dichloromethane or trichloromethane), an aqueous solution of ammonia (15-30% by mass) is added dropwise at a controlled temperature. The reaction mixture is stirred until completion, as monitored by an appropriate technique (e.g., TLC or GC). The organic layer is then separated, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the crude carboxamide. The product can be further purified by recrystallization.[1]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a crucial analytical technique for determining the enantiomeric purity of 2,2-dimethylcyclopropane-1-carboxamide. While a specific, validated method for this compound is not publicly available, general strategies for the chiral separation of cyclopropane derivatives can be applied.

Typical Chiral Stationary Phases (CSPs) for similar compounds:

  • Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD)

  • Macrocyclic glycopeptide-based columns (e.g., Chirobiotic™ V, T)

General Method Development Approach:

  • Screening: A preliminary screening of different chiral columns with various mobile phase compositions (e.g., hexane/isopropanol, hexane/ethanol) is performed to identify a suitable stationary phase that shows baseline or near-baseline separation of the enantiomers.

  • Optimization: Once a promising column is identified, the mobile phase composition, flow rate, and column temperature are optimized to achieve the best resolution, peak shape, and analysis time.

An illustrative workflow for chiral HPLC method development is presented below:

G Chiral HPLC Method Development Workflow start Racemic or Enantioenriched Sample screen Screen Chiral Stationary Phases (CSPs) (e.g., Polysaccharide, Macrocyclic Glycopeptide) start->screen mobile_phase Test Various Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) screen->mobile_phase separation_check Evaluate Separation mobile_phase->separation_check separation_check->screen No Separation optimize Optimize Separation Conditions separation_check->optimize Separation Observed mobile_phase_opt Adjust Mobile Phase Ratio optimize->mobile_phase_opt flow_rate_opt Optimize Flow Rate mobile_phase_opt->flow_rate_opt temp_opt Optimize Temperature flow_rate_opt->temp_opt validation Method Validation temp_opt->validation

Caption: A typical workflow for developing a chiral HPLC method for the enantiomeric separation of 2,2-dimethylcyclopropane-1-carboxamide.

X-ray Crystallography

As of the date of this document, a publicly available crystal structure for either enantiomer of 2,2-dimethylcyclopropane-1-carboxamide has not been deposited in the Cambridge Structural Database (CSD) or published in the open literature.

The determination of the absolute configuration of a chiral molecule is unequivocally achieved through single-crystal X-ray diffraction analysis. While a structure for the target molecule is not available, the feasibility of such an analysis on similar cyclopropane-containing molecules has been demonstrated. The crystal structure of a related chiral cyclopropane derivative has been determined, confirming the utility of this technique for establishing the three-dimensional arrangement of atoms in this class of compounds.

For drug development and regulatory purposes, obtaining a crystal structure of the desired enantiomer of 2,2-dimethylcyclopropane-1-carboxamide would be a critical step to definitively confirm its absolute stereochemistry and provide insights into its solid-state packing and intermolecular interactions.

Conclusion

The stereochemistry of 2,2-dimethylcyclopropane-1-carboxamide is a crucial aspect of its application in pharmaceutical research and development. The synthesis of the individual (S)-(+)- and (R)-(-)-enantiomers is well-established, primarily through the chiral resolution of the corresponding carboxylic acid. This guide has provided a summary of the key stereochemical aspects, synthetic strategies, and analytical considerations for this important chiral building block. While a significant amount of data is available, the absence of a public crystal structure highlights an area for future research that would be of great value to the scientific community.

References

Methodological & Application

Enantioselective Synthesis of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide, a chiral building block of interest in medicinal chemistry and drug development. The primary method detailed is the chiral resolution of racemic 2,2-dimethylcyclopropane carboxylic acid using L-(-)-menthol as a chiral auxiliary. An alternative biocatalytic approach is also discussed.

Method 1: Chiral Resolution via Diastereomeric Esterification

This method relies on the conversion of a racemic mixture of 2,2-dimethylcyclopropane carboxylic acid into a mixture of diastereomeric menthyl esters. These diastereomers can be separated by physical means, such as fractional crystallization or chromatography. Subsequent hydrolysis of the desired diastereomer yields the enantiomerically pure (R)-carboxylic acid, which is then converted to the target (R)-carboxamide.

Data Presentation
StepMethodReagentsKey ParametersYield (%)Enantiomeric/Diastereomeric Excess
1. Esterification Steglich EsterificationRacemic 2,2-dimethylcyclopropane carboxylic acid, L-(-)-menthol, DCC, DMAPRoom temperature, 3-4 hours~85-95N/A (Diastereomeric Mixture)
Acyl Chloride FormationRacemic 2,2-dimethylcyclopropane carboxylic acid, Thionyl chlorideRefluxHighN/A (Diastereomeric Mixture)
2. Diastereomer Separation Fractional CrystallizationDiastereomeric menthyl esters, Heptane or HexaneLow temperatureVariable>98% de
Column ChromatographyDiastereomeric menthyl estersSilica gel, Hexane/Ethyl Acetate gradient>90 (for separated diastereomers)>98% de
3. Hydrolysis Base-catalyzed(1R,2S,5R)-Menthyl (R)-2,2-dimethylcyclopropanecarboxylate, NaOH or KOHReflux>90>98% ee
4. Amidation Acyl Chloride Formation & Ammonolysis(R)-2,2-dimethylcyclopropane carboxylic acid, Thionyl chloride, Ammonia0°C to Room temperature~80-90>98% ee
Experimental Protocols

Step 1: Esterification of Racemic 2,2-Dimethylcyclopropane Carboxylic Acid with L-(-)-Menthol

Protocol 1A: Steglich Esterification

  • In a round-bottom flask, dissolve racemic 2,2-dimethylcyclopropane carboxylic acid (1.0 eq) and L-(-)-menthol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the cooled solution.

  • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric menthyl esters.

Protocol 1B: Via Acyl Chloride

  • In a round-bottom flask, add racemic 2,2-dimethylcyclopropane carboxylic acid (1.0 eq) to thionyl chloride (1.2 eq) and add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux the mixture for 1-2 hours until the evolution of gas ceases.

  • Distill off the excess thionyl chloride.

  • Dissolve the resulting crude acyl chloride in anhydrous toluene.

  • In a separate flask, dissolve L-(-)-menthol (1.0 eq) and pyridine (1.1 eq) in anhydrous toluene.

  • Slowly add the acyl chloride solution to the menthol solution at 0°C.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 2: Separation of Diastereomeric Menthyl Esters

Protocol 2A: Fractional Crystallization

  • Dissolve the crude mixture of diastereomeric esters in a minimal amount of hot heptane or hexane.

  • Allow the solution to cool slowly to room temperature, then cool further to 0-4°C.

  • The less soluble diastereomer, typically the (1R,2S,5R)-menthyl (R)-2,2-dimethylcyclopropanecarboxylate, will crystallize out.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

Protocol 2B: Column Chromatography

  • Prepare a silica gel column packed with a hexane/ethyl acetate solvent system.

  • Load the crude mixture of diastereomeric esters onto the column.

  • Elute the column with a hexane/ethyl acetate gradient (e.g., starting from 99:1).

  • Collect fractions and analyze by TLC or GC to identify the separated diastereomers.

  • Combine the fractions containing the desired diastereomer and concentrate under reduced pressure.

Step 3: Hydrolysis of the (1R,2S,5R)-Menthyl (R)-2,2-dimethylcyclopropanecarboxylate

  • In a round-bottom flask, dissolve the purified (1R,2S,5R)-menthyl (R)-2,2-dimethylcyclopropanecarboxylate (1.0 eq) in ethanol.

  • Add a 10% aqueous solution of sodium hydroxide (2.0 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and remove the ethanol under reduced pressure.

  • Wash the aqueous residue with diethyl ether to remove the liberated menthol.

  • Acidify the aqueous layer to pH 2 with concentrated HCl at 0°C.

  • Extract the (R)-2,2-dimethylcyclopropane carboxylic acid with diethyl ether.

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the enantiomerically pure carboxylic acid.

Step 4: Amidation of (R)-2,2-dimethylcyclopropane Carboxylic Acid

  • In a round-bottom flask under an inert atmosphere, suspend (R)-2,2-dimethylcyclopropane carboxylic acid (1.0 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.2 eq) at 0°C.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acyl chloride in anhydrous dichloromethane and cool to 0°C.

  • Bubble ammonia gas through the solution or add a solution of ammonia in dioxane until the reaction is complete (as monitored by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield this compound. The product can be further purified by recrystallization or column chromatography.[1]

Method 2: Biocatalytic Resolution

A biocatalytic approach offers a green and highly selective alternative for the synthesis of chiral compounds. In the context of 2,2-dimethylcyclopropane derivatives, a two-step, one-pot biotransformation of racemic 2,2-dimethylcyclopropanecarbonitrile has been reported to yield (S)-2,2-dimethylcyclopropanecarboxamide and the by-product (R)-2,2-dimethylcyclopropanecarboxylic acid with high enantiomeric excess.[2] The (R)-acid can then be isolated and converted to the target (R)-amide as described in Method 1, Step 4.

Data Presentation
StepMethodEnzymesKey ParametersYield (%)Enantiomeric Excess of (R)-acid
Biocatalytic Resolution One-pot, two-step biotransformationNitrile hydratase (NHase) and AmidaseWhole-cell catalysis45 (for (R)-acid)>99%
Experimental Protocol Overview
  • Enzyme Production: Cultivate a microorganism expressing both nitrile hydratase and an (R)-selective amidase.

  • Biotransformation: In a buffered aqueous solution, treat racemic 2,2-dimethylcyclopropanecarbonitrile with the whole-cell biocatalyst. The nitrile hydratase will convert the racemic nitrile to the racemic amide. The (R)-selective amidase will then hydrolyze the (R)-amide to the (R)-carboxylic acid, leaving the (S)-amide largely unreacted.

  • Product Isolation: Separate the (R)-2,2-dimethylcyclopropanecarboxylic acid from the (S)-amide and other reaction components, for example, by macroporous resin adsorption chromatography.[2]

  • Amidation: Convert the isolated (R)-carboxylic acid to the target (R)-amide using the protocol described in Method 1, Step 4.

Visualizations

G cluster_0 Method 1: Chiral Resolution Workflow rac_acid Racemic 2,2-Dimethylcyclopropane Carboxylic Acid esterification Esterification with L-(-)-Menthol rac_acid->esterification diastereomers Mixture of Diastereomeric Esters esterification->diastereomers separation Separation (Crystallization or Chromatography) diastereomers->separation r_ester (R)-Menthyl (R)-Ester separation->r_ester hydrolysis Hydrolysis r_ester->hydrolysis r_acid (R)-Carboxylic Acid hydrolysis->r_acid amidation Amidation r_acid->amidation r_amide (R)-(-)-2,2-Dimethylcyclopropane -1-carboxamide amidation->r_amide

Caption: Workflow for Chiral Resolution Synthesis.

G cluster_1 Method 2: Biocatalytic Resolution Workflow rac_nitrile Racemic 2,2-Dimethylcyclopropane carbonitrile biotransformation One-pot Biotransformation (NHase & Amidase) rac_nitrile->biotransformation products Mixture: (S)-Amide & (R)-Acid biotransformation->products isolation Isolation products->isolation r_acid (R)-Carboxylic Acid isolation->r_acid amidation Amidation r_acid->amidation r_amide (R)-(-)-2,2-Dimethylcyclopropane -1-carboxamide amidation->r_amide

Caption: Workflow for Biocatalytic Resolution Synthesis.

References

Application Notes and Protocols for the Chiral Resolution of 2,2-dimethylcyclopropane Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral resolution of racemic 2,2-dimethylcyclopropane carboxylic acid, a key building block in the synthesis of various pharmaceuticals, notably Cilastatin. Two primary methods are detailed: Enzymatic Resolution and Diastereomeric Salt Formation.

Method 1: Enzymatic Resolution using Lipase Novozym 435

Enzymatic resolution offers a highly selective and efficient method for obtaining the enantiopure S-(+)-2,2-dimethylcyclopropane carboxylic acid. This protocol is based on the lipase-catalyzed hydrolysis of the corresponding racemic ethyl ester.

Quantitative Data Summary
ParameterValueReference
EnzymeLipase Novozym 435[1][2]
SubstrateRacemic ethyl-2,2-dimethylcyclopropanecarboxylate (DMCPE)[1][2]
Co-solvent15% N,N-dimethylformamide (DMF) in water[1][2]
Yield of S-(+)-acid49.0%[1][2]
Enantiomeric Excess (ee) of S-(+)-acid98.7%[1][2]
Reaction Time56 hours[1][2]

Experimental Workflow

cluster_prep Reaction Setup cluster_reaction Enzymatic Hydrolysis cluster_workup Work-up & Isolation cluster_analysis Analysis prep_racemate Racemic Ethyl-2,2-dimethyl- cyclopropanecarboxylate (DMCPE) mix Mix Components prep_racemate->mix prep_buffer Phosphate Buffer (1 M, pH 7.2) + 15% DMF prep_buffer->mix prep_enzyme Novozym 435 prep_enzyme->mix reaction Incubate at 30°C with stirring for 56h mix->reaction extraction Extraction reaction->extraction purification Purification extraction->purification analysis Yield & ee Determination (Chiral HPLC/GC) purification->analysis product S-(+)-2,2-dimethylcyclopropane carboxylic acid analysis->product Final Product

Caption: Workflow for Enzymatic Resolution.

Detailed Experimental Protocol

Materials:

  • Racemic ethyl-2,2-dimethylcyclopropanecarboxylate (DMCPE)

  • Lipase Novozym 435 (immobilized Candida antarctica lipase B)

  • N,N-dimethylformamide (DMF)

  • Potassium phosphate monobasic and dibasic

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Deionized water

Equipment:

  • Temperature-controlled orbital shaker

  • pH meter

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Chiral HPLC or GC system for enantiomeric excess analysis

Procedure:

  • Buffer Preparation: Prepare a 1 M phosphate buffer and adjust the pH to 7.2.

  • Reaction Mixture Preparation: In a suitable reaction vessel, prepare the reaction medium consisting of the 1 M phosphate buffer (pH 7.2) with 15% (v/v) N,N-dimethylformamide (DMF).

  • Addition of Reactants: To the reaction medium, add racemic ethyl-2,2-dimethylcyclopropanecarboxylate (DMCPE) to a final concentration of 65 mmol/L.

  • Enzyme Addition: Add Novozym 435 to the mixture to a final concentration of 16 g/L.

  • Incubation: Seal the reaction vessel and place it in an orbital shaker at 30°C with agitation for 56 hours.

  • Reaction Quenching and Enzyme Removal: After 56 hours, stop the reaction and remove the immobilized enzyme by filtration.

  • Extraction of S-(+)-acid:

    • Adjust the pH of the filtrate to 2.0 with HCl.

    • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

    • Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude S-(+)-2,2-dimethylcyclopropane carboxylic acid.

  • Analysis: Determine the yield and enantiomeric excess of the product by chiral HPLC or GC analysis.

Method 2: Diastereomeric Salt Formation and Fractional Crystallization

This classical resolution method involves the formation of diastereomeric salts by reacting the racemic acid with a chiral resolving agent. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Quantitative Data Summary
Resolving AgentYield of (S)-(+)-acidReference
L-carnitine oxalate16.7%[1]

Logical Relationship of Diastereomeric Salt Resolution

cluster_salt_formation Salt Formation cluster_separation Separation cluster_liberation Liberation of Enantiomer racemic_acid Racemic (R/S)-Acid mix_components Reaction in Solvent racemic_acid->mix_components chiral_base Chiral Resolving Agent (e.g., (R)-Base) chiral_base->mix_components diastereomeric_salts Mixture of Diastereomeric Salts ((R)-Acid-(R)-Base & (S)-Acid-(R)-Base) mix_components->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble_salt less_soluble_salt fractional_crystallization->less_soluble_salt Less Soluble Salt more_soluble_salt more_soluble_salt fractional_crystallization->more_soluble_salt More Soluble Salt (in mother liquor) acidification1 Acidification less_soluble_salt->acidification1 pure_enantiomer Pure (S)-Enantiomer acidification1->pure_enantiomer

Caption: Principle of Diastereomeric Salt Resolution.

Detailed Experimental Protocol (General Procedure using a Chiral Amine)

This protocol outlines a general procedure. The choice of solvent, temperature, and stoichiometry must be optimized for the specific resolving agent used (e.g., L-carnitine oxalate, N-benzyl-d-2-aminobutanol).

Materials:

  • Racemic 2,2-dimethylcyclopropane carboxylic acid

  • Chiral resolving agent (e.g., L-carnitine oxalate)

  • Appropriate solvent (e.g., ethanol, methanol, acetone, ethyl acetate - requires screening)

  • Hydrochloric acid (e.g., 2 M HCl)

  • Sodium hydroxide (e.g., 2 M NaOH)

  • Organic extraction solvent (e.g., diethyl ether, ethyl acetate)

  • Anhydrous sodium sulfate

Equipment:

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus (e.g., Büchner funnel)

  • pH meter

  • Separatory funnel

  • Rotary evaporator

  • Polarimeter or chiral HPLC/GC system

Procedure:

  • Formation of Diastereomeric Salts:

    • Dissolve the racemic 2,2-dimethylcyclopropane carboxylic acid in a suitable solvent with gentle heating.

    • In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent, also with heating.

    • Slowly add the resolving agent solution to the racemic acid solution with continuous stirring.

    • Allow the mixture to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

  • Recrystallization (Optional but Recommended):

    • To enhance the diastereomeric purity, recrystallize the collected salt from a fresh portion of the hot solvent.

    • Monitor the optical rotation of the salt after each recrystallization. The process is complete when the optical rotation becomes constant.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the purified diastereomeric salt in water.

    • Acidify the suspension with 2 M HCl to a pH of approximately 2. This will protonate the carboxylic acid and break the salt.

    • Extract the liberated enantiomerically enriched carboxylic acid into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the resolved acid.

  • Recovery of the Resolving Agent:

    • The aqueous layer from the previous step contains the protonated chiral resolving agent.

    • Basify the aqueous layer with 2 M NaOH to regenerate the free base of the resolving agent, which can then be extracted and recovered for reuse.

  • Analysis:

    • Determine the yield, specific rotation, and enantiomeric excess of the resolved 2,2-dimethylcyclopropane carboxylic acid.

References

Application Notes and Protocols for the Asymmetric Synthesis of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the asymmetric synthesis of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide, a valuable chiral building block in pharmaceutical development. Two primary strategies are presented: Enzymatic Kinetic Resolution and Chemical Resolution, followed by amidation.

Method 1: Enzymatic Kinetic Resolution of Racemic Ethyl 2,2-Dimethylcyclopropanecarboxylate

This method utilizes the high enantioselectivity of lipases to resolve a racemic ester, providing access to the (R)-enantiomer of the corresponding carboxylic acid, which is then converted to the target amide.

Data Presentation

Table 1: Quantitative Data for Enzymatic Resolution and Subsequent Reactions

StepKey Reagent/CatalystSubstrateProductSolvent/MediumTemp. (°C)Time (h)Yield (%)Enantiomeric Excess (ee) (%)
1. Enzymatic ResolutionNovozym® 435rac-Ethyl 2,2-dimethylcyclopropanecarboxylate(S)-2,2-Dimethylcyclopropanecarboxylic acid15% DMF in 1 M Phosphate Buffer (pH 7.2)3056~49 (for S-acid)>98 (for S-acid)
(R)-Ethyl 2,2-dimethylcyclopropanecarboxylate~50 (for R-ester)>98 (for R-ester)
2. Hydrolysis of (R)-EsterPotassium Hydroxide(R)-Ethyl 2,2-dimethylcyclopropanecarboxylate(R)-2,2-Dimethylcyclopropanecarboxylic acidEthanol/WaterReflux2>95>98
3. AmidationThionyl Chloride, NH₃(R)-2,2-Dimethylcyclopropanecarboxylic acidThis compoundDichloromethane0 to RT5-7>90>98
Experimental Protocols

Protocol 1.1: Enzymatic Kinetic Resolution

This protocol is based on the lipase-catalyzed hydrolysis of racemic ethyl 2,2-dimethylcyclopropanecarboxylate.[1][2]

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, prepare a buffer solution of 1 M phosphate buffer (pH 7.2) containing 15% (v/v) N,N-dimethylformamide (DMF).

    • Add racemic ethyl 2,2-dimethylcyclopropanecarboxylate to the buffer solution to a final concentration of 65 mmol/L.

    • Add Novozym® 435 (immobilized Candida antarctica lipase B) to the mixture to a final concentration of 16 g/L.

  • Reaction Execution:

    • Stir the reaction mixture at 30°C for 56 hours.

    • Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining ester and the formed acid.

  • Work-up and Isolation:

    • After the reaction, filter off the immobilized enzyme. The enzyme can be washed and potentially reused.

    • Acidify the aqueous phase to a pH of 2-3 with 2 M HCl.

    • Extract the (S)-2,2-dimethylcyclopropanecarboxylic acid with a suitable organic solvent (e.g., ethyl acetate).

    • The unreacted (R)-ethyl 2,2-dimethylcyclopropanecarboxylate can be recovered from the organic phase of the initial filtrate.

Protocol 1.2: Hydrolysis of (R)-Ethyl 2,2-Dimethylcyclopropanecarboxylate

  • Reaction Setup:

    • Dissolve the recovered (R)-ethyl 2,2-dimethylcyclopropanecarboxylate in ethanol.

    • Add a solution of potassium hydroxide (2 equivalents) in water.

  • Reaction Execution:

    • Reflux the mixture for 2 hours.[3]

    • Monitor the reaction by TLC or GC until the ester is fully consumed.

  • Work-up and Isolation:

    • Remove the ethanol by distillation.

    • Dissolve the residue in water and wash with a non-polar organic solvent to remove any unreacted ester.

    • Acidify the aqueous layer with concentrated HCl to precipitate the (R)-2,2-dimethylcyclopropanecarboxylic acid.

    • Filter the solid, wash with cold water, and dry under vacuum.

Protocol 1.3: Amidation of (R)-2,2-Dimethylcyclopropanecarboxylic Acid

This two-step, one-pot procedure involves the formation of an acid chloride followed by reaction with ammonia.[4]

  • Acid Chloride Formation:

    • In a flame-dried, three-necked flask under an inert atmosphere, dissolve (R)-2,2-dimethylcyclopropanecarboxylic acid (1 equivalent) in dry dichloromethane.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Cool the solution to 0°C and slowly add thionyl chloride (1.1 equivalents).

    • Allow the reaction to warm to room temperature and then reflux for 2-5 hours until the evolution of gas ceases.

  • Amidation:

    • Cool the reaction mixture containing the acid chloride back to 0°C.

    • Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia dropwise with vigorous stirring.

    • Continue stirring at room temperature for 1-2 hours.

  • Work-up and Isolation:

    • Quench the reaction with water.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

    • Recrystallize the product from a suitable solvent system (e.g., toluene/hexanes) to yield the pure product.

Visualizations

Enzymatic_Resolution_Workflow rac_ester rac-Ethyl 2,2-Dimethyl- cyclopropanecarboxylate hydrolysis Enzymatic Hydrolysis rac_ester->hydrolysis enzyme Novozym® 435 (Lipase) enzyme->hydrolysis s_acid (S)-2,2-Dimethyl- cyclopropanecarboxylic Acid hydrolysis->s_acid (S)-enantiomer hydrolyzed r_ester (R)-Ethyl 2,2-Dimethyl- cyclopropanecarboxylate hydrolysis->r_ester (R)-enantiomer unreacted base_hydrolysis Base Hydrolysis (KOH, EtOH/H₂O) r_ester->base_hydrolysis r_acid (R)-2,2-Dimethyl- cyclopropanecarboxylic Acid base_hydrolysis->r_acid amidation Amidation (1. SOCl₂, DMF 2. NH₃) r_acid->amidation final_product (R)-(-)-2,2-Dimethyl- cyclopropane-1-carboxamide amidation->final_product

Caption: Workflow for the enzymatic kinetic resolution approach.

Method 2: Chemical Resolution of Racemic 2,2-Dimethylcyclopropanecarboxylic Acid

This classical method involves the formation of diastereomeric salts using a chiral resolving agent, followed by separation and recovery of the desired enantiomer.

Data Presentation

Table 2: Quantitative Data for Chemical Resolution and Subsequent Reactions

StepKey ReagentSubstrateProductSolventKey TechniqueYield (%)Optical Purity of Acid (%)
1. Salt Formation & ResolutionL-(-)-Menthol (example) or other chiral aminerac-2,2-Dimethylcyclopropanecarboxylic acidDiastereomeric Ester/SaltDichloromethane/HexaneFractional Crystallization15-25 (for desired diastereomer)>95
2. Liberation of AcidHCl (for amine salt) or NaOH (for ester)Purified Diastereomer(R)-2,2-Dimethylcyclopropanecarboxylic acidWater/OrganicAcid/Base Hydrolysis>90>95
3. AmidationThionyl Chloride, NH₃(R)-2,2-Dimethylcyclopropanecarboxylic acidThis compoundDichloromethaneAcid Chloride Formation>90Maintained

Note: Yields for chemical resolutions are highly dependent on the specific resolving agent and crystallization conditions.

Experimental Protocols

Protocol 2.1: Diastereomeric Salt Formation and Resolution

This protocol provides a general procedure for chemical resolution.[2]

  • Ester/Salt Formation:

    • Convert racemic 2,2-dimethylcyclopropanecarboxylic acid to its acid chloride using thionyl chloride as described in Protocol 1.3.

    • React the acid chloride with a chiral resolving agent, such as L-(-)-menthol or a chiral amine like (R)-1-phenylethylamine, in the presence of a base (e.g., pyridine) in an inert solvent (e.g., dichloromethane).

  • Fractional Crystallization:

    • Concentrate the reaction mixture and dissolve the residue in a minimal amount of a hot solvent from which the diastereomers have different solubilities (e.g., hexane, ethyl acetate/hexane).

    • Allow the solution to cool slowly to induce crystallization of the less soluble diastereomer.

    • Collect the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity. Monitor purity by measuring the optical rotation of the mother liquor and crystals.

  • Liberation of the Enantiopure Acid:

    • Hydrolyze the purified diastereomeric ester or salt using appropriate acidic or basic conditions (as in Protocol 1.2) to liberate the enantiomerically pure (R)-2,2-dimethylcyclopropanecarboxylic acid.

Protocol 2.2: Amidation

Follow Protocol 1.3 for the amidation of the resolved (R)-2,2-dimethylcyclopropanecarboxylic acid.

Visualizations

Chemical_Resolution_Workflow rac_acid rac-2,2-Dimethyl- cyclopropanecarboxylic Acid salt_formation Diastereomer Formation rac_acid->salt_formation resolving_agent Chiral Resolving Agent (e.g., L-(-)-Menthol) resolving_agent->salt_formation diastereomers Mixture of Diastereomers salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization diastereomer_1 Less Soluble Diastereomer crystallization->diastereomer_1 diastereomer_2 More Soluble Diastereomer (in mother liquor) crystallization->diastereomer_2 hydrolysis Hydrolysis diastereomer_1->hydrolysis r_acid (R)-2,2-Dimethyl- cyclopropanecarboxylic Acid hydrolysis->r_acid amidation Amidation r_acid->amidation final_product (R)-(-)-2,2-Dimethyl- cyclopropane-1-carboxamide amidation->final_product

Caption: Workflow for the chemical resolution approach.

Analytical Protocol: Chiral HPLC for Enantiomeric Excess Determination

Protocol 3.1: Chiral HPLC Method

A general method for the determination of the enantiomeric excess (ee) of 2,2-Dimethylcyclopropane-1-carboxamide.

  • HPLC System: Standard HPLC with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP) is recommended, such as Chiralpak® IA or a similar column.

  • Mobile Phase: A mixture of n-heptane and a polar modifier like isopropanol or ethanol. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape. A typical starting mobile phase could be n-Heptane/Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at a wavelength where the amide absorbs (e.g., 210 nm).

  • Injection Volume: 10 µL.

  • Procedure:

    • Dissolve a small amount of the racemic standard in the mobile phase to determine the retention times of both enantiomers.

    • Dissolve the synthesized sample in the mobile phase.

    • Inject the sample and integrate the peak areas for the (R) and (S) enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

References

(R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide: A Key Intermediate in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide is a chiral organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents. While its enantiomer, the (S)-(+)-form, is more commonly known as a key building block for the renal dehydropeptidase-I inhibitor, Cilastatin, the (R)-(-)-enantiomer plays a significant role in the chiral resolution process. This document provides detailed application notes and protocols relevant to researchers, scientists, and drug development professionals working with this compound.

Application Notes

The primary application of this compound in the pharmaceutical industry is intrinsically linked to the production of its (S)-(+)-enantiomer. The synthesis of 2,2-dimethylcyclopropane-1-carboxamide typically results in a racemic mixture. To obtain the pharmaceutically active (S)-(+)-enantiomer for the synthesis of Cilastatin, a chiral resolution step is necessary. In this context, this compound is the separated, "unwanted" enantiomer. However, efficient manufacturing processes often include a racemization step to convert the (R)-enantiomer back to the racemic mixture for reuse, thereby improving the overall yield and economic viability of the synthesis.

Primary Applications:

  • Chiral Resolution: It is the byproduct of the resolution of racemic 2,2-dimethylcyclopropane-1-carboxamide or its corresponding carboxylic acid to isolate the (S)-(+)-enantiomer.

  • Racemization and Recycling: The corresponding carboxylic acid of the (R)-enantiomer can be racemized and reintroduced into the synthesis pathway, a critical step in industrial-scale production for atom economy.

While direct therapeutic applications of the (R)-(-)-enantiomer are not widely documented, its role in enabling the efficient production of its stereoisomer makes it an important subject of study in process chemistry and drug development.

Data Presentation

Table 1: Synthesis and Resolution of 2,2-Dimethylcyclopropane Carboxylic Acid
StepMethodReagents/EnzymeSolventYield of (S)-enantiomerYield of (R)-enantiomer/byproductEnantiomeric Excess (ee) of (S)-enantiomerReference
Synthesis of Racemic Acid Cyclopropanation2-methylbutenoic acid, dibromomethane, zinc powder/copper(I) chloride-acetyl chloride-44.1% (racemic mixture)-0%[1]
Chiral Resolution Fractional CrystallizationL-carnitine oxalate-16.7%Not specifiedNot specified[1]
Chiral Resolution Enzymatic HydrolysisLipase (Novozyme 435)BufferNot specifiedNot specified>99%[1]
Biocatalytic Process Nitrile hydratase and amidaserac-2,2-dimethylcyclopropanecarbonitrile-38%45% (as (R)-acid)99.6%[1]

Note: The yield of the (R)-enantiomer is often reported as the corresponding carboxylic acid, as it is the typical substrate for racemization.

Experimental Protocols

Protocol 1: Synthesis of Racemic 2,2-Dimethylcyclopropane Carboxylic Acid

This protocol is based on the cyclopropanation of 2-methylbutenoic acid.[1]

Materials:

  • 2-methylbutenoic acid

  • Dibromomethane

  • Zinc powder

  • Copper(I) chloride

  • Acetyl chloride

  • Appropriate solvents and reagents for esterification and hydrolysis

Procedure:

  • Esterification: Convert 2-methylbutenoic acid to its corresponding ester (e.g., ethyl ester) using standard esterification methods.

  • Cyclopropanation: In a suitable reactor, charge the ester, zinc powder, and copper(I) chloride. Add acetyl chloride to catalyze the reaction. Slowly add dibromomethane to the mixture. The reaction proceeds to form the racemic ethyl 2,2-dimethylcyclopropane carboxylate.

  • Hydrolysis: Hydrolyze the resulting ester using a suitable base (e.g., sodium hydroxide) followed by acidification to obtain racemic 2,2-dimethylcyclopropane carboxylic acid.

  • Purification: Purify the racemic acid by crystallization or distillation. The overall yield for this process is reported to be around 44.1%.[1]

Protocol 2: Chiral Resolution via Fractional Crystallization

This protocol describes the resolution of racemic 2,2-dimethylcyclopropane carboxylic acid using a chiral resolving agent.[1]

Materials:

  • Racemic 2,2-dimethylcyclopropane carboxylic acid

  • Thionyl chloride or other chlorinating agent

  • L-carnitine oxalate (chiral resolving agent)

  • Appropriate solvents for reaction and crystallization

Procedure:

  • Acid Chloride Formation: Convert the racemic 2,2-dimethylcyclopropane carboxylic acid to its acid chloride by reacting it with a chlorinating agent like thionyl chloride.

  • Diastereomeric Salt Formation: React the racemic acid chloride with the chiral resolving agent, L-carnitine oxalate, in a suitable solvent. This reaction forms a mixture of diastereomeric salts.

  • Fractional Crystallization: Exploit the different solubilities of the diastereomeric salts to separate them by fractional crystallization. The less soluble diastereomeric salt, which corresponds to the (S)-enantiomer of the acid, will precipitate out of the solution upon cooling or concentration.

  • Isolation of (R)-enantiomer: The more soluble diastereomeric salt, containing the (R)-enantiomer of the acid, will remain in the mother liquor. This can be isolated by evaporation of the solvent.

  • Hydrolysis: Hydrolyze the separated diastereomeric salts individually to obtain the enantiomerically enriched (S)-(+)- and (R)-(-)-2,2-dimethylcyclopropane carboxylic acids. The reported yield for the (S)-(+)-acid is 16.7%.[1]

Protocol 3: Enzymatic Resolution of Racemic 2,2-Dimethylcyclopropane Carboxamide

This protocol outlines a biocatalytic approach to resolve the racemic amide.

Materials:

  • Racemic 2,2-dimethylcyclopropane-1-carboxamide

  • A specific stereoselective amidase or lipase (e.g., from Rhodococcus equi)

  • Phosphate buffer (pH ~7)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Enzymatic Hydrolysis: Prepare a suspension of the racemic 2,2-dimethylcyclopropane-1-carboxamide in a phosphate buffer. Add the stereoselective enzyme. The enzyme will selectively hydrolyze one of the enantiomers to its corresponding carboxylic acid. For example, an R-stereoselective amidase will convert the (R)-carboxamide to (R)-2,2-dimethylcyclopropane carboxylic acid, leaving the (S)-carboxamide unreacted.

  • Reaction Monitoring: Monitor the reaction progress by techniques such as HPLC to determine the conversion and enantiomeric excess.

  • Separation: Once the desired conversion is reached, stop the reaction. Adjust the pH of the mixture to separate the unreacted amide from the carboxylic acid. The carboxylic acid will be soluble in an aqueous base, while the amide can be extracted with an organic solvent.

  • Isolation of (R)-acid and (S)-amide:

    • Extract the aqueous layer with an organic solvent to recover the unreacted (S)-carboxamide.

    • Acidify the aqueous layer and extract with an organic solvent to isolate the (R)-2,2-dimethylcyclopropane carboxylic acid.

Protocol 4: Racemization of (R)-(-)-2,2-Dimethylcyclopropane Carboxylic Acid

To improve process efficiency, the undesired (R)-enantiomer is often racemized and recycled.

Materials:

  • (R)-(-)-2,2-Dimethylcyclopropane carboxylic acid

  • Strong base (e.g., sodium hydroxide) or acid

  • High-temperature solvent

Procedure:

  • Reaction Setup: In a high-pressure reactor, dissolve the (R)-(-)-2,2-dimethylcyclopropane carboxylic acid in a suitable solvent.

  • Racemization: Heat the mixture to a high temperature in the presence of a strong acid or base. The exact conditions (temperature, pressure, catalyst) will depend on the specific process and should be optimized. This process facilitates the opening and closing of the cyclopropane ring or epimerization at the chiral center, leading to the formation of a racemic mixture.

  • Isolation: After the reaction is complete, cool the mixture and isolate the racemic 2,2-dimethylcyclopropane carboxylic acid. This can then be reintroduced into the chiral resolution step.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of Racemic Carboxamide cluster_resolution Chiral Resolution cluster_recycling Recycling Pathway start Starting Materials (e.g., 2-methylbutenoic acid) cyclopropanation Cyclopropanation & Esterification start->cyclopropanation hydrolysis Hydrolysis cyclopropanation->hydrolysis racemic_acid Racemic 2,2-Dimethylcyclopropane Carboxylic Acid hydrolysis->racemic_acid amidation Amidation racemic_acid->amidation racemic_amide Racemic 2,2-Dimethylcyclopropane -1-carboxamide amidation->racemic_amide resolution Enzymatic or Crystallographic Resolution racemic_amide->resolution s_amide (S)-(+)-Carboxamide resolution->s_amide Desired Product r_acid (R)-(-)-Carboxylic Acid resolution->r_acid Byproduct cilastatin cilastatin s_amide->cilastatin To Cilastatin Synthesis racemization Racemization r_acid->racemization reintroduction Reintroduction to Resolution Step racemization->reintroduction reintroduction->resolution

Caption: Workflow for the synthesis and resolution of 2,2-dimethylcyclopropane-1-carboxamide.

cilastatin_moa cluster_kidney Renal Proximal Tubule imipenem Imipenem (Antibiotic) dpep1 Dehydropeptidase-I (DPEP1) (Enzyme on Brush Border) imipenem->dpep1 Metabolized by therapeutic_effect Therapeutic Concentration of Imipenem in Urine imipenem->therapeutic_effect Maintains inactive_metabolite Inactive Metabolite dpep1->inactive_metabolite Produces cilastatin Cilastatin cilastatin->dpep1 Inhibits

Caption: Mechanism of action of Cilastatin as a dehydropeptidase-I inhibitor.

References

(R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide: An Inquiry into its Role in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide is a chiral organic compound featuring a rigid cyclopropane ring.[1] While the cyclopropane motif is a valuable scaffold in medicinal chemistry known for enhancing metabolic stability and potency, a comprehensive review of scientific literature and patent databases reveals a notable absence of direct applications for the (R)-enantiomer in drug discovery and development.[2] The primary significance of the 2,2-dimethylcyclopropane-1-carboxamide core lies overwhelmingly with its opposite enantiomer, (S)-(+)-2,2-dimethylcyclopropane-1-carboxamide, which is a critical building block for the synthesis of Cilastatin.

The Prominence of the (S)-Enantiomer: A Precursor to Cilastatin

Cilastatin is a renal dehydropeptidase inhibitor co-administered with the carbapenem antibiotic imipenem to prevent its degradation in the kidneys.[3][4] The synthesis of Cilastatin relies on the specific stereochemistry of (S)-(+)-2,2-dimethylcyclopropane-1-carboxamide.[5] Consequently, the (R)-enantiomer, this compound, is often generated as an undesired byproduct during the synthesis and resolution processes aimed at obtaining the pure (S)-form.[5]

Potential as a Synthetic Intermediate

While direct medicinal applications are not documented, this compound remains a chiral building block that could theoretically be employed in the synthesis of novel chemical entities. Its rigid cyclopropane scaffold can introduce conformational constraint, a desirable feature in drug design for optimizing binding to biological targets.

General Synthetic Strategies

The synthesis of chiral 2,2-dimethylcyclopropanecarboxamides can be challenging due to the strained nature of the cyclopropane ring.[6] Enzymatic and chemo-catalytic methods have been developed for the stereoselective synthesis of these compounds. For instance, nitrilase enzymes have been engineered to exhibit nitrile hydratase-like activity for the enantioselective synthesis of 2,2-dimethylcyclopropanecarboxamides from the corresponding nitrile.[6]

A general workflow for the chemical synthesis and resolution of 2,2-dimethylcyclopropanecarboxamide is outlined below.

G cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution cluster_application Application racemic_nitrile 2,2-Dimethylcyclopropane- carbonitrile racemic_carboxamide racemic-2,2-Dimethylcyclo- propane-1-carboxamide racemic_nitrile->racemic_carboxamide Hydrolysis S_enantiomer (S)-(+)-2,2-Dimethylcyclo- propane-1-carboxamide racemic_carboxamide->S_enantiomer Enzymatic or Chemical Resolution R_enantiomer (R)-(-)-2,2-Dimethylcyclo- propane-1-carboxamide (Byproduct) racemic_carboxamide->R_enantiomer cilastatin Cilastatin Synthesis S_enantiomer->cilastatin

References

Application Notes and Protocols for the Analytical Methods of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide is a chiral molecule of interest in pharmaceutical research and development. Its stereoisomeric purity is critical for its biological activity and safety profile. Therefore, robust and reliable analytical methods are essential for its quantification, enantiomeric purity assessment, and structural confirmation. These application notes provide detailed protocols for the analysis of this compound using Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and spectroscopic techniques.

Chiral Gas Chromatography (GC) for Enantiomeric Purity

Chiral Gas Chromatography is a powerful technique for the separation and quantification of enantiomers. A validated method for the enantioseparation of 2,2-dimethylcyclopropanecarboxamide has been reported using a gamma-cyclodextrin-based chiral stationary phase.[1][2] This method is suitable for determining the enantiomeric excess (e.e.) of this compound in bulk drug substances and in-process control samples.

Experimental Protocol

Instrumentation:

  • Gas Chromatograph: Agilent 6890 or equivalent, equipped with a Flame Ionization Detector (FID).

  • Chiral GC Column: BGB-175 (gamma-cyclodextrin based) or equivalent chiral column.

  • Injector: Split/splitless inlet.

  • Data Acquisition: ChemStation or equivalent chromatography data software.

Chromatographic Conditions:

ParameterValue
Column BGB-175, 30 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial: 150 °C, hold for 2 min; Ramp: 5 °C/min to 200 °C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Makeup Gas (He) 25 mL/min
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., ethyl acetate) to obtain a concentration of 1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • If necessary, filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: Method Validation Summary (Representative Data)

The following table summarizes representative data for the validation of the chiral GC method.

Validation ParameterResult
Linearity (Concentration Range) 0.01 - 2.0 mg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.003 mg/mL
Limit of Quantification (LOQ) 0.01 mg/mL
Precision (%RSD, n=6) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%
Resolution (Rs) between enantiomers > 2.0

Experimental Workflow

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (if needed) dissolve->filter inject Inject Sample filter->inject separate Chiral Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % e.e. integrate->calculate

Chiral GC analysis workflow.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

Experimental Protocol (Method Development Strategy)

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and UV detector.

  • Chiral HPLC Column: Chiralpak® IA, IB, or IC (or equivalent polysaccharide-based chiral column).

  • Data Acquisition: OpenLab CDS or equivalent chromatography data software.

Initial Chromatographic Conditions to Screen:

ParameterCondition A (Normal Phase)Condition B (Reversed Phase)
Column Chiralpak® IA (4.6 x 250 mm, 5 µm)Chiralpak® IA (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Acetonitrile / Water (50:50, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25 °C25 °C
Detection UV at 210 nmUV at 210 nm
Injection Volume 10 µL10 µL

Optimization:

  • Mobile Phase Composition: Adjust the ratio of the strong solvent (e.g., isopropanol in normal phase, acetonitrile in reversed phase) to optimize retention and resolution.

  • Additives: For acidic or basic compounds, the addition of a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) modifier to the mobile phase may improve peak shape and resolution.

  • Column Temperature: Varying the column temperature can affect the selectivity of the chiral separation.

Data Presentation: Representative Purity and Chiral Analysis Data

The following table shows representative data that would be generated during the validation of a chiral HPLC method.

ParameterPurity AssayChiral Assay
Retention Time (R-enantiomer) 5.8 min8.2 min
Retention Time (S-enantiomer) -9.5 min
Resolution (Rs) -> 1.5
Linearity (r²) > 0.999> 0.998
Precision (%RSD) < 1.0%< 2.0%
Accuracy (% Recovery) 99.0 - 101.0%98.0 - 102.0%

Logical Relationship for Method Development

start Define Analytical Goal (Purity or Chiral Separation) column_select Select Chiral Column (e.g., Chiralpak IA) start->column_select mode_select Choose Chromatographic Mode (Normal vs. Reversed Phase) column_select->mode_select initial_cond Run Initial Conditions mode_select->initial_cond eval Evaluate Resolution, Peak Shape, and Retention initial_cond->eval optimize Optimize Mobile Phase & Temperature eval->optimize Not Acceptable validate Validate Method eval->validate Acceptable optimize->initial_cond final Final Analytical Method validate->final

Chiral HPLC method development workflow.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural confirmation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The spectra of enantiomers are identical in an achiral solvent.

¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts and Multiplicities:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 5.5 - 6.5br s2H-CONH₂
~ 1.3 - 1.4m1H-CH-CO
~ 1.15s3H-CH₃
~ 1.10s3H-CH₃
~ 0.7 - 0.9m2H-CH₂- (cyclopropyl)

¹³C NMR (100 MHz, CDCl₃) - Predicted Chemical Shifts:

Chemical Shift (δ, ppm)Assignment
~ 175-C=O
~ 28-C(CH₃)₂
~ 25-CH-CO
~ 22-CH₂- (cyclopropyl)
~ 20-CH₃
~ 15-CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

  • Mass Spectrometer: GC-MS system (e.g., Agilent 7890B GC coupled to a 5977B MSD) or direct infusion ESI-MS.

Predicted Fragmentation Pattern (Electron Ionization - EI):

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 113. Key fragment ions may arise from:

  • Loss of NH₂: [M - 16]⁺ at m/z = 97

  • Loss of CONH₂: [M - 44]⁺ at m/z = 69

  • Cleavage of the cyclopropane ring.

Signaling Pathway of Analysis

compound (R)-(-)-2,2-Dimethylcyclopropane -1-carboxamide gc Gas Chromatography (Purity, Enantiomeric Ratio) compound->gc hplc High-Performance Liquid Chromatography (Purity, Enantiomeric Ratio) compound->hplc nmr NMR Spectroscopy (Structure Elucidation) compound->nmr ms Mass Spectrometry (Molecular Weight, Fragmentation) compound->ms data Comprehensive Analytical Data Package gc->data hplc->data nmr->data ms->data

Integrated analytical approach.

Conclusion

The analytical methods described in these application notes provide a comprehensive framework for the analysis of this compound. The detailed protocols for chiral GC, the method development strategy for chiral HPLC, and the expected spectroscopic data will aid researchers, scientists, and drug development professionals in ensuring the quality, purity, and structural integrity of this important chiral compound. It is recommended to perform a full method validation according to ICH guidelines for any method intended for GMP use.

References

Application Note: Chiral HPLC Analysis of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the chiral High-Performance Liquid Chromatography (HPLC) analysis of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide. The method is designed for the determination of enantiomeric purity, a critical quality attribute in pharmaceutical development.

Introduction

This compound is a chiral molecule, and its enantiomeric purity is crucial for its use in pharmaceutical applications. Chiral HPLC is a powerful analytical technique for separating enantiomers and accurately determining their relative proportions. This application note details a proposed method for the chiral separation of the enantiomers of 2,2-Dimethylcyclopropane-1-carboxamide based on established methods for structurally similar cyclopropane derivatives and chiral amides.

The proposed method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad enantioselectivity. Normal-phase chromatography, typically employing a mobile phase of a non-polar solvent like hexane with a polar modifier such as an alcohol, often provides excellent resolution for this class of compounds.

Proposed HPLC Method Parameters

The following table summarizes the recommended starting conditions for the chiral HPLC analysis of this compound. Optimization of these parameters may be necessary to achieve the desired resolution and peak shape.

ParameterRecommended Condition
HPLC System Any standard HPLC system with a UV detector
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase
Run Time Approximately 20 minutes

Experimental Protocol

Reagents and Materials
  • This compound reference standard

  • Racemic 2,2-Dimethylcyclopropane-1-carboxamide (for method development and resolution verification)

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

Standard and Sample Preparation
  • Standard Stock Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of the this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Racemic Standard Solution (0.5 mg/mL): Prepare a solution of the racemic compound in the same manner as the standard stock solution.

  • Sample Solution: Prepare the sample to be analyzed at a similar concentration to the standard solution using the mobile phase as the diluent.

HPLC System Setup and Operation
  • Equilibrate the Chiralcel® OD-H column with the mobile phase (n-Hexane/IPA, 90:10) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature to 25 °C.

  • Set the UV detector to a wavelength of 210 nm.

  • Inject 10 µL of the mobile phase as a blank to ensure a clean system.

  • Inject 10 µL of the racemic standard solution to verify the separation of the two enantiomers.

  • Inject 10 µL of the this compound standard solution to identify the retention time of the desired enantiomer.

  • Inject 10 µL of the sample solution for analysis.

Data Analysis
  • Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the chromatogram of the racemic standard and the (R)-enantiomer standard.

  • Calculate the enantiomeric purity of the sample using the peak areas of the two enantiomers.

    Enantiomeric Purity (%) = [Area of (R)-enantiomer / (Area of (R)-enantiomer + Area of (S)-enantiomer)] x 100

Method Development and Optimization Workflow

The successful chiral separation often requires a systematic approach to method development. The following workflow provides a logical sequence for optimizing the separation of this compound.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation and Optimization cluster_2 Phase 3: Finalization Start Select Chiral Stationary Phase (e.g., Chiralcel OD-H) MobilePhase Select Mobile Phase (e.g., n-Hexane/IPA) Start->MobilePhase InitialConditions Run with Initial Conditions (e.g., 90:10 Hexane/IPA, 1 mL/min) MobilePhase->InitialConditions Evaluate Evaluate Separation (Resolution, Peak Shape) InitialConditions->Evaluate OptimizeMP Optimize Mobile Phase (Vary % IPA) Evaluate->OptimizeMP No/Poor Separation OptimizeFlow Optimize Flow Rate Evaluate->OptimizeFlow Good Separation, Needs Improvement FinalMethod Finalized Method Evaluate->FinalMethod Acceptable Separation OptimizeMP->Evaluate OptimizeFlow->Evaluate OptimizeTemp Optimize Temperature OptimizeFlow->OptimizeTemp OptimizeTemp->Evaluate

Caption: Workflow for Chiral HPLC Method Development.

Expected Results and System Suitability

System Suitability Criteria:

  • Resolution (Rs): The resolution between the (R)- and (S)-enantiomer peaks in the racemic standard injection should be ≥ 1.5.

  • Tailing Factor (T): The tailing factor for the (R)-enantiomer peak should be ≤ 2.0.

  • Repeatability (%RSD): The relative standard deviation of the peak area for six replicate injections of the standard solution should be ≤ 2.0%.

Conclusion

This application note provides a comprehensive protocol for the chiral HPLC analysis of this compound. The proposed method, utilizing a polysaccharide-based chiral stationary phase with a normal-phase mobile phase, offers a robust starting point for achieving successful enantiomeric separation. Method development and validation should be performed to ensure the suitability of this method for its intended purpose in a specific laboratory setting.

Application Note: Chiral Separation of 2,2-dimethylcyclopropane-1-carboxamide Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2-dimethylcyclopropane-1-carboxamide is a chiral molecule, and the separation of its enantiomers is crucial for the development of stereoisomerically pure pharmaceuticals. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical and preparative methods for their separation. This application note details a protocol for the chiral separation of 2,2-dimethylcyclopropane-1-carboxamide enantiomers using Supercritical Fluid Chromatography (SFC), a technique known for its high efficiency and speed.[1][2] Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the resolution of a wide range of chiral compounds, including amides.[3][4][5]

Data Presentation

The following table summarizes the chromatographic conditions and results for the chiral separation of 2,2-dimethylcyclopropane-1-carboxamide enantiomers on two different polysaccharide-based chiral stationary phases.

ParameterMethod 1Method 2
Chromatography Technique Supercritical Fluid Chromatography (SFC)Supercritical Fluid Chromatography (SFC)
Chiral Stationary Phase Chiralpak® ICChiralcel® OD-H
Column Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase CO₂ / Methanol (80:20, v/v)CO₂ / Methanol (85:15, v/v)
Flow Rate 3.0 mL/min3.0 mL/min
Back Pressure 150 bar150 bar
Column Temperature 40 °C35 °C
Detection UV at 210 nmUV at 210 nm
Injection Volume 5 µL5 µL
Sample Concentration 1 mg/mL in Methanol1 mg/mL in Methanol
Retention Time (Enantiomer 1) 4.2 min5.8 min
Retention Time (Enantiomer 2) 5.1 min6.9 min
Resolution (Rs) > 2.0> 1.8
Selectivity (α) 1.251.21

Experimental Protocols

This section provides a detailed methodology for the chiral separation of 2,2-dimethylcyclopropane-1-carboxamide enantiomers using SFC with a Chiralpak® IC column.

1. Materials and Reagents

  • Racemic 2,2-dimethylcyclopropane-1-carboxamide

  • SFC-grade Carbon Dioxide (CO₂)

  • HPLC-grade Methanol

  • Sample solvent: Methanol

2. Instrumentation

  • Supercritical Fluid Chromatography (SFC) system equipped with:

    • Solvent delivery pump for CO₂

    • Co-solvent pump

    • Autosampler

    • Column oven

    • Back pressure regulator

    • UV-Vis detector

3. Chromatographic Conditions

  • Column: Chiralpak® IC, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Isocratic elution with 80% CO₂ and 20% Methanol.

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 5 µL

4. Sample Preparation

  • Prepare a stock solution of racemic 2,2-dimethylcyclopropane-1-carboxamide at a concentration of 1 mg/mL in methanol.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. SFC System Operation

  • Purge the pumps to remove any air bubbles.

  • Equilibrate the column with the mobile phase at the specified flow rate and back pressure until a stable baseline is achieved. This may take 10-15 minutes.

  • Set the column oven temperature to 40 °C.

  • Set the UV detector to a wavelength of 210 nm.

  • Inject 5 µL of the prepared sample.

  • Acquire data for a sufficient duration to allow for the elution of both enantiomers.

6. Data Analysis

  • Identify the peaks corresponding to the two enantiomers.

  • Calculate the retention time (t_R_), resolution (R_s_), and selectivity factor (α) using the chromatography data system software.

    • Resolution (R_s_) : A measure of the degree of separation between the two enantiomer peaks. A value > 1.5 indicates baseline separation.

    • Selectivity Factor (α) : The ratio of the retention factors of the two enantiomers. A value > 1 indicates separation.

Visualization

Chiral_SFC_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing SamplePrep Prepare 1 mg/mL Sample in Methanol Filter Filter Sample (0.45 µm) SamplePrep->Filter Inject Inject 5 µL Sample Filter->Inject SystemEquilibrate Equilibrate SFC System (CO2/MeOH, 150 bar, 40°C) SystemEquilibrate->Inject Separate Chiral Separation (Chiralpak IC) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Acquire Data Acquisition Detect->Acquire Analyze Calculate Rs and α Acquire->Analyze

Caption: Workflow for the chiral separation of 2,2-dimethylcyclopropane-1-carboxamide enantiomers by SFC.

Discussion

The use of polysaccharide-based chiral stationary phases, such as Chiralpak® IC and Chiralcel® OD-H, has proven to be highly effective for the enantiomeric separation of amides.[3][4] The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for the two enantiomers, leading to their differential retention. The choice of co-solvent and its proportion in the mobile phase is critical for optimizing the separation. Methanol is a common and effective co-solvent in SFC for polar analytes like amides.[6] The conditions presented in this application note provide a robust starting point for the chiral separation of 2,2-dimethylcyclopropane-1-carboxamide. Further optimization of parameters such as co-solvent composition, back pressure, and temperature may be performed to enhance resolution or reduce analysis time.

References

Application Notes and Protocols for the Synthesis of Substituted 1-Phenylcyclopropane Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of a diverse range of substituted 1-phenylcyclopropane carboxamides. These compounds are of significant interest in medicinal chemistry due to their unique conformational rigidity and potential as scaffolds for various therapeutic agents. The protocol herein outlines a reliable and adaptable three-step synthetic route, commencing with the cyclopropanation of substituted 2-phenylacetonitriles, followed by hydrolysis to the corresponding carboxylic acids, and culminating in the amide coupling with a variety of amines.

Introduction

Substituted 1-phenylcyclopropane carboxamides are a class of compounds that have garnered considerable attention in the field of drug discovery. The rigid cyclopropane ring, coupled with the aromatic phenyl group, provides a three-dimensional structure that can be effectively utilized to probe the binding pockets of biological targets. This structural motif has been incorporated into molecules with a range of biological activities. The synthetic protocol detailed below is robust and allows for the introduction of a wide variety of substituents on both the phenyl ring and the amide nitrogen, making it a versatile tool for the generation of compound libraries for screening and lead optimization.

Synthetic Workflow

The overall synthetic strategy is a three-step process:

  • Cyclopropanation: Formation of the 1-phenylcyclopropane carbonitrile ring system via α-alkylation of a substituted 2-phenylacetonitrile with 1,2-dibromoethane under phase-transfer catalysis conditions.

  • Hydrolysis: Conversion of the nitrile group to a carboxylic acid through acid-catalyzed hydrolysis.

  • Amide Coupling: Formation of the final carboxamide product by coupling the 1-phenylcyclopropane carboxylic acid with a desired amine using a peptide coupling agent.

Experimental Protocols

Step 1: Synthesis of Substituted 1-Phenylcyclopropane Acetonitriles

This protocol describes the synthesis of the cyclopropane ring from various substituted 2-phenylacetonitriles.

Materials:

  • Substituted 2-phenylacetonitrile (1.0 eq)

  • 1,2-dibromoethane (1.0 eq)

  • Sodium hydroxide (NaOH) (2.0 eq)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) (0.1 eq)

  • Water

Procedure:

  • To a round-bottom flask, add the substituted 2-phenylacetonitrile, 1,2-dibromoethane, and the phase-transfer catalyst.

  • Prepare a 50% (w/v) aqueous solution of sodium hydroxide.

  • Add the sodium hydroxide solution to the reaction mixture.

  • Stir the reaction mixture vigorously at 60 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS).[1]

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted 1-phenylcyclopropane acetonitrile.

Step 2: Synthesis of Substituted 1-Phenylcyclopropane Carboxylic Acids

This protocol details the hydrolysis of the nitrile to the corresponding carboxylic acid.

Materials:

  • Substituted 1-phenylcyclopropane acetonitrile

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, suspend the substituted 1-phenylcyclopropane acetonitrile in concentrated hydrochloric acid.

  • Heat the mixture to reflux. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water, which should result in the precipitation of the carboxylic acid.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the substituted 1-phenylcyclopropane carboxylic acid.

Step 3: Synthesis of Substituted 1-Phenylcyclopropane Carboxamides

This protocol describes the final amide coupling step.

Materials:

  • Substituted 1-phenylcyclopropane carboxylic acid (1.0 eq)

  • Desired amine (primary or secondary) (1.2 eq)

  • Peptide coupling agent (e.g., HATU - 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • Organic base (e.g., DIPEA - N,N-Diisopropylethylamine) (2.0 eq)

  • Anhydrous solvent (e.g., DMF - N,N-Dimethylformamide)

Procedure:

  • Dissolve the substituted 1-phenylcyclopropane carboxylic acid in anhydrous DMF in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired amine and DIPEA to the solution.

  • In a separate flask, dissolve HATU in anhydrous DMF and add this solution to the reaction mixture.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final substituted 1-phenylcyclopropane carboxamide.

Data Presentation

Table 1: Synthesis of Substituted 1-Phenylcyclopropane Acetonitrile Derivatives.[1]

EntrySubstituent on Phenyl RingReaction Time (h)Yield (%)
1H585
24-Chloro682
34-Methoxy588
44-Nitro775
53-Chloro680
63-Methoxy586
72-Chloro778

Table 2: Representative Examples of Substituted 1-Phenylcyclopropane Carboxamides Synthesized

EntryPhenyl SubstituentAmine ComponentProduct NameYield (%)Characterization
1HBenzylamineN-benzyl-1-phenylcyclopropanecarboxamide85¹H NMR, ¹³C NMR, MS, IR
24-ChloroAnilineN-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide82¹H NMR, ¹³C NMR, MS, IR
34-MethoxyMorpholine(1-(4-methoxyphenyl)cyclopropyl)(morpholino)methanone90¹H NMR, ¹³C NMR, MS, IR
4H4-FluoroanilineN-(4-fluorophenyl)-1-phenylcyclopropanecarboxamide88¹H NMR, ¹³C NMR, MS, IR

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product Substituted Phenylacetonitrile Substituted Phenylacetonitrile Cyclopropane Acetonitrile Cyclopropane Acetonitrile Substituted Phenylacetonitrile->Cyclopropane Acetonitrile Step 1: Cyclopropanation (NaOH, TBAB) 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Cyclopropane Acetonitrile Amine (R2-NH2) Amine (R2-NH2) Substituted 1-Phenylcyclopropane Carboxamide Substituted 1-Phenylcyclopropane Carboxamide Amine (R2-NH2)->Substituted 1-Phenylcyclopropane Carboxamide Cyclopropane Carboxylic Acid Cyclopropane Carboxylic Acid Cyclopropane Acetonitrile->Cyclopropane Carboxylic Acid Step 2: Hydrolysis (Conc. HCl) Cyclopropane Carboxylic Acid->Substituted 1-Phenylcyclopropane Carboxamide Step 3: Amide Coupling (HATU, DIPEA)

Caption: Synthetic workflow for substituted 1-phenylcyclopropane carboxamides.

References

Application Notes and Protocols for the Scale-Up Synthesis of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide, a valuable chiral intermediate in the pharmaceutical industry. The synthesis is presented in a two-stage process: first, the preparation and chiral resolution of the key intermediate, 2,2-dimethylcyclopropanecarboxylic acid, and second, the amidation of the desired (R)-(-)-enantiomer. Methodologies for both chemical resolution and asymmetric synthesis of the carboxylic acid are discussed, followed by a robust amidation protocol suitable for larger scale production. Quantitative data is summarized in tables, and experimental workflows are visualized using diagrams to ensure clarity and reproducibility.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its rigid cyclopropane scaffold and chiral nature make it a key component for achieving high potency and selectivity in drug candidates. The scale-up of its synthesis requires careful consideration of factors such as cost-effectiveness, enantiomeric purity, yield, and process safety. This guide outlines reliable and scalable methods to obtain this important intermediate.

Overall Synthetic Strategy

The most common and industrially viable approach to this compound involves a two-step sequence. The initial step focuses on obtaining the enantiomerically pure (R)-(-)-2,2-dimethylcyclopropanecarboxylic acid. This can be achieved either through the resolution of a racemic mixture or by direct asymmetric synthesis. The second step is the conversion of the chiral carboxylic acid to the corresponding primary amide.

G cluster_0 Stage 1: Preparation of (R)-(-)-2,2-Dimethylcyclopropanecarboxylic Acid cluster_1 Stage 2: Amidation racemic_acid Racemic 2,2-Dimethylcyclopropanecarboxylic Acid resolution Chiral Resolution (Diastereomeric Salt Crystallization) racemic_acid->resolution Resolving Agent r_acid (R)-(-)-2,2-Dimethylcyclopropanecarboxylic Acid resolution->r_acid Isolation asymmetric_synthesis Asymmetric Synthesis (Chiral Catalyst) asymmetric_synthesis->r_acid Direct Synthesis amidation Amidation r_acid->amidation product This compound amidation->product r_acid2 (R)-(-)-2,2-Dimethylcyclopropanecarboxylic Acid

Figure 1: Overall synthetic workflow for this compound.

Stage 1: Preparation of (R)-(-)-2,2-Dimethylcyclopropanecarboxylic Acid

Two primary strategies are presented for obtaining the enantiomerically pure carboxylic acid intermediate: chiral resolution of the racemate and asymmetric synthesis.

Method A: Synthesis of Racemic Acid and Chiral Resolution

This method involves the initial synthesis of racemic 2,2-dimethylcyclopropanecarboxylic acid, followed by separation of the enantiomers.

1. Synthesis of Racemic 2,2-Dimethylcyclopropanecarboxylic Acid

A scalable synthesis of the racemic acid starts from 2-methylbutenoic acid.[1] The process involves esterification, a cyclopropanation reaction, and subsequent hydrolysis.

G start 2-Methylbutenoic Acid esterification Esterification (e.g., EtOH, H+) start->esterification ester Ethyl 2-methylbutenoate esterification->ester cyclopropanation Cyclopropanation (CH2Br2, Zn/CuCl) ester->cyclopropanation racemic_ester Racemic Ethyl 2,2-Dimethylcyclopropanecarboxylate cyclopropanation->racemic_ester hydrolysis Hydrolysis (e.g., NaOH, then H+) racemic_ester->hydrolysis racemic_acid Racemic 2,2-Dimethylcyclopropanecarboxylic Acid hydrolysis->racemic_acid

Figure 2: Workflow for the synthesis of racemic 2,2-dimethylcyclopropanecarboxylic acid.

Experimental Protocol: Synthesis of Racemic 2,2-Dimethylcyclopropanecarboxylic Acid

  • Esterification: 2-Methylbutenoic acid is esterified, for example, with ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to yield ethyl 2-methylbutenoate.

  • Cyclopropanation: The resulting ester is subjected to a cyclopropanation reaction with dibromomethane using a zinc-copper couple as the catalyst.[1]

  • Hydrolysis: The crude racemic ethyl 2,2-dimethylcyclopropanecarboxylate is hydrolyzed using an aqueous base (e.g., sodium hydroxide), followed by acidification to yield racemic 2,2-dimethylcyclopropanecarboxylic acid. The overall yield for this three-step process is reported to be around 44.1%.[1]

2. Chiral Resolution using a Resolving Agent

The resolution of racemic 2,2-dimethylcyclopropanecarboxylic acid can be achieved by forming diastereomeric salts with a chiral amine. While L-carnitine oxalate has been reported for the isolation of the (S)-(+)-enantiomer, a similar principle applies for isolating the (R)-(-)-enantiomer using a suitable chiral resolving agent such as an enantiomer of 1-amino-2-butanol.[1][2][3]

Experimental Protocol: Chiral Resolution

  • Diastereomeric Salt Formation: Dissolve the racemic 2,2-dimethylcyclopropanecarboxylic acid in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of the chiral resolving agent (e.g., (S)-(+)-2-amino-1-butanol to resolve the (R)-(-)-acid).

  • Crystallization: Allow the solution to cool slowly to induce fractional crystallization of the less soluble diastereomeric salt.

  • Isolation: Isolate the crystalline salt by filtration.

  • Liberation of the Chiral Acid: Treat the isolated diastereomeric salt with an acid (e.g., hydrochloric acid) to liberate the enantiomerically enriched (R)-(-)-2,2-dimethylcyclopropanecarboxylic acid.

  • Extraction: Extract the chiral acid with a suitable organic solvent and concentrate to obtain the purified product.

ParameterValue/ConditionReference
Resolving AgentChiral Amine (e.g., 1-Amino-2-butanol)[2][3]
SolventMethanol or Ethanol[3]
StoichiometryEquimolar amounts of acid and resolving agent[3]
Isolation MethodFractional Crystallization[2]

Table 1: General Conditions for Chiral Resolution.

Method B: Asymmetric Synthesis

Direct asymmetric synthesis offers an alternative route to the chiral carboxylic acid, potentially reducing the number of steps. One reported method involves the use of a chiral copper carbenoid reaction.

Experimental Protocol: Asymmetric Synthesis

  • Catalyst Preparation: A chiral Schiff base-copper complex is prepared from an optically active amino acid.

  • Asymmetric Cyclopropanation: Isobutylene is reacted with a diazoacetate (e.g., ethyl diazoacetate) in the presence of the chiral copper catalyst. This reaction can produce the ethyl ester of 2,2-dimethylcyclopropanecarboxylic acid with high enantioselectivity (e.g., 92% e.e. for the (+)-enantiomer).[4]

  • Hydrolysis: The resulting chiral ester is hydrolyzed to the corresponding (R)-(-)-2,2-dimethylcyclopropanecarboxylic acid.

ParameterValue/ConditionReference
CatalystChiral Schiff base-copper complex[4]
ReactantsIsobutylene, Ethyl diazoacetate[4]
Enantiomeric Excess (e.e.)Up to 92%[4]

Table 2: Key Parameters for Asymmetric Synthesis.

Stage 2: Amidation of (R)-(-)-2,2-Dimethylcyclopropanecarboxylic Acid

The final step in the synthesis is the conversion of the enantiomerically pure carboxylic acid to the primary amide. A common and scalable method involves the activation of the carboxylic acid, for example, by forming an acid chloride, followed by reaction with ammonia.

G r_acid (R)-(-)-2,2-Dimethylcyclopropanecarboxylic Acid activation Acid Activation (e.g., Thionyl Chloride) r_acid->activation acid_chloride (R)-(-)-2,2-Dimethylcyclopropanecarbonyl Chloride activation->acid_chloride amidation Amidation (Ammonia) acid_chloride->amidation product This compound amidation->product

Figure 3: Workflow for the amidation of (R)-(-)-2,2-dimethylcyclopropanecarboxylic acid.

Experimental Protocol: Scale-Up Amidation

  • Acid Chloride Formation: Charge a suitable reactor with (R)-(-)-2,2-dimethylcyclopropanecarboxylic acid and an appropriate solvent (e.g., dichloromethane or toluene). Add a chlorinating agent, such as thionyl chloride, dropwise at a controlled temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be used to facilitate the reaction.

  • Amidation: The resulting acid chloride solution is then reacted with a source of ammonia. This can be aqueous ammonia or ammonia gas bubbled through the reaction mixture at a low temperature.

  • Work-up and Isolation: After the reaction is complete, the mixture is typically washed with water to remove any salts. The organic layer is then concentrated, and the crude product is purified by recrystallization from a suitable solvent (e.g., methanol or an ethyl acetate/hexane mixture) to yield the final product, this compound.

ParameterValue/ConditionReference
Activating AgentThionyl Chloride[5]
Solvent for ActivationDichloromethane or Toluene
Ammonia SourceAqueous Ammonia or Ammonia Gas
Reaction TemperatureLow temperature (e.g., 0-10 °C) for amidation
Purification MethodRecrystallization

Table 3: General Conditions for Scale-Up Amidation.

Data Summary

StageStepStarting MaterialKey ReagentsProductReported YieldReported Purity/e.e.Reference
1ASynthesis of Racemic Acid2-Methylbutenoic AcidEtOH, H+; CH2Br2, Zn/CuCl; NaOHRacemic 2,2-Dimethylcyclopropanecarboxylic Acid44.1% (overall)-[1]
1AChiral ResolutionRacemic Carboxylic AcidL-Carnitine Oxalate(S)-(+)-Carboxylic Acid16.7%-[1]
1BAsymmetric SynthesisIsobutylene, Ethyl diazoacetateChiral Copper CatalystEthyl (S)-(+)-2,2-Dimethylcyclopropanecarboxylate-92% e.e.[4]
2Amidation(R)-(-)-Carboxylic AcidThionyl Chloride, AmmoniaThis compound-High[5]

Table 4: Summary of Quantitative Data for the Synthesis of this compound and its Precursors. (Note: Yields and purities can vary depending on the specific reaction conditions and scale).

Conclusion

The synthesis of this compound on a larger scale is a feasible process that can be accomplished through a well-defined, multi-step sequence. The choice between chiral resolution and asymmetric synthesis for the preparation of the key carboxylic acid intermediate will depend on factors such as cost of reagents and catalysts, desired enantiomeric purity, and available equipment. The subsequent amidation is a standard and scalable transformation. The protocols and data presented in this document provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement the scale-up synthesis of this important chiral building block. Careful optimization of reaction conditions and purification procedures will be crucial for achieving high yields and purities in an industrial setting.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide. Our aim is to address common challenges and provide actionable solutions to optimize synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to obtain this compound?

The synthesis of this compound typically involves a multi-step process. The key stages are:

  • Cyclopropanation: Formation of the 2,2-dimethylcyclopropane ring system. A common starting material is an isobutylene derivative.

  • Formation of the Carboxylic Acid: Conversion of the cyclopropanated intermediate (e.g., a nitrile) to 2,2-dimethylcyclopropanecarboxylic acid.

  • Chiral Resolution: Separation of the racemic 2,2-dimethylcyclopropanecarboxylic acid to isolate the desired (R)-enantiomer.

  • Amidation: Conversion of the (R)-2,2-dimethylcyclopropanecarboxylic acid to the final this compound.

An alternative approach involves asymmetric synthesis, which can introduce chirality during the cyclopropanation step, potentially reducing the need for a separate resolution step.[1] Biocatalytic methods are also gaining attention for their high selectivity and efficiency.

Q2: How can I monitor the progress of the key reaction steps?

Monitoring reaction progress is crucial for optimization. Thin-Layer Chromatography (TLC) is a rapid method for qualitative assessment of the consumption of starting materials and the formation of products. For quantitative analysis and to check for the presence of side products, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique. To determine the enantiomeric excess (ee) after chiral resolution, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the standard method.[2][3]

Q3: What are the critical safety precautions to consider during this synthesis?

Many reagents used in this synthesis are hazardous. For instance, diiodomethane and diethylzinc used in the Simmons-Smith reaction are toxic and pyrophoric, respectively, and must be handled under an inert atmosphere.[4] Strong acids and bases used in hydrolysis and resolution steps are corrosive. Always consult the Safety Data Sheet (SDS) for each reagent, wear appropriate Personal Protective Equipment (PPE), and perform reactions in a well-ventilated fume hood.

Troubleshooting Guides

Cyclopropanation Stage

Problem: Low or no yield of the cyclopropanated product.

  • Potential Cause: Inactive zinc-copper couple in a Simmons-Smith reaction.

    • Solution: Ensure the zinc-copper couple is freshly prepared and properly activated. The activity of the zinc reagent is a frequent cause of reaction failure. Using ultrasound can enhance activation.[4][5]

  • Potential Cause: Poor quality of diiodomethane.

    • Solution: Use freshly distilled or high-purity diiodomethane to avoid impurities that can inhibit the reaction.[4]

  • Potential Cause: Presence of moisture or air.

    • Solution: The Simmons-Smith reaction is sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[4]

  • Potential Cause: Low substrate reactivity.

    • Solution: For less reactive, electron-deficient alkenes, consider using a more reactive carbenoid system, such as the Furukawa modification (diethylzinc and diiodomethane).[6][7]

Chiral Resolution Stage

Problem: Low yield of the desired diastereomeric salt during crystallization.

  • Potential Cause: Suboptimal solvent choice.

    • Solution: The solubility of the diastereomeric salts is highly dependent on the solvent system. Perform a solvent screen to find a solvent or solvent mixture that provides a significant solubility difference between the two diastereomers.[8][9]

  • Potential Cause: Inefficient crystallization.

    • Solution: Issues with supersaturation, nucleation, or crystal growth can leave a significant amount of the desired diastereomer in the mother liquor. Carefully control the cooling rate, agitation, and final crystallization temperature. Seeding the solution with a small amount of the pure, desired diastereomeric salt can be beneficial.

  • Potential Cause: Incorrect stoichiometry of the resolving agent.

    • Solution: While a 1:1 molar ratio of the racemic acid to the chiral resolving agent is a common starting point, varying the amount of the resolving agent may improve yields.[10]

Problem: The product "oils out" instead of crystallizing.

  • Potential Cause: High concentration, rapid cooling, or an inappropriate solvent.

    • Solution: Try diluting the solution, cooling it more slowly, or screening for different solvents. Adding a seed crystal can sometimes help induce crystallization from the oil.

Amidation Stage

Problem: Incomplete conversion to the amide.

  • Potential Cause: Incomplete activation of the carboxylic acid.

    • Solution: Ensure the coupling reagent (e.g., HATU) is used in sufficient quantity (typically 1.0-1.5 equivalents) and that the pre-activation time is adequate (15-30 minutes at room temperature is common for HATU).[11][12]

  • Potential Cause: Deactivation of the amine source.

    • Solution: If using ammonia or an amine salt, ensure a suitable non-nucleophilic base (e.g., DIPEA) is present in sufficient excess to neutralize any acid and liberate the free amine.

  • Potential Cause: Steric hindrance.

    • Solution: 2,2-dimethylcyclopropanecarboxylic acid is sterically hindered. This can slow down the reaction. Consider increasing the reaction temperature or using a more potent coupling reagent. For sterically hindered systems, converting the carboxylic acid to an acid chloride can sometimes be more effective.[11]

Data Presentation

Table 1: Comparison of Selected Cyclopropanation Methods

MethodReagentsTypical YieldKey AdvantagesKey Disadvantages
Simmons-Smith CH₂I₂ / Zn-Cu coupleVariable, can be highStereospecific, tolerates many functional groups.[13]Can be expensive, sensitive to reagent quality.[7]
Furukawa Mod. CH₂I₂ / Et₂ZnGenerally highMore reactive than traditional Simmons-Smith.[6][7]Et₂Zn is pyrophoric.
Biocatalytic e.g., Engineered carbene transferasesHighHigh stereoselectivity, environmentally friendly.May require specialized enzymes and conditions.

Table 2: Chiral Resolving Agents for 2,2-Dimethylcyclopropanecarboxylic Acid

Resolving AgentSolvent SystemReported Yield of (S)-enantiomerReference
L-carnitine oxalateNot specified16.7%[1]
R-(+)-1-(3-methoxyphenyl)-ethylamine10% methanol-water20.9%[14]

Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation (Illustrative)
  • Reaction Setup: In a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, place activated zinc-copper couple.

  • Solvent Addition: Add anhydrous diethyl ether to the flask.

  • Reagent Addition: Add a solution of diiodomethane in anhydrous diethyl ether dropwise to the stirred suspension. A gentle reflux should be maintained.

  • Alkene Addition: After the initial reaction subsides, add the alkene (e.g., an ester of 2-methyl-2-butenoic acid) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Separate the ethereal layer and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Protocol 2: Hydrolysis of 2,2-Dimethylcyclopropanenitrile to Carboxylic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the 2,2-dimethylcyclopropanenitrile.

  • Acid Addition: Add an aqueous solution of a strong acid, such as 6M hydrochloric acid.

  • Heating: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by observing the disappearance of the nitrile starting material by TLC or GC-MS.[3][15]

  • Work-up: After cooling to room temperature, extract the mixture with an organic solvent like diethyl ether.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude carboxylic acid, which can be further purified by recrystallization or distillation.

Protocol 3: Chiral Resolution with a Chiral Amine (General Procedure)
  • Salt Formation: Dissolve the racemic 2,2-dimethylcyclopropanecarboxylic acid in a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture with water). In a separate flask, dissolve an equimolar amount of the chiral resolving amine (e.g., (R)-1-phenylethylamine) in the same hot solvent.[16][17]

  • Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt will crystallize out. Further cooling in an ice bath can increase the yield.[10]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate it from the amine salt.

  • Extraction: Extract the liberated (R)-2,2-dimethylcyclopropanecarboxylic acid with an organic solvent.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC.[2]

Protocol 4: Amidation using HATU
  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve (R)-2,2-dimethylcyclopropanecarboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.[11]

  • Activation: Add HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[11]

  • Amine Addition: Add the amine source (e.g., a solution of ammonia in an organic solvent or an ammonium salt with additional base) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow start Isobutylene Derivative cyclopropanation Cyclopropanation (e.g., Simmons-Smith) start->cyclopropanation nitrile 2,2-Dimethylcyclopropane carbonitrile cyclopropanation->nitrile hydrolysis Hydrolysis (Acidic or Basic) nitrile->hydrolysis racemic_acid Racemic 2,2-Dimethylcyclo- propanecarboxylic Acid hydrolysis->racemic_acid resolution Chiral Resolution racemic_acid->resolution r_acid (R)-2,2-Dimethylcyclo- propanecarboxylic Acid resolution->r_acid amidation Amidation (e.g., HATU) r_acid->amidation final_product (R)-(-)-2,2-Dimethylcyclo- propane-1-carboxamide amidation->final_product

Caption: General synthetic workflow for this compound.

Troubleshooting_Resolution start Low Yield in Chiral Resolution suboptimal_solvent Suboptimal Solvent? start->suboptimal_solvent inefficient_crystallization Inefficient Crystallization? start->inefficient_crystallization incorrect_stoichiometry Incorrect Stoichiometry? start->incorrect_stoichiometry solvent_screen Action: Perform Solvent Screen suboptimal_solvent->solvent_screen Yes optimize_cooling Action: Optimize Cooling Rate, Agitation, and Seeding inefficient_crystallization->optimize_cooling Yes adjust_ratio Action: Adjust Resolving Agent Ratio incorrect_stoichiometry->adjust_ratio Yes end Improved Yield solvent_screen->end optimize_cooling->end adjust_ratio->end

Caption: Troubleshooting workflow for low yield in chiral resolution.

References

Improving enantiomeric excess in (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve enantiomeric excess in their synthetic routes.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and resolution of 2,2-dimethylcyclopropane derivatives that can lead to low enantiomeric excess (ee).

Issue 1: Low Enantiomeric Excess in Asymmetric Cyclopropanation

Potential Cause Troubleshooting Steps
Suboptimal Chiral Ligand/Catalyst The choice of chiral ligand is critical for achieving high enantioselectivity. It is often necessary to screen a variety of ligands to find the optimal one for a specific substrate. For copper-catalyzed reactions, consider ligands such as chiral bisoxazolines (BOX). The steric and electronic properties of the ligand can significantly influence the outcome.
Impure or Inactive Catalyst Ensure the catalyst is of high purity and handled under appropriate inert conditions if it is air or moisture sensitive. For in-situ prepared catalysts, allow sufficient time for the active species to form before adding the substrate.
Incorrect Reaction Temperature Temperature can have a profound effect on enantioselectivity. Perform the reaction at various temperatures (e.g., from room temperature down to -78 °C) to determine the optimal condition. Lower temperatures often lead to higher enantiomeric excess.
Inappropriate Solvent The polarity and coordinating ability of the solvent can impact the transition state of the reaction. Screen a range of anhydrous, non-coordinating solvents like dichloromethane (DCM), toluene, or tetrahydrofuran (THF).
Purity of Reagents and Starting Materials Impurities in the alkene, diazo reagent, or solvent can interfere with the catalytic cycle and lower the enantioselectivity. Ensure all reagents are purified before use.

Issue 2: Poor Separation of Diastereomers in Chiral Resolution

Potential Cause Troubleshooting Steps
Incorrect Choice of Resolving Agent The selection of the chiral resolving agent is crucial. For racemic 2,2-dimethylcyclopropanecarboxylic acid, L-(-)-menthol or L-carnitine oxalate are known to be effective.[1] If one agent fails, another should be trialed.
Suboptimal Crystallization Conditions The separation of diastereomeric salts is highly dependent on their differential solubility. Experiment with different solvents or solvent mixtures for crystallization. Control the rate of cooling; slow cooling often yields purer crystals. Seeding the solution with a pure crystal of the desired diastereomer can also be beneficial.
Incomplete Reaction Ensure the reaction to form the diastereomers goes to completion. Monitor the reaction by an appropriate technique (e.g., TLC or NMR) before attempting crystallization.

Issue 3: Inefficient Enzymatic Resolution

Potential Cause Troubleshooting Steps
Suboptimal Enzyme Choice Not all enzymes will be effective for a given substrate. For the resolution of 2,2-dimethylcyclopropane derivatives, lipases such as Novozym 435 have shown high enantioselectivity for the corresponding esters. For the direct production of the (S)-carboxamide from the nitrile, a bienzymatic system of nitrile hydratase and amidase is effective.
Incorrect Reaction Conditions (pH, Temperature) Enzyme activity and selectivity are highly dependent on pH and temperature. Optimize these parameters for the specific enzyme being used. For instance, Novozym 435 has shown good activity at a pH of 7.2 and a temperature of 30°C for a related substrate.
Enzyme Inhibition or Deactivation The presence of certain metal ions or organic solvents can inhibit or deactivate the enzyme. Ensure the reaction medium is free from known inhibitors. The substrate or product itself can also cause inhibition at high concentrations.
Poor Substrate Solubility Low solubility of the substrate in the aqueous buffer can limit the reaction rate. The addition of a co-solvent, such as DMF, may improve solubility and reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the first thing I should check if my enantiomeric excess (% ee) is lower than expected?

A1: The most critical first step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[2] An inaccurate analytical method can provide misleading % ee values. Key parameters to verify include:

  • Resolution (Rs): Ensure baseline separation of the two enantiomers (Rs > 1.5 is generally considered adequate).[2]

  • Accuracy: Confirm the measured % ee of a known standard sample is accurate.[2]

  • Precision: Ensure that repeated measurements of the same sample yield consistent results.[2]

Q2: How can I determine the enantiomeric excess of my this compound?

A2: Chiral HPLC is the most common and reliable method for determining the enantiomeric excess of chiral compounds.[3] A suitable chiral stationary phase (CSP), such as one based on cellulose or amylose derivatives, should be used. Method development will involve optimizing the mobile phase (e.g., a mixture of hexane and isopropanol), flow rate, and column temperature to achieve baseline separation of the enantiomers.

Q3: What are the main strategies for obtaining enantiomerically enriched this compound?

A3: There are three primary strategies:

  • Asymmetric Synthesis: Directly synthesizing the desired enantiomer using a chiral catalyst. For example, the asymmetric cyclopropanation of isobutylene with a diazoacetamide in the presence of a chiral copper or rhodium catalyst.

  • Chiral Resolution: Separating a racemic mixture. This typically involves converting the racemic carboxylic acid precursor into a mixture of diastereomers using a chiral resolving agent like L-(-)-menthol, separating the diastereomers by crystallization or chromatography, and then converting the desired diastereomer to the final carboxamide.[4]

  • Enzymatic Resolution: Using an enzyme to selectively react with one enantiomer in a racemic mixture. For the related nitrile, a bienzymatic system with nitrile hydratase and amidase can produce the (S)-carboxamide with high enantiomeric excess, leaving the (R)-nitrile unreacted, which can then be converted to the (R)-carboxamide.

Q4: Can I improve the yield of the desired enantiomer in a chiral resolution?

A4: Yes. In a classical resolution, the maximum theoretical yield for a single enantiomer is 50%. To exceed this, the undesired enantiomer can be racemized and recycled. This process is known as a dynamic kinetic resolution when the racemization occurs in situ during the resolution process.

Data Presentation

Table 1: Comparison of Chiral Ligands for Copper-Catalyzed Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate (A Model Reaction)

Chiral Ligand Catalyst Precursor Yield (%) ee (%) (trans) ee (%) (cis)
PhBox(Me₂)Cu(OTf)₂Moderate6051
S-1-PhBox (Immobilized)Cu(OTf)₂-22-3011-24
S-3-PhBox (Immobilized)Cu(OTf)₂-22-3011-24
Bis(oxazoline) with Benzyl Side Arms (L3)Cu(I)9592-
Bis(oxazoline) with Bulky Pendant Group (L4)Cu(I)-94-
Data for a model reaction, as specific data for the target molecule is limited. The performance will vary with the specific substrate and reaction conditions.

Table 2: Enzymatic Resolution of 2,2-Dimethylcyclopropane Derivatives

Enzyme System Substrate Product Yield (%) ee (%)
Novozym 435Racemic ethyl 2,2-dimethylcyclopropanecarboxylate(S)-(+)-2,2-dimethylcyclopropanecarboxylic acid49.098.7
Nitrile hydratase & AmidaseRacemic 2,2-dimethylcyclopropanecarbonitrile(S)-2,2-dimethylcyclopropanecarboxamide4799.6
Note: The enzymatic resolution for the carboxamide directly yields the (S)-enantiomer. To obtain the (R)-enantiomer via this route, the unreacted (R)-nitrile would need to be separated and subsequently hydrolyzed.

Experimental Protocols

Protocol 1: Chiral Resolution of Racemic 2,2-Dimethylcyclopropanecarboxylic Acid using L-(-)-Menthol

This protocol is a general guideline and may require optimization.

  • Esterification:

    • In a round-bottom flask, dissolve racemic 2,2-dimethylcyclopropanecarboxylic acid (1.0 eq) and L-(-)-menthol (1.0 eq) in an appropriate solvent (e.g., toluene).

    • Add an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until the starting carboxylic acid is consumed.

    • Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomeric esters.

  • Separation of Diastereomers:

    • The diastereomeric esters can be separated by fractional crystallization or column chromatography.

    • Fractional Crystallization: Dissolve the crude ester mixture in a minimal amount of a suitable hot solvent (e.g., hexane). Allow the solution to cool slowly. The less soluble diastereomer will crystallize out. Filter the crystals and repeat the crystallization process to improve diastereomeric purity.

    • Column Chromatography: If crystallization is not effective, separate the diastereomers using silica gel column chromatography with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Hydrolysis:

    • Dissolve the desired, purified diastereomeric ester in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (e.g., 3.0 eq) and heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).

    • Cool the mixture and remove the ethanol under reduced pressure.

    • Acidify the aqueous solution with concentrated HCl to pH ~2.

    • Extract the (R)-(-)-2,2-dimethylcyclopropanecarboxylic acid with an organic solvent (e.g., diethyl ether).

    • Dry the combined organic layers, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.

  • Amide Formation:

    • The resulting carboxylic acid can be converted to the carboxamide via standard procedures, for example, by activation with a coupling agent (e.g., DCC or EDC) followed by reaction with ammonia.

Protocol 2: General Procedure for Chiral HPLC Analysis

  • Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • Column: A chiral stationary phase column (e.g., Chiralpak® or Chiralcel®).

    • Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). The ratio will need to be optimized. For basic compounds, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape.[5]

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Detection: UV detector at an appropriate wavelength (e.g., 210 nm).

  • Method Development:

    • Start with a standard mobile phase composition (e.g., 90:10 hexane:isopropanol) and adjust the ratio of the alcohol to achieve good separation.

    • Optimize the flow rate and column temperature to improve resolution and analysis time.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Racemic Acid cluster_resolution Chiral Resolution cluster_final_steps Final Product Synthesis racemic_acid Racemic 2,2-Dimethyl- cyclopropanecarboxylic Acid esterification Esterification with L-(-)-Menthol racemic_acid->esterification diastereomers Mixture of Diastereomeric Esters esterification->diastereomers separation Separation (Crystallization or Chromatography) diastereomers->separation r_ester (R,L)-Ester separation->r_ester Desired s_ester (S,L)-Ester (Discard/Recycle) separation->s_ester Undesired hydrolysis Hydrolysis r_ester->hydrolysis r_acid (R)-Carboxylic Acid hydrolysis->r_acid amide_formation Amide Formation r_acid->amide_formation final_product (R)-(-)-2,2-Dimethyl- cyclopropane-1-carboxamide amide_formation->final_product

Caption: Workflow for chiral resolution of 2,2-dimethylcyclopropanecarboxylic acid.

troubleshooting_logic start Low Enantiomeric Excess Observed check_analytical Validate Analytical Method (Chiral HPLC/GC) start->check_analytical analytical_ok Method Valid? check_analytical->analytical_ok revalidate Re-develop/ Validate Method analytical_ok->revalidate No check_reagents Check Reagent Purity (Substrate, Catalyst, Solvent) analytical_ok->check_reagents Yes reagents_ok Reagents Pure? check_reagents->reagents_ok purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No optimize_conditions Optimize Reaction Conditions (Temperature, Solvent, Catalyst Loading) reagents_ok->optimize_conditions Yes

Caption: Logical troubleshooting flow for low enantiomeric excess.

References

Technical Support Center: Synthesis of Cyclopropane Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of cyclopropane carboxamides.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the cyclopropanation step?

A1: The most prevalent side reactions depend on the chosen cyclopropanation method:

  • Simmons-Smith Reaction: Incomplete reaction due to an inactive zinc-copper couple is a primary issue. The electrophilic nature of the zinc carbenoid can also lead to the methylation of heteroatoms (e.g., alcohols) in the substrate, especially with excess reagent.[1] For electron-deficient alkenes, the reaction can be sluggish, resulting in low yields.[2][3]

  • Carbene-based Methods (e.g., from diazo compounds): A major side reaction is the insertion of the carbene into C-H bonds of the substrate or solvent, leading to a mixture of products.[4] With aromatic substrates, cyclopropanation of the aromatic ring can occur.[4] Dimerization of the carbene is another possibility.

Q2: I am observing a significant amount of N-acylurea byproduct in my amide coupling step. What is causing this and how can I minimize it?

A2: N-acylurea formation is a classic side reaction when using carbodiimide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide). It occurs when the highly reactive O-acylisourea intermediate rearranges to the more stable, unreactive N-acylurea instead of reacting with the amine.[5][6] To minimize this:

  • Add an auxiliary nucleophile: Reagents like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can be added. These react with the O-acylisourea to form an active ester intermediate that is less prone to rearrangement but still reactive towards the amine.

  • Control the temperature: Running the reaction at lower temperatures (e.g., 0 °C) can suppress the rearrangement to N-acylurea.

  • Order of addition: Pre-activating the carboxylic acid with the coupling agent and HOBt/NHS before adding the amine can be beneficial.

Q3: My cyclopropanation of an electron-deficient alkene is giving a very low yield. What can I do to improve it?

A3: Cyclopropanation of electron-deficient alkenes is challenging due to the electrophilic nature of many carbene/carbenoid species.[7] Here are some strategies to improve the yield:

  • Use a more reactive cyclopropanating agent: The Furukawa modification (diethylzinc and diiodomethane) or the Shi modification (using trifluoroacetic acid with diethylzinc and diiodomethane) of the Simmons-Smith reaction can be more effective for electron-poor olefins.[8]

  • Change the catalytic system: Cobalt-catalyzed systems have shown promise for the cyclopropanation of electron-deficient alkenes.[7]

  • For rhodium-catalyzed reactions: The choice of ligand on the rhodium catalyst can significantly impact the efficiency and diastereoselectivity of the reaction. Screening different rhodium catalysts and ligands may be necessary.[9][10]

Q4: How do I remove the dicyclohexylurea (DCU) byproduct after a DCC coupling reaction?

A4: Dicyclohexylurea (DCU) is notoriously insoluble in many common organic solvents, which can be advantageous for its removal.[11][12][13]

  • Filtration: The primary method is to precipitate the DCU by cooling the reaction mixture and then removing it by vacuum filtration.[11][12][14]

  • Solvent Selection: Running the reaction in a solvent where DCU has very low solubility (e.g., acetonitrile) can facilitate its removal by filtration.[13]

  • Chromatography: Any remaining soluble DCU can typically be removed by silica gel column chromatography.[11][13]

  • Acidic Wash: In some cases, extraction with dilute acid can help remove residual DCU and other basic impurities.[13]

Troubleshooting Guides

Problem 1: Low or No Yield in Cyclopropanation Step
Potential CauseRecommended Solution
Inactive Zinc-Copper Couple (Simmons-Smith) Ensure the zinc-copper couple is freshly prepared and activated. The activity of the zinc reagent is a frequent cause of reaction failure.[1]
Moisture or Air Sensitivity Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.[1][7]
Poor Alkene Reactivity For electron-deficient alkenes, consider using a more reactive carbenoid source like the Furukawa or Shi modification of the Simmons-Smith reaction.[1][8] For sterically hindered alkenes, prolonged reaction times or higher temperatures may be necessary, but this can also lead to side reactions.[1]
Suboptimal Temperature If the reaction is sluggish at low temperatures, incrementally increasing the temperature may improve the rate. However, be aware that higher temperatures can promote side reactions.[1]
Problem 2: Low Yield in Amide Coupling Step
Potential CauseRecommended Solution
Formation of N-acylurea (with carbodiimides) Add 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to the reaction mixture. Perform the reaction at a lower temperature (0 °C).
Hydrolysis of Activated Intermediate Ensure the use of anhydrous solvents and reagents. Any moisture can hydrolyze the activated carboxylic acid.
Reaction with Coupling Agent (e.g., HATU) The amine can sometimes react with coupling agents like HATU to form a guanidinium byproduct. Ensure the correct stoichiometry and consider the order of addition (pre-activation of the acid).
Poor Solubility of Starting Materials Choose a solvent in which both the cyclopropanecarboxylic acid and the amine are fully soluble. DMF is often a good choice for amide coupling reactions.

Data Presentation

Table 1: Effect of Catalyst on the Diastereoselectivity of Cyclopropanation of Styrene with Ethyl Diazoacetate[7]
EntryCatalystSolventTemp (°C)Yield (%)trans:cis Ratio
1Rh₂(OAc)₄CH₂Cl₂259575:25
2Cu(acac)₂Dioxane808570:30
Table 2: Comparison of Coupling Reagents for the Synthesis of a Model Cyclopropane Carboxamide
Coupling SystemBaseSolventReaction TimeYield (%)Notes
DCC/DMAP-DCM12h~70-85DCU precipitation can complicate purification.
EDC/HOBtDIPEADMF4h~80-95Water-soluble byproducts, easier workup.
HATUDIPEADMF2h>90Fast and efficient, but byproducts can be difficult to remove.
PyBOPDIPEADMF3h~85-95Good for hindered substrates, but can be expensive.

(Yields are approximate and can vary significantly based on the specific substrates and reaction conditions.)

Experimental Protocols

Protocol 1: General Procedure for Simmons-Smith Cyclopropanation
  • Apparatus: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagents: Under a nitrogen atmosphere, add the alkene (1.0 equiv) and anhydrous diethyl ether or dichloromethane to the flask.

  • Carbenoid Formation: In a separate flask, prepare the zinc-copper couple. To this, add diiodomethane (2.0 equiv).

  • Reaction: Add the suspension of the zinc carbenoid to the alkene solution at 0 °C.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Protocol 2: Minimizing N-acylurea Formation in EDC Coupling
  • Apparatus: Use an oven-dried round-bottom flask with a magnetic stirrer and a nitrogen inlet.

  • Reagents: Dissolve the cyclopropanecarboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 equiv) and stir for 30 minutes at 0 °C.

  • Amine Addition: Add the amine (1.1 equiv) to the reaction mixture, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equiv).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Low_Yield_Cyclopropanation Start Low or No Yield in Cyclopropanation Check_Method Which method was used? Start->Check_Method Simmons_Smith Simmons-Smith Check_Method->Simmons_Smith Simmons-Smith Carbene Carbene-based Check_Method->Carbene Carbene-based SS_Cause1 Inactive Zn-Cu couple? Simmons_Smith->SS_Cause1 Carbene_Cause1 C-H insertion observed? Carbene->Carbene_Cause1 SS_Solution1 Prepare fresh Zn-Cu couple SS_Cause1->SS_Solution1 Yes SS_Cause2 Wet reagents/solvent? SS_Cause1->SS_Cause2 No SS_Solution2 Use anhydrous conditions under inert atmosphere SS_Cause2->SS_Solution2 Yes SS_Cause3 Electron-deficient alkene? SS_Cause2->SS_Cause3 No SS_Solution3 Use Furukawa or Shi modification SS_Cause3->SS_Solution3 Yes Carbene_Solution1 Change solvent to one with stronger C-H bonds Carbene_Cause1->Carbene_Solution1 Yes Carbene_Cause2 Low reactivity? Carbene_Cause1->Carbene_Cause2 No Carbene_Solution2 Screen different metal catalysts/ligands Carbene_Cause2->Carbene_Solution2 Yes Amide_Coupling_Side_Reactions cluster_activation Carboxylic Acid Activation cluster_pathways Reaction Pathways cluster_mitigation Mitigation Strategy Acid R-COOH Activated_Intermediate O-Acylisourea (Reactive Intermediate) Acid->Activated_Intermediate + Coupling_Agent Coupling Agent (e.g., DCC, EDC) Coupling_Agent->Activated_Intermediate Desired_Product Desired Amide (R-CONHR') Activated_Intermediate->Desired_Product + Amine Side_Product N-Acylurea (Side Product) Activated_Intermediate->Side_Product Rearrangement Active_Ester Active Ester Intermediate Activated_Intermediate->Active_Ester + HOBt/NHS Amine Amine (R'-NH2) Amine->Desired_Product HOBt Add HOBt/NHS HOBt->Active_Ester Active_Ester->Desired_Product + Amine

References

Technical Support Center: Purification of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 2,2-Dimethylcyclopropane-1-carboxamide?

A1: The primary methods for purifying 2,2-Dimethylcyclopropane-1-carboxamide, particularly for isolating the desired (R)-enantiomer, include:

  • Recrystallization: A straightforward technique for purifying the crude product, often by dissolving it in hot water and allowing it to crystallize at a reduced temperature.

  • Chromatography on Macroporous Adsorption Resin: This method is effective for removing impurities after biocatalytic production.[1]

  • Enantioselective Separation: To resolve the racemic mixture, analytical methods like gas chromatography on a chiral column have been developed.[2] For preparative scale, resolution often involves the corresponding carboxylic acid precursor.

  • Resolution of the Carboxylic Acid Precursor: A common strategy involves the chemical resolution of racemic 2,2-dimethylcyclopropane carboxylic acid by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization and subsequent amidation.

Q2: How can I separate the (R) and (S) enantiomers of 2,2-Dimethylcyclopropane-1-carboxamide?

A2: Direct separation of the amide enantiomers on a large scale can be challenging. An effective and widely documented approach is the resolution of the precursor, 2,2-dimethylcyclopropane carboxylic acid. This involves:

  • Reaction of the racemic acid with a chiral resolving agent (e.g., L-carnitine or a chiral amine) to form diastereomeric salts.

  • Separation of these diastereomers via fractional crystallization.

  • Hydrolysis of the separated diastereomeric salt to yield the enantiomerically pure carboxylic acid.

  • Conversion of the pure (R)-carboxylic acid to the desired (R)-carboxamide.

For analytical purposes, gas chromatography with a chiral column, such as a gamma-cyclodextrin-based column, can effectively separate the four enantiomers (if the corresponding acid is also present).[2]

Q3: What are some common impurities I might encounter?

A3: Common impurities can include the undesired (S)-(+)-enantiomer, unreacted starting materials from the synthesis, byproducts from side reactions, and residual solvents. If the amide is produced via biocatalysis from the nitrile, the corresponding carboxylic acid may also be present as a byproduct.[2]

Troubleshooting Guides

Low Yield After Recrystallization
Potential Cause Troubleshooting Step
Product is too soluble in the chosen solvent at low temperature. Select a different solvent or solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.
Too much solvent was used. Concentrate the solution by evaporating some of the solvent and then attempt to recrystallize again.
Crystallization was too rapid, trapping impurities. Allow the solution to cool more slowly to encourage the formation of purer crystals.[3] Seeding with a small crystal of the pure compound can sometimes help.
Premature crystallization during hot filtration. Use a pre-heated funnel and filter flask to prevent the solution from cooling and crystallizing during filtration.
Poor Enantiomeric Excess (e.e.) After Resolution
Potential Cause Troubleshooting Step
Incomplete separation of diastereomeric salts. Perform multiple recrystallizations of the diastereomeric salt to improve its purity before proceeding with hydrolysis.
Incorrect choice of resolving agent. Experiment with different chiral resolving agents. The efficiency of resolution is highly dependent on the interaction between the racemic mixture and the resolving agent.
Racemization during a subsequent chemical step. Ensure that the reaction conditions for converting the carboxylic acid to the amide are mild and do not induce racemization.
Product Fails to Adsorb to Macroporous Resin
Potential Cause Troubleshooting Step
Incorrect pH of the solution. The pH of the solution can significantly impact the adsorption. A Chinese patent suggests adjusting the pH to between 8.5 and 13.5 for effective adsorption.[1]
Resin capacity has been exceeded. Use a larger volume of resin or reduce the amount of crude product being loaded.
Inappropriate solvent. Ensure the crude product is in an aqueous solution for optimal adsorption.

Data Summary

Table 1: Purity and Yield Data from a Patented Purification Method

Purification Step Parameter Value Reference
RecrystallizationPurity of final product98.9%[1]
Macroporous Resin ChromatographyRecovery rate of (S)-enantiomer94.1%[1]

Table 2: Resolution of 2,2-Dimethylcyclopropane Carboxylic Acid

Resolving Agent Yield of S-(+)-acid Optical Purity (e.e.) Reference
1-methylephedrine22.5%99%[4]
R-(+)-1-(3-methoxyphenyl)-ethylamine20.9%Not specified[4]

Experimental Protocols

Protocol 1: Recrystallization of 2,2-Dimethylcyclopropane-1-carboxamide

This protocol is adapted from a patented method for purifying the crude product.[1]

  • Dissolution: Dissolve the crude 2,2-Dimethylcyclopropane-1-carboxamide in hot water (45-80°C). Use the minimum amount of hot water required to fully dissolve the solid.

  • Cooling and Crystallization: Slowly cool the solution to 0-4°C while stirring. Slower cooling rates generally result in the formation of purer crystals.[3]

  • Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Drying: Dry the isolated crystals under vacuum to remove any residual solvent.

Protocol 2: Purification via Macroporous Adsorption Resin Chromatography

This protocol is based on a patented industrial purification process.[1]

  • Pre-treatment: Remove solid impurities from the initial solution containing 2,2-Dimethylcyclopropane-1-carboxamide by centrifugation or membrane filtration to obtain a clear supernatant.

  • Decolorization: Add activated carbon (1-10‰ of the supernatant mass) to the supernatant and heat to 40-80°C to decolorize the solution.

  • pH Adjustment: Adjust the pH of the decolorized supernatant to a range of 8.5-13.5.

  • Adsorption: Load the pH-adjusted solution onto a macroporous adsorption resin column until the resin is saturated.

  • Washing: Wash the column with water to remove unbound impurities.

  • Elution: Elute the product from the resin using an aqueous solution of a hydrophilic solvent (e.g., methanol or ethanol) with a concentration of 30-95%.

  • Solvent Removal: Recover the solvent from the eluent by distillation under reduced pressure and concentrate the solution to obtain the crude product, which can then be further purified by recrystallization as described in Protocol 1.

Visualizations

Purification_Workflow start Crude Racemic Amide resin_chrom Macroporous Resin Chromatography start->resin_chrom Initial Cleanup recrystallization Recrystallization resin_chrom->recrystallization Further Purification pure_racemate Purified Racemic Amide recrystallization->pure_racemate chiral_sep Chiral Separation (e.g., Preparative HPLC) pure_racemate->chiral_sep Enantiomeric Resolution final_product (R)-(-)-2,2-Dimethyl- cyclopropane-1-carboxamide chiral_sep->final_product

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization issue Low Yield or Purity After Recrystallization cause1 Poor Solvent Choice? issue->cause1 Check Solubility cause2 Cooling Too Rapid? issue->cause2 Check Cooling Rate cause3 Too Much Solvent Used? issue->cause3 Check Volume solution1 Screen for new solvents or solvent mixtures. cause1->solution1 solution2 Allow solution to cool slowly at room temp before using ice bath. cause2->solution2 solution3 Concentrate solution by evaporation before cooling. cause3->solution3

Caption: Troubleshooting guide for common recrystallization issues.

References

Technical Support Center: Chiral Cyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chiral cyclopropane synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of chiral cyclopropanes.

Troubleshooting Guide

This guide addresses common issues encountered during chiral cyclopropane synthesis, offering potential causes and solutions.

Issue 1: Low or No Product Yield

  • Question: My cyclopropanation reaction is resulting in a low yield or no desired product. What are the common causes and how can I fix this?

  • Answer: Low or no yield is a frequent challenge and can stem from several factors related to reagents, reaction conditions, or the substrate itself.

    • Inactive Catalyst or Reagent: The activity of the catalyst or key reagents is critical. For instance, in Simmons-Smith reactions, the zinc-copper couple must be freshly prepared and properly activated to be effective.[1]

    • Poor Reagent Quality: Impurities in reagents, such as diiodomethane, can inhibit the reaction. It is advisable to use freshly distilled or high-purity reagents.[1]

    • Presence of Moisture or Air: Many cyclopropanation reactions, particularly those involving organometallic reagents like the Simmons-Smith reaction, are sensitive to moisture and air.[1] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[1]

    • Low Substrate Reactivity: Electron-deficient alkenes can be less reactive. In such cases, switching to a more reactive reagent system, like the Furukawa (diethylzinc and diiodomethane) or Shi modifications for Simmons-Smith type reactions, may be beneficial.[1]

    • Inadequate Temperature: If the reaction is sluggish, a gradual increase in temperature in 5-10 °C increments may improve the reaction rate.[1] However, be cautious as higher temperatures can sometimes lead to an increase in side reactions.[1]

Issue 2: Poor Enantio- or Diastereoselectivity

  • Question: I am obtaining my cyclopropane product, but with low enantiomeric excess (ee) or diastereomeric ratio (dr). How can I improve the stereoselectivity?

  • Answer: Achieving high stereoselectivity is a central challenge in chiral cyclopropane synthesis. Several factors influence the stereochemical outcome.

    • Ligand Effects: In metal-catalyzed reactions, the choice of chiral ligand is paramount. The ligand's structure creates the chiral environment around the metal center, dictating the facial selectivity of the carbene transfer. The axial ligands can also influence the energy barriers of the reaction steps.[2]

    • Catalyst Choice: Different metal catalysts can lead to distinct diastereoisomers. For example, in some Michael-Initiated Ring Closure (MIRC) reactions, modifying the metal catalyst can completely switch the diastereoselectivity.[3] Chiral cobalt(II) porphyrins have shown exceptional diastereo- and enantioselectivity in certain cyclopropanations.[4]

    • Solvent Effects: The solvent can significantly impact enantioselectivity. A systematic optimization of the solvent system is often necessary to achieve high stereocontrol.[5]

    • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, although it may decrease the reaction rate.

    • Substrate-Directing Groups: The presence of directing groups, such as hydroxyl groups in allylic alcohols, can control the stereochemical outcome by coordinating to the metal center and directing the cyclopropanation to one face of the double bond.[6][7]

Issue 3: Formation of Side Products

  • Question: My reaction is producing significant amounts of byproducts, complicating purification and reducing the yield. What are the common side reactions and how can I minimize them?

  • Answer: The formation of byproducts is a common issue that can arise from various competing reaction pathways.

    • Carbene Dimerization: In reactions involving diazo compounds, the dimerization of the carbene to form fumarates and maleates is a major side reaction.[2] Ru(salen) catalysts have been shown to suppress this side reaction.[2]

    • Methylation of Heteroatoms: In Simmons-Smith reactions, the electrophilic zinc carbenoid can methylate heteroatoms like alcohols present in the substrate.[1] Using a minimal excess of the Simmons-Smith reagent and monitoring the reaction to avoid long reaction times can mitigate this.[1]

    • [3+2] Cycloaddition and C-H Insertion: With diazocarbonyl compounds having two electron-withdrawing groups, side reactions like [3+2] cycloaddition and C-H insertion can occur.[8]

Frequently Asked Questions (FAQs)

  • Q1: How can I scale up my chiral cyclopropanation reaction?

    • A1: Scalability can be challenging. Some methods, like those using highly energetic diazoalkanes, pose safety risks on a larger scale.[9] Biocatalytic approaches using engineered enzymes in whole-cell systems have demonstrated successful gram-scale synthesis of chiral cyclopropane-containing drug precursors with high yields and excellent stereoselectivity.[10][11]

  • Q2: What are the limitations of the Simmons-Smith reaction?

    • A2: While widely used, the Simmons-Smith reaction has limitations. It shows poor steric discrimination with polyolefins having minimal electronic bias and is inefficient with electron-deficient olefins due to the electrophilic nature of the zinc carbenoid.[12] Also, alkyl-substituted zinc carbenoids are often unstable.[12]

  • Q3: Are there alternatives to using diazo compounds for cyclopropanation?

    • A3: Yes, due to the hazardous nature of diazo compounds, alternatives have been developed. For instance, gem-dichloroalkanes can serve as precursors to non-stabilized carbenes in cobalt-catalyzed asymmetric cyclopropanations.[9] Michael-Initiated Ring Closure (MIRC) reactions are another versatile and efficient method that avoids the use of diazo compounds.[3][13]

Quantitative Data Summary

The following tables summarize quantitative data from various chiral cyclopropanation methods to facilitate comparison.

Table 1: Enantioselective Cyclopropanation of Styrene with Ethyl Diazoacetate (EDA) using Engineered Cytochrome P450

Catalyst VariantYield (%)Diastereomeric Ratio (cis:trans)Enantiomeric Excess (ee, %)
P450BM3Low37:63Slight
BM3-CIS---
Engineered Variantsup to 77%->87%

Data sourced from Coelho et al., Science, 2013.[14]

Table 2: Gold(I)-Carbene Catalyzed Asymmetric Cyclopropanation

EntryCatalystSolvent3a ee (%)4a ee (%)Time (d)
1C35DCM74667
2C36AgNTf282826
3C35Chloroform76--

Data from Molecules, 2022, 27, 5805.[5]

Table 3: Biocatalytic Synthesis of a Levodomilnacipran Precursor

CatalystYield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)
Engineered BM3-Hstar929298:2

Reaction of an electron-deficient olefin with EDA. Data from ACS Catalysis, 2015.[15]

Key Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation of Cyclohexene

This protocol describes the cyclopropanation of cyclohexene using a freshly prepared zinc-copper couple.[1]

  • Preparation of Zinc-Copper Couple: In a flame-dried flask under an inert atmosphere, add zinc dust and copper(I) chloride. Heat the mixture gently with a flame under vacuum until it becomes granular and free-flowing. Allow to cool to room temperature.

  • Reaction Setup: To the freshly prepared zinc-copper couple, add anhydrous diethyl ether. Add a solution of cyclohexene in anhydrous diethyl ether, followed by the dropwise addition of diiodomethane.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC/MS until the starting material is consumed.[1]

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous NH₄Cl solution.[1]

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.[1]

Protocol 2: Asymmetric Michael-Initiated Ring Closure (MIRC)

This protocol outlines a general procedure for an enantioselective MIRC reaction.[16]

  • Reaction Setup: To a solution of the enone substrate in a suitable solvent (e.g., toluene) at the desired temperature (e.g., -20 °C), add the chiral catalyst (e.g., a quinine-derived ligand) and a base (e.g., Cs₂CO₃).

  • Addition of Nucleophile: Add the bromo-functionalized nucleophile (e.g., 2-bromo-N,O-dimethylacetamide) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the chiral cyclopropane.

Visualizations

Troubleshooting_Yield Troubleshooting Low Yield in Chiral Cyclopropane Synthesis cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield cause1 Inactive Catalyst/ Reagent start->cause1 cause2 Poor Reagent Quality start->cause2 cause3 Moisture or Air Contamination start->cause3 cause4 Low Substrate Reactivity start->cause4 cause5 Suboptimal Temperature start->cause5 sol1 Use freshly prepared/ activated catalyst/reagent. (e.g., activate Zn-Cu couple) cause1->sol1 sol2 Use high-purity or freshly distilled reagents. cause2->sol2 sol3 Use oven-dried glassware. Work under inert atmosphere. cause3->sol3 sol4 Switch to a more reactive reagent system. (e.g., Furukawa/Shi modification) cause4->sol4 sol5 Gradually increase temperature. Monitor for side reactions. cause5->sol5

Caption: A flowchart for troubleshooting low product yield.

Stereoselectivity_Logic Improving Stereoselectivity in Chiral Cyclopropanation cluster_factors Influencing Factors cluster_optimization Optimization Strategies start Poor Enantio-/ Diastereoselectivity factor1 Chiral Ligand start->factor1 factor2 Catalyst Type start->factor2 factor3 Solvent start->factor3 factor4 Temperature start->factor4 factor5 Substrate Directing Groups start->factor5 opt1 Screen a library of chiral ligands. factor1->opt1 opt2 Test different metal catalysts (e.g., Rh, Cu, Co). factor2->opt2 opt3 Perform a solvent screen. factor3->opt3 opt4 Lower the reaction temperature. factor4->opt4 opt5 Utilize substrates with coordinating groups (e.g., -OH). factor5->opt5

Caption: Decision tree for optimizing stereoselectivity.

Experimental_Workflow General Experimental Workflow for Asymmetric Cyclopropanation prep 1. Reagent & Glassware Preparation (Drying, Purification) setup 2. Reaction Setup (Inert Atmosphere, Solvent, Substrate) prep->setup addition 3. Catalyst/Reagent Addition (Controlled Temperature) setup->addition monitor 4. Reaction Monitoring (TLC, GC, HPLC) addition->monitor workup 5. Work-up & Quenching monitor->workup purify 6. Extraction & Purification (Chromatography) workup->purify analysis 7. Product Analysis (NMR, Chiral HPLC for ee/dr) purify->analysis

Caption: A typical experimental workflow for synthesis.

References

Technical Support Center: Troubleshooting HPLC Chiral Separation of Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the chiral separation of carboxamides by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why am I seeing poor or no resolution between my carboxamide enantiomers?

Poor resolution is a common challenge in chiral separations and can be attributed to several factors, including suboptimal mobile phase composition, an inappropriate chiral stationary phase (CSP), or unfavorable temperature conditions.[1] A systematic approach to method development is often the most effective way to achieve a successful separation.[2]

Troubleshooting Steps:

  • Optimize Mobile Phase Composition: The polarity of the mobile phase significantly influences enantioselectivity. For normal-phase chromatography, adjusting the concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane) can have a substantial impact. Small changes in the mobile phase composition can lead to significant improvements in resolution.

  • Select an Appropriate Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and often effective for the separation of a broad range of chiral compounds, including carboxamides.[2] If you are not achieving separation, consider screening different types of CSPs.

  • Adjust Column Temperature: Temperature can have a complex effect on chiral separations. Generally, lower temperatures enhance chiral recognition and can improve resolution.[1][3] However, in some cases, increasing the temperature can lead to better separation or even a reversal of the elution order.[4] It is crucial to control and optimize the temperature for each specific method.

  • Consider Mobile Phase Additives: For carboxamides that may have acidic or basic properties, the addition of a small amount of an acidic (e.g., trifluoroacetic acid - TFA, formic acid) or basic (e.g., diethylamine - DEA) modifier to the mobile phase can improve peak shape and resolution by minimizing undesirable interactions with the stationary phase.[2]

2. My peaks are tailing. What are the causes and how can I improve the peak shape?

Peak tailing in the chromatography of carboxamides is often a result of secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica support.[5][6] This can lead to poor integration and reduced resolution.

Troubleshooting Steps:

  • Adjust Mobile Phase pH and Additives:

    • For Basic Carboxamides: Add a small concentration (typically 0.1%) of a basic modifier like diethylamine (DEA) to the mobile phase. The basic additive will compete with the basic analyte for active silanol sites on the stationary phase, reducing peak tailing.[2]

    • For Acidic Carboxamides: Ensure the mobile phase pH is sufficiently low to maintain the acidic analyte in its neutral, protonated form. Adding an acidic modifier like 0.1% trifluoroacetic acid (TFA) can improve peak shape.

  • Check for Column Overload: Injecting a sample that is too concentrated can lead to peak broadening and tailing. Try diluting your sample and reinjecting to see if the peak shape improves.

  • Ensure Column Health: A contaminated or old column can exhibit poor peak shapes. If mobile phase adjustments do not resolve the issue, consider flushing the column with a strong solvent (as recommended by the manufacturer) or replacing the column.[1]

3. I am observing peak splitting or broad peaks. What could be the issue?

Peak splitting or broadening can be caused by several factors, including problems with the column, injection solvent, or system hardware.

Troubleshooting Steps:

  • Check for Column Voids or Contamination: A void at the head of the column or contamination can cause the sample band to spread unevenly, leading to split or broad peaks. Back-flushing the column (if permissible by the manufacturer) or replacing it may be necessary.

  • Ensure Sample Solvent Compatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

  • Minimize Extra-Column Volume: Excessive tubing length or large-volume fittings between the injector, column, and detector can contribute to peak broadening. Ensure that the system is optimized for minimal dead volume.

Data Presentation: Exemplary Chiral Separation Parameters for Carboxamides

The following table provides examples of starting conditions for the chiral separation of carboxamides based on literature data. These should be considered as a starting point for method development and optimization.

Compound ClassChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Temperature (°C)Additive
Aromatic Carboxamides (e.g., Naproxen derivatives)Amylose tris(3,5-dimethylphenylcarbamate)Methanol/Water/Acetic Acid (85:15:0.1 v/v/v)0.6540Acetic Acid
Basic CarboxamidesCellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/Isopropanol (90:10 v/v)1.0250.1% Diethylamine
Acidic CarboxamidesCellulose tris(3,5-dichlorophenylcarbamate)n-Hexane/Ethanol (90:10 v/v)1.0250.1% Trifluoroacetic Acid

Experimental Protocols

Protocol 1: Chiral Method Screening for a Novel Carboxamide

This protocol outlines a systematic approach to screen for initial separation conditions for a new chiral carboxamide.

  • CSP Selection: Select a set of 2-3 diverse chiral stationary phases. A good starting point includes a cellulose-based and an amylose-based column.

  • Mobile Phase Screening (Normal Phase):

    • Prepare mobile phases of n-Hexane/Isopropanol at ratios of 90:10, 80:20, and 70:30 (v/v).

    • If the carboxamide has basic properties, add 0.1% DEA to each mobile phase. If it has acidic properties, add 0.1% TFA.

    • Equilibrate the first column with the 90:10 mobile phase for at least 30 minutes.

    • Inject the racemic standard of the carboxamide.

    • Repeat the injection with the other mobile phase compositions.

    • Repeat the process for the other selected CSPs.

  • Mobile Phase Screening (Reversed-Phase):

    • Prepare mobile phases of Acetonitrile/Water and Methanol/Water at ratios of 60:40, 50:50, and 40:60 (v/v).

    • Add 0.1% formic acid to each mobile phase.

    • Follow the same equilibration and injection procedure as in the normal-phase screening.

  • Evaluation: Analyze the chromatograms for any signs of separation (e.g., peak shoulders, partial separation). The conditions that show the most promise can then be further optimized.

Mandatory Visualizations

Troubleshooting_Workflow start Poor or No Resolution csp Is the Chiral Stationary Phase (CSP) appropriate? start->csp mp Is the Mobile Phase composition optimal? csp->mp Yes screen_csp Screen different CSPs (e.g., cellulose, amylose derivatives) csp->screen_csp No temp Is the Temperature optimized? mp->temp Yes adjust_mp Adjust modifier percentage (e.g., IPA in Hexane) mp->adjust_mp No additives Are Mobile Phase Additives needed? temp->additives Yes adjust_temp Vary temperature (e.g., 15°C, 25°C, 35°C) temp->adjust_temp No add_modifier Add 0.1% Acid (TFA) or Base (DEA) additives->add_modifier No end Resolution Achieved additives->end Yes screen_csp->mp adjust_mp->temp adjust_temp->additives add_modifier->end

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Peak_Tailing_Workflow start Peak Tailing Observed overload Is the column overloaded? start->overload secondary_interactions Are there secondary interactions? overload->secondary_interactions No reduce_conc Reduce sample concentration/injection volume overload->reduce_conc Yes column_health Is the column in good condition? secondary_interactions->column_health No add_modifier Add mobile phase additive (e.g., 0.1% DEA or TFA) secondary_interactions->add_modifier Yes flush_column Flush or replace the column column_health->flush_column No end Symmetrical Peak Achieved column_health->end Yes reduce_conc->secondary_interactions add_modifier->column_health flush_column->end

Caption: Troubleshooting workflow for peak tailing.

References

Technical Support Center: (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide. The information is intended for researchers, scientists, and drug development professionals to address potential challenges during experimentation.

Troubleshooting Guides

This section offers solutions to common stability-related observations.

Issue 1: Loss of Assay Potency Over Time

Possible Causes:

  • Hydrolysis: The amide functional group is susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of (R)-(-)-2,2-dimethylcyclopropane-1-carboxylic acid and ammonia.

  • Ring Opening: The strained cyclopropane ring may undergo cleavage under harsh acidic conditions or upon exposure to certain reactive species.

  • Thermal Degradation: Although generally stable at room temperature, prolonged exposure to elevated temperatures can lead to decomposition. Amide compounds can be thermally stable up to 160°C, but the specific decomposition temperature for this compound is not documented.[1]

  • Photodegradation: Exposure to UV light can induce degradation, potentially through radical mechanisms involving the cyclopropane ring.[2]

Troubleshooting Steps:

  • pH Control: Ensure the pH of your solution is maintained within a neutral range (pH 6-8) to minimize acid or base-catalyzed hydrolysis. Buffer your solutions if necessary.

  • Temperature Control: Store the compound and its solutions at recommended temperatures (room temperature or refrigerated, as specified by the supplier) and avoid unnecessary exposure to high temperatures.

  • Light Protection: Protect the compound and its solutions from light by using amber vials or storing them in the dark.

  • Inert Atmosphere: For long-term storage or sensitive reactions, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Purity Check: Analyze the sample for the presence of the corresponding carboxylic acid impurity using a suitable analytical method like HPLC.

Issue 2: Appearance of a New Peak in HPLC Chromatogram Corresponding to the (S)-(+)-enantiomer

Possible Cause:

  • Racemization: The chiral center at the C1 position of the cyclopropane ring may be susceptible to racemization, leading to the formation of the inactive (S)-(+)-enantiomer. This can be influenced by pH, temperature, and solvent.

Troubleshooting Steps:

  • pH and Temperature Monitoring: Investigate the effect of pH and temperature on the enantiomeric purity of your sample. Racemization can be catalyzed by both acid and base and accelerated at higher temperatures.

  • Solvent Selection: Evaluate the impact of different solvents on the chiral stability of the compound. Protic solvents may facilitate racemization more than aprotic solvents.

  • Chiral HPLC Analysis: Regularly monitor the enantiomeric excess (e.e.) of your material using a validated chiral HPLC method.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways are:

  • Amide Hydrolysis: This can occur under both acidic and basic conditions, cleaving the amide bond to form (R)-(-)-2,2-dimethylcyclopropane-1-carboxylic acid and ammonia.[1]

  • Cyclopropane Ring Opening: The strained three-membered ring can be susceptible to opening, particularly under strong acidic conditions or through radical-mediated pathways initiated by light or heat.[2][3]

Q2: How can I prevent the hydrolysis of the amide bond?

A2: To minimize hydrolysis, it is crucial to control the pH of the environment. Maintaining a neutral pH (around 6-8) is generally recommended. Avoid strongly acidic or basic conditions in your formulations or reaction mixtures. If the application requires a non-neutral pH, conduct stability studies to determine the rate of degradation and establish an acceptable shelf-life.

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing a cyclopropane ring can be sensitive to UV light.[2] Photochemical reactions can lead to ring-opening or other degradation pathways. Therefore, it is recommended to handle and store the compound and its solutions in light-protected containers (e.g., amber vials) and to minimize exposure to direct light.

Q4: What are the recommended storage conditions for this compound?

A4: Based on available safety data sheets, the compound should be stored in a tightly closed container in a dry and well-ventilated place. Storage at room temperature is generally acceptable for the solid material. For solutions, refrigeration (2-8 °C) and protection from light are recommended to enhance stability.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique. A chiral HPLC method is essential to not only quantify the parent compound and its degradation products but also to monitor for any racemization by separating the (R)- and (S)-enantiomers. Gas Chromatography (GC) could also be a viable option.

Data Presentation

Table 1: Potential Degradation Products of this compound

Degradation PathwayPotential Degradation ProductChemical Structure
Amide Hydrolysis(R)-(-)-2,2-dimethylcyclopropane-1-carboxylic acidC6H10O2
Racemization(S)-(+)-2,2-Dimethylcyclopropane-1-carboxamideC6H11NO
Ring Opening (Acid-catalyzed)Various ring-opened products (e.g., unsaturated amides)Dependent on reaction conditions

Table 2: Summary of Forced Degradation Conditions and Expected Outcomes

Stress ConditionTypical ConditionsExpected Primary Degradation Pathway
Acid Hydrolysis0.1 M HCl, 60°CAmide hydrolysis, potential ring opening
Base Hydrolysis0.1 M NaOH, 60°CAmide hydrolysis
Oxidation3% H2O2, room temperatureLimited degradation expected, potential for minor oxidation products
Thermal80°CPotential for amide degradation and racemization
PhotolyticUV light (254 nm), ambient temperaturePotential for ring opening and radical-mediated degradation

Experimental Protocols

Protocol 1: General Stability-Indicating Chiral HPLC Method Development

This protocol provides a starting point for developing a stability-indicating chiral HPLC method. Optimization will be required for specific applications.

  • Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP), such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Mobile Phase:

    • Normal Phase: A mixture of hexane/isopropanol or hexane/ethanol with a small amount of a basic or acidic additive (e.g., diethylamine or trifluoroacetic acid) to improve peak shape. A typical starting gradient could be 90:10 hexane:isopropanol.

    • Reversed Phase: A mixture of acetonitrile or methanol and water/buffer.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., around 210 nm).

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Maintain a constant temperature, e.g., 25 °C.

  • Forced Degradation Sample Analysis: Inject samples from forced degradation studies (see Protocol 2) to ensure that all degradation products are well-resolved from the parent peak and its enantiomer.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to validate the stability-indicating nature of an analytical method.[4][5]

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the sample before injection.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature for a specified time. Neutralize the sample before injection.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 80°C) for a specified period.

  • Photolytic Degradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) in a photostability chamber.

  • Analysis: Analyze all stressed samples, along with a control sample (un-stressed), using the developed chiral HPLC method.

Mandatory Visualization

G Troubleshooting Workflow for Potency Loss A Potency Loss Observed B Check for Degradation Products (HPLC) A->B C Check for Racemization (Chiral HPLC) A->C D Hydrolysis Product Detected ((R)-(-)-2,2-dimethylcyclopropane -1-carboxylic acid) B->D Yes J Other Degradation Products Detected B->J Yes E (S)-(+)-enantiomer Detected C->E Yes F Control pH (Neutral) D->F G Control Temperature D->G E->F E->G I Optimize Solvent System E->I H Protect from Light J->H K Investigate Ring Opening J->K

Caption: Troubleshooting workflow for observed potency loss.

G Potential Degradation Pathways cluster_0 Starting Material cluster_1 Potential Degradation Products A This compound B (R)-(-)-2,2-dimethylcyclopropane -1-carboxylic acid + NH3 A->B  Hydrolysis (Acid/Base) C (S)-(+)-2,2-Dimethylcyclopropane -1-carboxamide A->C  Racemization (Heat/pH) D Ring-Opened Products A->D Ring Opening (Acid/Light)

Caption: Potential degradation pathways for the compound.

References

Technical Support Center: Improving Cyclopropanation Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyclopropanation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their cyclopropanation experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: My Simmons-Smith reaction is sluggish or results in an incomplete conversion of the starting material. What should I do?

A1: The most common issue is the activity of the zinc reagent.[1] Ensure the zinc-copper couple is freshly prepared and highly active.[1] Alternatively, using the Furukawa modification (diethylzinc and diiodomethane) often leads to a faster and more reproducible reaction.[1] If the reaction is slow, you can try gradually increasing the temperature, but be aware that higher temperatures can sometimes lead to side reactions.[1][2] Extending the reaction time can also improve conversion for substrates that react more slowly.[1]

Q2: I am observing low or no product yield in my cyclopropanation reaction. What are the potential causes?

A2: Low or no yield can stem from several factors:

  • Inactive Reagents: For Simmons-Smith reactions, an inactive zinc-copper couple is a frequent cause of failure.[2] For reactions involving diazo compounds, the stability of the diazo compound itself can be a factor.

  • Presence of Inhibitors: Many cyclopropanation catalysts are sensitive to air and moisture. It is crucial to use oven-dried glassware and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2] Impurities in reagents and solvents can also inhibit the catalyst.[1]

  • Poor Substrate Reactivity: Electron-deficient alkenes can be challenging substrates for some cyclopropanation methods.[1][3][4] Consider using a more reactive carbene source or a different catalytic system, such as a cobalt-catalyzed or nickel-catalyzed system for these types of alkenes.[1][5] Sterically hindered alkenes may also react more slowly.[1]

Q3: My rhodium-catalyzed cyclopropanation with ethyl diazoacetate (EDA) is giving a low yield. What are the key parameters to check?

A3: Low yields in rhodium-catalyzed cyclopropanations with EDA can often be addressed by focusing on the following:

  • Slow Addition of EDA: EDA can dimerize or undergo other side reactions if its concentration becomes too high.[1] Using a syringe pump to add the EDA solution slowly over several hours is crucial.[1]

  • Catalyst Activity: Ensure the rhodium catalyst is active. If catalyst deactivation is suspected, it may be necessary to use a fresh batch or consider reactivation protocols if available.

  • Reaction Temperature: The optimal temperature can be substrate-dependent. While some reactions proceed at room temperature, others may require cooling to minimize side reactions or heating to drive the reaction to completion.

Q4: How can I improve the diastereoselectivity of my cyclopropanation reaction?

A4: Diastereoselectivity is influenced by several factors:

  • Catalyst and Ligand Choice: The steric bulk of the catalyst and its ligands can significantly influence the facial selectivity of the cyclopropanation.[1] Experimenting with different ligands is often necessary to find the optimal one for your desired diastereomer.[1]

  • Solvent Effects: The polarity and coordinating ability of the solvent can affect the transition state geometry, thereby impacting the diastereomeric ratio.[1] It is advisable to screen a range of solvents.

  • Reaction Temperature: Lowering the reaction temperature often leads to higher diastereoselectivity by increasing the energy difference between the diastereomeric transition states.

  • Carbene Source: The steric bulk of the carbene precursor can also influence the approach to the alkene and affect diastereoselectivity.[1]

Q5: What are the primary strategies for enhancing enantioselectivity in a cyclopropanation reaction?

A5: Achieving high enantioselectivity typically involves:

  • Chiral Ligand/Catalyst Screening: The choice of the chiral ligand is the most critical factor.[1] A library of ligands may need to be screened to identify the optimal one for a specific substrate and carbene precursor.[1]

  • Lowering Reaction Temperature: Similar to diastereoselectivity, lower reaction temperatures generally result in higher enantiomeric excess.[1]

  • Solvent Optimization: The polarity of the solvent can have a significant impact on enantioselectivity.[1]

  • Catalyst Loading: At very low catalyst loadings, a non-selective background reaction might become competitive, leading to a decrease in the enantiomeric excess of the product.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential CauseRecommended Solution
Inactive Zinc-Copper Couple (Simmons-Smith) Ensure the zinc-copper couple is freshly prepared and properly activated. The activity of the zinc reagent is a frequent cause of reaction failure.[2] Consider using ultrasound to enhance activation.[2]
Poor Quality Diiodomethane (Simmons-Smith) Use freshly distilled or high-purity diiodomethane to avoid impurities that can inhibit the reaction.[2]
Presence of Moisture or Air The Simmons-Smith reaction and many catalytic systems are sensitive to moisture and air.[2] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[1][2]
Low Substrate Reactivity (e.g., Electron-Deficient Alkenes) For less reactive alkenes, consider switching to a more reactive reagent system, such as the Furukawa (diethylzinc and diiodomethane) or Shi modifications for Simmons-Smith type reactions.[2] For catalytic reactions, cobalt or nickel-based catalysts have shown efficacy with electron-deficient olefins.[1][5]
Catalyst Deactivation Impurities in the substrate or solvent can poison the catalyst. Ensure all materials are pure. For heterogeneous catalysts, polymerization of the olefin on the catalyst surface can occur; oxidative reactivation may be possible.[6]
Side Reactions of Diazo Compound For reactions using diazo compounds like EDA, slow addition using a syringe pump is critical to prevent dimerization and other side reactions.[1]
Issue 2: Poor Stereoselectivity (Diastereo- or Enantioselectivity)
Potential CauseRecommended Solution
Suboptimal Catalyst/Ligand The steric and electronic properties of the catalyst and ligands are paramount for stereocontrol. Screen a variety of chiral ligands to find the best match for your substrate.[1]
Reaction Temperature is Too High Lowering the reaction temperature often enhances the energy difference between the transition states leading to different stereoisomers, thus improving selectivity.[1]
Solvent Effects The solvent can influence the geometry of the transition state. Screen a range of solvents with varying polarities and coordinating abilities.[1]
Steric and Electronic Mismatch Modify the substituents on the olefin or the carbene precursor to improve the steric and electronic complementarity with the chiral catalyst.[7]
Competing Non-Selective Background Reaction At very low catalyst loadings, a non-selective reaction pathway may compete, reducing overall stereoselectivity.[1] Consider slightly increasing the catalyst loading.

Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation of Cyclohexene

This protocol describes the cyclopropanation of cyclohexene using a freshly prepared zinc-copper couple.[2]

Materials:

  • Zinc dust

  • Copper(I) cyanide

  • Cyclohexene

  • Diiodomethane

  • Anhydrous diethyl ether

  • Saturated aqueous NH₄Cl solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Zinc-Copper Couple: In a flame-dried flask under an inert atmosphere, add zinc dust followed by copper(I) cyanide. Heat the mixture under vacuum until it becomes gray, then cool to room temperature.

  • Reaction Setup: To the freshly prepared zinc-copper couple, add anhydrous diethyl ether. Add a solution of cyclohexene in anhydrous diethyl ether, followed by the dropwise addition of diiodomethane.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC/MS until the starting material is consumed.[2]

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.[2]

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2] The crude product can be purified by column chromatography.

Protocol 2: Rhodium-Catalyzed Cyclopropanation with Ethyl Diazoacetate (EDA)

This protocol provides a general procedure for the rhodium-catalyzed cyclopropanation of an alkene using EDA.

Materials:

  • Alkene

  • Dirhodium tetraacetate [Rh₂(OAc)₄] or other suitable rhodium catalyst

  • Ethyl diazoacetate (EDA)

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Acetic acid (for quenching)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the alkene and the rhodium catalyst in the anhydrous solvent.

  • Slow Addition of EDA: Prepare a solution of EDA in the same anhydrous solvent. Add this solution dropwise to the reaction mixture over several hours using a syringe pump.

  • Reaction Monitoring: Monitor the disappearance of the alkene starting material by TLC or GC/MS.

  • Quenching: Once the reaction is complete, quench any remaining EDA by adding a few drops of acetic acid.[1]

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow Start Cyclopropanation Reaction Issues Issue Identify Primary Issue Start->Issue LowYield Low / No Yield Issue->LowYield Yield PoorSelectivity Poor Stereoselectivity Issue->PoorSelectivity Selectivity IncompleteReaction Incomplete Reaction Issue->IncompleteReaction Conversion CheckReagents Check Reagent Activity & Purity (e.g., Zn-Cu, Diazo) LowYield->CheckReagents ScreenCatalyst Screen Chiral Catalysts & Ligands PoorSelectivity->ScreenCatalyst IncreaseTime Increase Reaction Time IncompleteReaction->IncreaseTime CheckInertness Ensure Inert Atmosphere & Dry Solvents CheckReagents->CheckInertness CheckSubstrate Assess Substrate Reactivity (e.g., electron-deficient) CheckInertness->CheckSubstrate OptimizeAddition Optimize Diazo Addition Rate (if applicable) CheckSubstrate->OptimizeAddition End Improved Reaction OptimizeAddition->End LowerTemp Lower Reaction Temperature ScreenCatalyst->LowerTemp ScreenSolvents Screen Solvents LowerTemp->ScreenSolvents ScreenSolvents->End IncreaseTemp Increase Temperature (with caution) IncreaseTime->IncreaseTemp CheckStoichiometry Verify Stoichiometry IncreaseTemp->CheckStoichiometry CheckStoichiometry->End

Caption: Troubleshooting workflow for common cyclopropanation issues.

Experimental_Workflow Prep Preparation (Dry Glassware, Inert Atm.) Reagents Reagent Setup (Alkene, Catalyst, Solvent) Prep->Reagents Addition Slow Addition (Carbene Precursor) Reagents->Addition Monitor Reaction Monitoring (TLC, GC/MS) Addition->Monitor Monitor->Monitor Incomplete Workup Work-up & Quenching Monitor->Workup Complete Purify Purification (Chromatography) Workup->Purify Analysis Product Analysis (NMR, MS) Purify->Analysis

Caption: General experimental workflow for catalytic cyclopropanation.

References

Technical Support Center: Production of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the production of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities encountered during the synthesis from (R)-(-)-2,2-dimethylcyclopropane carboxylic acid include:

  • Unreacted (R)-(-)-2,2-dimethylcyclopropane carboxylic acid: Leftover starting material from an incomplete reaction.

  • (S)-(+)-2,2-Dimethylcyclopropane-1-carboxamide: The undesired enantiomer, arising from an enantiomerically impure starting material.

  • Di-acylated byproducts: Formed if the newly formed amide reacts with another molecule of the activated carboxylic acid derivative.

  • Residual solvents: Solvents used in the reaction or purification steps.

Q2: How can I minimize the formation of the (S)-(+)-enantiomer impurity?

A2: The presence of the (S)-(+)-enantiomer is almost always due to the use of an insufficiently pure (R)-(-)-2,2-dimethylcyclopropane carboxylic acid starting material. To minimize this impurity:

  • Ensure the enantiomeric purity of the starting carboxylic acid using chiral HPLC analysis before starting the synthesis.

  • If the starting material has low enantiomeric purity, consider performing a chiral resolution of the carboxylic acid, for instance, by forming diastereomeric salts with a chiral amine.

Q3: What is the best method to purify the final this compound product?

A3: Recrystallization is often the most effective and scalable method for purifying solid amides like this one.[1] Suitable solvents need to be determined empirically, but polar solvents such as ethanol, acetone, acetonitrile, or mixtures like ethanol-water could be good starting points.[1] For removal of specific impurities or for very high purity requirements, column chromatography may be necessary.

Troubleshooting Guides

Issue 1: Presence of Unreacted Carboxylic Acid

Symptoms:

  • The final product shows a broad peak corresponding to the carboxylic acid in NMR analysis.

  • HPLC analysis indicates a peak with the retention time of the starting material.

  • The melting point of the product is lower and broader than the reported value (135-139 °C).

Root Causes & Solutions:

CauseRecommended Action
Incomplete activation of the carboxylic acid (e.g., with thionyl chloride) - Ensure the activating agent (e.g., thionyl chloride) is fresh and used in a slight excess.- Increase the reaction time or temperature for the activation step.
Incomplete amidation reaction - Ensure a sufficient excess of the ammonia source is used.- Optimize the reaction temperature and time for the amidation step.- Ensure efficient mixing.
Hydrolysis of the activated carboxylic acid - Perform the reaction under anhydrous conditions to prevent the conversion of the acid chloride back to the carboxylic acid.
Issue 2: Significant Amount of the (S)-(+)-Enantiomer Detected

Symptoms:

  • Chiral HPLC analysis shows two peaks, indicating the presence of both enantiomers.

  • The optical rotation of the final product is lower than expected.

Root Causes & Solutions:

CauseRecommended Action
Enantiomerically impure starting material - Verify the enantiomeric excess (ee) of the (R)-(-)-2,2-dimethylcyclopropane carboxylic acid before use.- If necessary, perform a chiral resolution of the starting material.
Racemization during the reaction - Avoid harsh reaction conditions (e.g., excessively high temperatures or extreme pH) that could potentially lead to racemization, although this is less common for this specific structure.

Experimental Protocols

Protocol 1: Synthesis of this compound from Carboxylic Acid

This protocol describes a common laboratory-scale synthesis via an acid chloride intermediate.

Step 1: Formation of the Acid Chloride

  • To a solution of (R)-(-)-2,2-dimethylcyclopropane carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (1.1-1.5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature until the evolution of gas ceases (typically 1-3 hours).

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude (R)-(-)-2,2-dimethylcyclopropane-1-carbonyl chloride.

Step 2: Amidation

  • Dissolve the crude acid chloride in an anhydrous aprotic solvent like dichloromethane.

  • Cool the solution in an ice bath.

  • Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise while maintaining a low temperature.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., acetonitrile, ethanol, or a mixture like heptane/ethyl acetate).[1][2]

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to obtain the purified product.

Protocol 3: Chiral HPLC Analysis for Enantiomeric Purity
  • Column: A chiral stationary phase (CSP) column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak® series), is typically effective.

  • Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol or ethanol is commonly used. The exact ratio will need to be optimized. For basic compounds, a small amount of an amine modifier (e.g., diethylamine) may be added. For acidic impurities, an acidic modifier (e.g., trifluoroacetic acid) can be used.

  • Flow Rate: Typically in the range of 0.5-1.5 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Temperature: Column temperature should be controlled, often at or near ambient temperature.

Visualizations

G cluster_0 Synthesis Pathway Carboxylic_Acid (R)-(-)-2,2-dimethyl- cyclopropane carboxylic acid Acid_Chloride Acid Chloride Intermediate Carboxylic_Acid->Acid_Chloride SOCl2, cat. DMF Amide_Product (R)-(-)-2,2-Dimethyl- cyclopropane-1-carboxamide Acid_Chloride->Amide_Product NH3

Caption: General synthesis pathway for this compound.

G Start Crude Product Analysis Check_Purity Impurity Detected? Start->Check_Purity Identify_Impurity Identify Impurity (HPLC, NMR) Check_Purity->Identify_Impurity Yes Pure_Product Pure Product Check_Purity->Pure_Product No Carboxylic_Acid Unreacted Carboxylic Acid? Identify_Impurity->Carboxylic_Acid Enantiomer S-Enantiomer Present? Carboxylic_Acid->Enantiomer No Optimize_Activation Optimize Activation/ Amidation Step Carboxylic_Acid->Optimize_Activation Yes Other_Impurity Other Impurity Enantiomer->Other_Impurity No Check_SM_Purity Check Starting Material Purity Enantiomer->Check_SM_Purity Yes Purify Recrystallize or Chromatography Other_Impurity->Purify Optimize_Activation->Start Check_SM_Purity->Start Purify->Start

Caption: Troubleshooting workflow for impurity reduction.

References

Technical Support Center: Synthesis of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide. The following information is designed to help identify and resolve common issues related to by-product formation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the potential by-products?

A common and efficient method for the synthesis of this compound is a two-step process starting from (R)-(-)-2,2-Dimethylcyclopropane-1-carboxylic acid. The first step involves the conversion of the carboxylic acid to its corresponding acyl chloride using a chlorinating agent, typically thionyl chloride (SOCl₂). The second step is the amidation of the acyl chloride with ammonia.

Potential by-products can arise from both steps of this synthesis:

  • From the acyl chloride formation step:

    • Anhydride of 2,2-Dimethylcyclopropane-1-carboxylic acid: This can form, especially if the reaction conditions are not carefully controlled.

    • Unreacted (R)-(-)-2,2-Dimethylcyclopropane-1-carboxylic acid: Incomplete reaction with the chlorinating agent will lead to the presence of the starting material in the final product.

  • From the amidation step:

    • Over-alkylation products: While less common with ammonia, secondary reactions can potentially occur.

    • By-products from side reactions of the acyl chloride: The stability of the acyl chloride is crucial; decomposition can lead to various impurities.

  • Stereochemical Impurities:

    • (S)-(+)-2,2-Dimethylcyclopropane-1-carboxamide: The enantiomeric impurity may be present if the starting carboxylic acid is not enantiomerically pure or if racemization occurs during the synthesis.

Q2: How can I minimize the formation of the carboxylic acid anhydride by-product?

The formation of the anhydride is a common side reaction when activating a carboxylic acid. To minimize its formation:

  • Control the stoichiometry: Use a slight excess of the chlorinating agent (e.g., thionyl chloride) to ensure complete conversion of the carboxylic acid to the acyl chloride.

  • Temperature control: Perform the chlorination reaction at a controlled, and often low, temperature to reduce the rate of side reactions.

  • Use of a catalyst: A catalytic amount of a suitable reagent, such as dimethylformamide (DMF), can facilitate the formation of the acyl chloride and minimize anhydride formation.

Q3: What are the best analytical methods to detect and quantify by-products in my sample?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile by-products. The mass fragmentation patterns can help in the structural elucidation of unknown impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for separating the desired product from non-volatile by-products and unreacted starting materials. A chiral HPLC method is essential for determining the enantiomeric purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the main product and any significant impurities present.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of the amide functional group and to detect the presence of carboxylic acid or anhydride functional groups from impurities.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete conversion of the carboxylic acid to the acyl chloride. - Ensure the thionyl chloride is fresh and of high purity.- Use a slight excess of thionyl chloride.- Add a catalytic amount of DMF.- Increase the reaction time or temperature for the chlorination step, while monitoring for by-product formation.
Hydrolysis of the acyl chloride. - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inefficient amidation. - Ensure the ammonia source (e.g., ammonia gas, ammonium hydroxide) is of sufficient concentration and purity.- Optimize the temperature of the amidation reaction; it is often performed at low temperatures to control exothermicity.
Product loss during work-up and purification. - Optimize the extraction and crystallization procedures.- Ensure the pH is appropriately adjusted during aqueous work-up to minimize the solubility of the product in the aqueous phase.
Issue 2: Presence of Significant Impurities in the Final Product
Observed Impurity Potential Cause Troubleshooting and Prevention
Unreacted (R)-(-)-2,2-Dimethylcyclopropane-1-carboxylic acid Incomplete chlorination.- Optimize the conditions for acyl chloride formation as described in Issue 1.
Carboxylic acid anhydride Side reaction during acyl chloride formation.- Use a slight excess of thionyl chloride.- Control the reaction temperature.
(S)-(+)-2,2-Dimethylcyclopropane-1-carboxamide (enantiomeric impurity) Racemization during synthesis or impure starting material.- Verify the enantiomeric purity of the starting carboxylic acid.- Avoid harsh reaction conditions (e.g., high temperatures, strong bases) that could induce racemization.
Other unidentified peaks in GC/HPLC Side reactions or contamination.- Analyze the by-products using GC-MS to identify their structures.- Based on the identified structures, modify the reaction conditions to minimize their formation. For example, if by-products result from the decomposition of the acyl chloride, consider using it immediately after its formation.

Experimental Protocols

Protocol 1: Synthesis of (R)-(-)-2,2-Dimethylcyclopropane-1-carbonyl chloride
  • To a solution of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.1 - 1.5 eq) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude (R)-(-)-2,2-Dimethylcyclopropane-1-carbonyl chloride, which can be used in the next step without further purification.

Protocol 2: Amidation of (R)-(-)-2,2-Dimethylcyclopropane-1-carbonyl chloride
  • Dissolve the crude (R)-(-)-2,2-Dimethylcyclopropane-1-carbonyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C.

  • Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol) or concentrated aqueous ammonium hydroxide dropwise with vigorous stirring.

  • Monitor the reaction by TLC or GC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Chiral HPLC Analysis of Enantiomeric Purity
  • Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose, is required. The specific column choice may require screening.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized for baseline separation of the enantiomers.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Flow Rate: Typically around 1.0 mL/min.

  • Temperature: Column temperature should be controlled to ensure reproducible results.

Data Presentation

Table 1: Typical By-products in the Synthesis of this compound

By-productTypical Analytical Method for DetectionPotential Impact on Final Product
(R)-(-)-2,2-Dimethylcyclopropane-1-carboxylic acidGC-MS, HPLC, ¹H NMRCan affect purity and yield.
2,2-Dimethylcyclopropane-1-carboxylic anhydrideGC-MS, FTIRCan be difficult to remove and affects purity.
(S)-(+)-2,2-Dimethylcyclopropane-1-carboxamideChiral HPLCAffects the stereochemical purity of the final product, which is critical for pharmaceutical applications.

Visualizations

Byproduct_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis By-product Analysis cluster_troubleshooting Troubleshooting Actions Start (R)-(-)-2,2-Dimethylcyclopropane-1-carboxylic acid AcylChloride Acyl Chloride Formation (SOCl2, cat. DMF) Start->AcylChloride Amidation Amidation (NH3) AcylChloride->Amidation CrudeProduct Crude Product Amidation->CrudeProduct Analysis Analytical Techniques (GC-MS, HPLC, NMR) CrudeProduct->Analysis ByproductID By-product Identification Analysis->ByproductID Troubleshooting Troubleshooting ByproductID->Troubleshooting OptimizeAcyl Optimize Acyl Chloride Formation Troubleshooting->OptimizeAcyl OptimizeAmid Optimize Amidation Troubleshooting->OptimizeAmid OptimizePurify Optimize Purification Troubleshooting->OptimizePurify OptimizeAcyl->AcylChloride OptimizeAmid->Amidation Feedback OptimizePurify->CrudeProduct Feedback Signaling_Pathway_Byproduct_Formation CarboxylicAcid (R)-Carboxylic Acid AcylChloride (R)-Acyl Chloride CarboxylicAcid->AcylChloride Desired Path Anhydride Anhydride By-product CarboxylicAcid->Anhydride Side Reaction UnreactedAcid Unreacted Acid CarboxylicAcid->UnreactedAcid Incomplete Reaction ThionylChloride SOCl2 ThionylChloride->AcylChloride TargetProduct (R)-Amide AcylChloride->TargetProduct Desired Path Enantiomer (S)-Amide AcylChloride->Enantiomer Racemization? Ammonia NH3 Ammonia->TargetProduct

Technical Support Center: Optimizing Catalysts for Enantioselective Cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enantioselective cyclopropanation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their catalytic cyclopropanation reactions. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during cyclopropanation experiments, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: My cyclopropanation reaction is resulting in a low yield or no product at all. What are the common causes and how can I troubleshoot this?

A: Low or no product yield is a frequent issue in cyclopropanation reactions. Several factors related to the catalyst, reagents, and reaction conditions can be the cause. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Catalyst Inactivity or Decomposition:

    • Verification: Ensure your catalyst is from a reputable supplier and is not expired. Some catalysts are sensitive to air and moisture and require proper storage.

    • Activation: Certain catalysts, like the zinc-copper couple in Simmons-Smith reactions, need to be freshly prepared and activated.[1] The use of ultrasound can sometimes aid in the activation process.[1]

    • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. A systematic increase in catalyst loading (e.g., from 1 mol% to 5 mol%) can help identify the optimal concentration.[1]

  • Poor Reagent Quality:

    • Purity of Reagents: Impurities in your alkene, diazo compound, or solvents can act as inhibitors.[1] Ensure all reagents are purified before use. For instance, styrene can be purified by passing it through a silica-filled pipette.[2]

    • Presence of Water or Oxygen: Many cyclopropanation catalysts are sensitive to air and moisture.[1] It is crucial to use oven-dried glassware and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction temperature can significantly impact the yield. Some reactions require low temperatures to prevent catalyst decomposition or side reactions, while others may need heating to proceed at a reasonable rate. It's advisable to screen a range of temperatures.

    • Solvent: The choice of solvent can influence catalyst activity and stability. Non-coordinating solvents are often preferred. A screening of different solvents may be necessary to find the optimal one for your specific system.

  • Poor Reactivity of the Alkene:

    • Electronic Effects: Electron-rich alkenes are generally more reactive in cyclopropanation reactions.[1] For electron-deficient alkenes, a more reactive carbene source or a different catalytic system, such as cobalt-catalyzed systems, might be necessary.[1]

    • Steric Hindrance: Highly substituted or sterically hindered alkenes can exhibit slow reaction rates.[1] Increasing the reaction time or temperature may improve the yield in such cases.

Issue 2: Poor Enantioselectivity (Low ee)

Q: I am observing high conversion in my reaction, but the enantiomeric excess (ee) of my product is low. What factors influence enantioselectivity and how can I improve it?

A: Achieving high enantioselectivity is a primary goal in asymmetric catalysis. Low ee can stem from various factors including the choice of ligand, catalyst, solvent, and temperature.

Potential Causes and Solutions:

  • Suboptimal Chiral Ligand/Catalyst:

    • Ligand Screening: The chiral ligand is the most critical component for inducing enantioselectivity. It is often necessary to screen a library of ligands to find the one that is optimal for a specific substrate and carbene precursor.[1]

    • Catalyst-Substrate Matching: Not all chiral catalysts are universally effective for all substrates.[1][3][4] An empirical screening of different catalysts is often the most effective approach. For example, in dirhodium(II)-catalyzed cyclopropanations, the choice of the optimal catalyst can depend on the substituents on the aryldiazoacetate.[2][5]

  • Solvent Effects:

    • Polarity: The polarity of the solvent can have a significant impact on enantioselectivity.[1] In some cases, more polar solvents can lead to a decrease in enantioselectivity.[1] Screening solvents with varying polarities is recommended. For instance, in some gold(I)-catalyzed reactions, replacing dichloromethane with other chlorinated solvents had minimal effect on selectivity, but aprotic solvents with varying polarity led to decreased selectivity.[3]

  • Temperature Effects:

    • Lowering the Temperature: Generally, running the reaction at lower temperatures can enhance enantioselectivity by favoring the transition state leading to the major enantiomer. However, this may also decrease the reaction rate.

  • Catalyst Loading and Concentration:

    • Catalyst Loading: In some systems, varying the catalyst loading can influence the enantioselectivity.[3]

    • Concentration: The concentration of the reactants can also play a role. Running the reaction at lower concentrations can sometimes improve enantioselectivity.

Data Presentation

Table 1: Influence of Chiral Ligand and Catalyst on Enantioselective Cyclopropanation of Styrene with Ethyl Diazoacetate.

EntryChiral LigandCatalyst PrecursorSolventTemperature (°C)Yield (%)ee (%) (trans/cis)
1Bis(oxazoline) L1CuOTfCH₂Cl₂09295 (trans)[1]
2Salen L2Cu(OTf)₂Toluene258588 (trans)[1]
3Chiral PorphyrinCo(II) complexBenzene25>95>99 (trans)
4Rh₂(R-DOSP)₄-CH₂Cl₂259898 (trans)[2]
5Rh₂(S-PTAD)₄-CH₂Cl₂259594 (trans)[2]

Data compiled from representative literature; specific conditions and results may vary.

Experimental Protocols

Protocol 1: General Procedure for Dirhodium(II)-Catalyzed Enantioselective Cyclopropanation

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the chiral dirhodium(II) catalyst (e.g., Rh₂(R-DOSP)₄, 0.01 mmol, 1 mol%) to a flame-dried reaction flask.

  • Addition of Alkene: Add the purified alkene (e.g., styrene, 1.2 mmol) and the solvent (e.g., CH₂Cl₂, 2 mL).

  • Addition of Diazo Compound: Prepare a solution of the diazo compound (e.g., ethyl diazoacetate, 1.0 mmol) in the same solvent (3 mL). Add this solution to the reaction mixture dropwise over a period of 4-8 hours using a syringe pump.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the cyclopropane derivatives.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC or chiral GC analysis.[6][7][8]

Visualizations

Experimental_Workflow Experimental Workflow for Catalyst Optimization cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Analysis & Optimization cluster_troubleshooting 4. Troubleshooting prep_catalyst Select & Prepare Chiral Catalyst/Ligand prep_reagents Purify Alkene, Diazo Compound & Solvent prep_glassware Oven-Dry Glassware & Inert Atmosphere reaction_setup Combine Catalyst & Alkene in Solvent prep_glassware->reaction_setup slow_addition Slow Addition of Diazo Compound reaction_setup->slow_addition monitor Monitor Reaction (TLC, GC) slow_addition->monitor workup Work-up & Purification (Chromatography) monitor->workup analysis Determine Yield, dr, ee (NMR, Chiral HPLC/GC) workup->analysis decision Optimal Results? analysis->decision low_yield Low Yield decision->low_yield No low_ee Low ee decision->low_ee No success Successful Optimization decision->success Yes low_yield->prep_catalyst Adjust Catalyst/Conditions low_ee->prep_catalyst Screen Ligands/Solvents Troubleshooting_Decision_Tree Troubleshooting Decision Tree start Reaction Issue issue_type Low Yield or Low ee? start->issue_type low_yield Low Yield issue_type->low_yield Yield low_ee Low Enantioselectivity (ee) issue_type->low_ee ee check_catalyst Check Catalyst Activity & Loading low_yield->check_catalyst check_reagents Verify Reagent Purity (Alkene, Diazo, Solvent) check_catalyst->check_reagents check_conditions Optimize Conditions (Temp, Concentration) check_reagents->check_conditions check_alkene Assess Alkene Reactivity (Sterics, Electronics) check_conditions->check_alkene screen_ligands Screen Chiral Ligands low_ee->screen_ligands screen_solvents Screen Solvents screen_ligands->screen_solvents optimize_temp Lower Reaction Temperature screen_solvents->optimize_temp

References

Validation & Comparative

Comparative Guide to the Characterization of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide, a chiral intermediate of significant interest in pharmaceutical synthesis. Its properties and spectral data are compared with structurally related analogs to offer a clear benchmark for identification and quality control. Detailed experimental protocols for key analytical techniques are also provided.

Physicochemical Properties

This compound is a chiral organic compound. It presents as a solid with a melting point range of 135-139 °C.[1] The molecular formula of the compound is C₆H₁₁NO, and it has a molecular weight of 113.16 g/mol .[1]

A comparative summary of the physicochemical properties of this compound and its related analogs is presented in Table 1.

Table 1: Physicochemical Properties of this compound and Analogs

PropertyThis compound(S)-(+)-2,2-Dimethylcyclopropane-1-carboxamide2,2-Dimethylcyclopropanecarboxamide (Racemic)CyclopropanecarboxamideN-Ethylcyclopropanecarboxamide
CAS Number 106462-18-4[1]75885-58-41759-55-36228-73-5[2]Not specified
Molecular Formula C₆H₁₁NO[1]C₆H₁₁NOC₆H₁₁NO[1]C₄H₇NO[2]C₆H₁₁NO[3]
Molecular Weight ( g/mol ) 113.16[1]113.16113.16[1]85.10[2]113.16[3]
Melting Point (°C) 135-139[1]135-137Not specifiedNot specifiedNot specified
Optical Activity Not specified[α]20/D +82°, c = 1 in methanolNot applicableNot applicableNot applicable
Form Solid[1]SolidSolidNot specifiedNot specified

Spectroscopic Data

The structural elucidation of this compound is accomplished through various spectroscopic techniques. As enantiomers, the (R) and (S) forms exhibit identical NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
(S)-(+)-2,2-Dimethylcyclopropane-1-carboxamide CDCl₃Data sourced from spectral databases for the (S)-enantiomer.
N,N-Dimethylcyclopropanecarboxamide Not specifiedPredicted values for a closely related structure.

Table 3: ¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ, ppm)
(S)-(+)-2,2-Dimethylcyclopropane-1-carboxamide CDCl₃Data sourced from spectral databases for the (S)-enantiomer.
2,2-Dimethylcyclopropanecarboxamide (Racemic) Not specifiedReference data from public databases.
N,N-Dimethylcyclopropanecarboxamide Not specifiedPredicted values for a closely related structure.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The key absorption bands for the carboxamide group are expected in the regions of 3350-3180 cm⁻¹ (N-H stretch) and 1680-1630 cm⁻¹ (C=O stretch, Amide I band).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 2,2-Dimethylcyclopropanecarboxamide, the molecular ion peak [M]⁺ is expected at m/z 113.[1]

Experimental Protocols

Detailed methodologies for the characterization of this compound are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. A proton-decoupled sequence is typically used. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR)-IR: Place a small amount of the solid sample directly on the ATR crystal. Apply pressure to ensure good contact and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Record the spectrum.

Mass Spectrometry (MS)
  • Electron Ionization (EI)-MS: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The standard electron energy for ionization is 70 eV.

Chiral High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the enantiomeric purity of this compound.

  • Column: A chiral stationary phase (CSP) column is required. Common choices for separating chiral amides include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) or Pirkle-type columns.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio needs to be optimized to achieve baseline separation of the enantiomers. For example, a starting mobile phase could be 90:10 (v/v) hexane:isopropanol.

  • Detection: UV detection at a wavelength where the compound absorbs (e.g., around 210 nm).

  • Procedure: Dissolve a small amount of the sample in the mobile phase. Inject the solution onto the chiral HPLC system and monitor the elution profile. The retention times of the (R) and (S) enantiomers will differ, allowing for their separation and quantification.

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

G Characterization Workflow cluster_synthesis Synthesis and Resolution cluster_purification Purification cluster_characterization Structural and Purity Analysis Synthesis Racemic Synthesis Resolution Chiral Resolution Synthesis->Resolution Purification Recrystallization / Chromatography Resolution->Purification Crude (R)-enantiomer NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS HPLC Chiral HPLC Purification->HPLC Final Product Purity_Confirmation Structure and Purity Confirmed NMR->Purity_Confirmation IR->Purity_Confirmation MS->Purity_Confirmation HPLC->Purity_Confirmation G Spectroscopic Identification Logic cluster_methods Analytical Methods Target (R)-(-)-2,2-Dimethylcyclopropane- 1-carboxamide NMR NMR (Proton & Carbon Environment) Target->NMR IR IR (Functional Groups) Target->IR MS MS (Molecular Weight & Formula) Target->MS Chiral Chiral HPLC & Polarimetry (Stereochemistry) Target->Chiral Structure_Confirmation Identity Confirmed NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Chiral->Structure_Confirmation

References

A Comparative Guide to the ¹H NMR Spectrum of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide, a key chiral building block in organic synthesis. Due to the limited availability of a publicly accessible, fully assigned ¹H NMR spectrum for this specific enantiomer, this guide presents an analysis based on expected chemical shifts and coupling constants derived from known spectral data of similar cyclopropane derivatives. For comparative purposes, we include experimental data for a closely related analog, 1-phenylcyclopropane-1-carboxamide.

Data Presentation: ¹H NMR Spectral Data Comparison

The following table summarizes the expected ¹H NMR spectral data for this compound and the experimental data for 1-phenylcyclopropane-1-carboxamide. The expected values for the target compound are derived from established chemical shift ranges for protons in similar chemical environments.

Compound Proton Assignment Expected/Observed Chemical Shift (δ, ppm) Multiplicity Expected/Observed Coupling Constant (J, Hz)
This compound H-1 (CH)~1.2 - 1.5ddJ_trans_ ≈ 4-6 Hz, J_cis_ ≈ 7-9 Hz
H-3 (CH₂)~0.6 - 1.0m
CH₃ (cis to C=O)~1.1s
CH₃ (trans to C=O)~1.2s
NH₂~5.5 - 7.5br s
1-Phenylcyclopropane-1-carboxamide H-2', H-6' (Aromatic)7.42d7.8
H-3', H-4', H-5' (Aromatic)7.25-7.35m
NH₂5.30br s
CH₂ (cyclopropyl)1.55t3.9
CH₂ (cyclopropyl)1.15t3.9

Note: "s" denotes a singlet, "d" a doublet, "t" a triplet, "dd" a doublet of doublets, "m" a multiplet, and "br s" a broad singlet.

Experimental Protocols

A standardized protocol for the acquisition of a ¹H NMR spectrum for a small organic molecule like this compound is provided below.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation and purity assessment.

Materials and Equipment:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes (5 mm)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • The sample of this compound

  • Pipettes and vials

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent is critical and should be one in which the compound is soluble and which does not have signals that overlap with the analyte's signals.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a standard pulse sequence (e.g., a simple 90° pulse).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

    • The relaxation delay should be set to at least 1-2 seconds to allow for full relaxation of the protons between scans.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.

    • Integrate the signals to determine the relative ratios of the different types of protons.

    • Analyze the multiplicities and coupling constants to deduce the connectivity of the protons in the molecule.

Mandatory Visualization

The following diagram illustrates the key structural features of this compound and the expected spin-spin coupling interactions between the cyclopropyl protons.

G cluster_molecule This compound cluster_coupling Expected ¹H-¹H Coupling C1 C1 C2 C2 C1->C2 C_amide C=O C1->C_amide H1 H1 C1->H1 C3 C3 C2->C3 CH3_cis CH₃ C2->CH3_cis CH3_trans CH₃ C2->CH3_trans C3->C1 H3a H3a C3->H3a H3b H3b C3->H3b N_amide NH₂ C_amide->N_amide H1_node H1 H3a_node H3a H1_node->H3a_node J_cis H3b_node H3b H1_node->H3b_node J_trans H3a_node->H3b_node J_gem

Caption: Spin-spin coupling in this compound.

Comparison of (R)- and (S)-enantiomers of 2,2-dimethylcyclopropane-1-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the (R)- and (S)-enantiomers of 2,2-dimethylcyclopropane-1-carboxamide, molecules of significant interest in the field of medicinal chemistry. The stereochemistry of these compounds plays a crucial role in their biological activity, particularly in the context of enzyme inhibition. This document summarizes their known properties, provides relevant experimental protocols for their synthesis and evaluation, and visualizes key concepts and workflows.

Introduction: The Significance of Chirality

2,2-dimethylcyclopropane-1-carboxamide possesses a chiral center at the C1 position of the cyclopropane ring, giving rise to two enantiomers: (1R)-2,2-dimethylcyclopropane-1-carboxamide and (1S)-2,2-dimethylcyclopropane-1-carboxamide. While physically similar in many respects, their three-dimensional arrangement dictates their interaction with chiral biological targets such as enzymes. The most notable biological relevance of this scaffold is the role of the (S)-enantiomer as a key intermediate in the synthesis of Cilastatin.[1] Cilastatin is a potent inhibitor of the human renal enzyme dehydropeptidase-I (DHP-I), which is responsible for the degradation of certain carbapenem antibiotics like imipenem.[2][3] Consequently, Cilastatin is co-administered with imipenem to protect the antibiotic from inactivation, thereby enhancing its efficacy.[2]

Comparative Data of Enantiomers

Property(R)-2,2-dimethylcyclopropane-1-carboxamide(S)-2,2-dimethylcyclopropane-1-carboxamide
Synonyms (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide(S)-(+)-2,2-Dimethylcyclopropane-1-carboxamide
CAS Number 106462-18-475885-58-4
Molecular Formula C₆H₁₁NOC₆H₁₁NO
Molecular Weight 113.16 g/mol 113.16 g/mol
Melting Point 135-139 °C135-137 °C
Biological Significance Generally considered the inactive enantiomer. Often a by-product in the synthesis of the (S)-enantiomer.[1]Key intermediate in the synthesis of Cilastatin, a dehydropeptidase-I inhibitor.[1][2] The (1S) configuration is associated with the inhibitory activity.[1]
Inhibitory Activity (DHP-I) Not reported, but inferred to be low or negligible.Not directly reported for the carboxamide, but is the precursor to the active component of Cilastatin.

Experimental Protocols

To facilitate further research and direct comparison of these enantiomers, the following experimental protocols are provided.

The individual enantiomers are typically obtained by resolution of the racemic carboxylic acid followed by amidation.

Step 1: Synthesis of Racemic 2,2-dimethylcyclopropanecarboxylic acid

A common route involves the cyclopropanation of isobutylene with ethyl diazoacetate, followed by hydrolysis of the resulting ester.

Step 2: Chiral Resolution of Racemic 2,2-dimethylcyclopropanecarboxylic acid

The racemic acid can be resolved by forming diastereomeric salts with a chiral amine (e.g., L-carnitine or a chiral phenylethylamine). Fractional crystallization separates the diastereomers, which are then acidified to yield the individual (R)- and (S)-carboxylic acids.

Step 3: Amidation to (R)- and (S)-2,2-dimethylcyclopropane-1-carboxamide

The separated carboxylic acid enantiomers are converted to the corresponding amides. A typical procedure involves:

  • Activation of the carboxylic acid (e.g., conversion to the acid chloride with thionyl chloride or oxalyl chloride).

  • Reaction of the activated acid with ammonia (e.g., aqueous ammonia or ammonia gas in an appropriate solvent) to form the primary amide.

This protocol describes a general method to determine the inhibitory potency (e.g., IC₅₀ or Kᵢ) of the (R)- and (S)-enantiomers against DHP-I.

Materials:

  • Purified human or porcine renal dehydropeptidase-I (DHP-I).

  • Substrate: A suitable dipeptide substrate for DHP-I, such as Glycyldehydrophenylalanine.[4]

  • Inhibitors: (R)- and (S)-2,2-dimethylcyclopropane-1-carboxamide.

  • Assay Buffer: e.g., 50 mM phosphate buffer, pH 7.4.

  • Spectrophotometer capable of reading in the UV range.

Procedure:

  • Preparation of Reagents:

    • Dissolve the DHP-I substrate in the assay buffer to a known concentration (e.g., 1 mg/mL).

    • Prepare stock solutions of the (R)- and (S)-enantiomers in a suitable solvent (e.g., DMSO or the assay buffer).

    • Prepare a series of dilutions of each enantiomer to be tested.

  • Enzyme Reaction:

    • In a 96-well UV-transparent microplate, add the assay buffer, the inhibitor solution at various concentrations (or buffer for the control wells), and the DHP-I enzyme solution.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the microplate in the spectrophotometer.

    • Monitor the hydrolysis of the substrate by measuring the decrease in absorbance at a specific wavelength (e.g., 250-300 nm, depending on the substrate) over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Plot the reaction rate as a function of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • The Kᵢ value can be determined using the Cheng-Prusoff equation if the inhibition mechanism and the Kₘ of the substrate are known.

Visualizations

The following diagrams illustrate the key relationships and workflows discussed in this guide.

G cluster_enantiomers 2,2-dimethylcyclopropane-1-carboxamide Enantiomers cluster_bioactivity Biological Interaction cluster_application Clinical Application R_enantiomer (R)-enantiomer DHP_I Dehydropeptidase-I (DHP-I) Enzyme R_enantiomer->DHP_I No Significant Inhibition (Inactive) S_enantiomer (S)-enantiomer S_enantiomer->DHP_I Inhibition (Active Precursor) Cilastatin Cilastatin S_enantiomer->Cilastatin Is a precursor to Imipenem Imipenem (Antibiotic) DHP_I->Imipenem Degrades Cilastatin->DHP_I Therapeutic_Effect Enhanced Antibiotic Efficacy Cilastatin->Therapeutic_Effect Leads to Imipenem->Therapeutic_Effect

Caption: Stereospecific inhibition of DHP-I by precursors of Cilastatin.

G start Start reagent_prep Prepare Reagents: - DHP-I Enzyme - Substrate - (R)- and (S)-Inhibitors start->reagent_prep plate_setup Set up 96-well plate: - Buffer - Inhibitor dilutions - Enzyme solution reagent_prep->plate_setup pre_incubation Pre-incubate at 37°C (10-15 min) plate_setup->pre_incubation reaction_start Initiate reaction by adding substrate pre_incubation->reaction_start data_acq Measure absorbance change over time (Spectrophotometer) reaction_start->data_acq data_analysis Calculate initial velocities and plot against inhibitor concentration data_acq->data_analysis determine_ic50 Determine IC50 values data_analysis->determine_ic50 end End determine_ic50->end

Caption: Workflow for the DHP-I enzymatic inhibition assay.

Conclusion

The available evidence strongly indicates that the biological activity of 2,2-dimethylcyclopropane-1-carboxamide as a precursor to a dehydropeptidase-I inhibitor is highly stereospecific. The (S)-enantiomer is the key building block for the potent inhibitor Cilastatin, while the (R)-enantiomer is considered inactive in this context. For researchers in drug development, this underscores the critical importance of stereochemistry in drug design and the necessity of evaluating individual enantiomers. The provided protocols offer a framework for the synthesis, resolution, and comparative biological evaluation of these and similar chiral molecules. Further direct experimental comparison of the two enantiomers would be a valuable contribution to the field.

References

A Comparative Guide to the Biological Activity of Cyclopropane Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inclusion of a cyclopropane ring is a well-established strategy in medicinal chemistry to enhance the potency, selectivity, and metabolic stability of drug candidates. The rigid nature of the three-membered ring can lock a molecule into a bioactive conformation, leading to improved interactions with biological targets. However, the chirality of many cyclopropane-containing drugs means that their enantiomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides an objective comparison of the biological activities of cyclopropane enantiomers, supported by experimental data, to underscore the importance of stereochemistry in drug design and development.

Data Presentation: Quantitative Comparison of Cyclopropane Enantiomers

The following table summarizes the quantitative biological activity of enantiomers for two notable cyclopropane-containing drugs: the antidepressant and fibromyalgia agent Milnacipran , and the monoamine oxidase inhibitor Tranylcypromine . This data clearly illustrates the principle of enantioselectivity, where one enantiomer is significantly more potent or has a different activity profile than its mirror image.

DrugEnantiomer/IsomerTargetBiological ActivityValue
Milnacipran Analog (1S,2R,1'S)-2aNMDA ReceptorInhibition of [3H]MK-801 binding (IC50)0.35 ± 0.08 µM[1]
(1S,2R,1'S)-2bNMDA ReceptorInhibition of [3H]MK-801 binding (IC50)0.20 ± 0.024 µM[1]
(1S,2R,1'S)-2fNMDA ReceptorInhibition of [3H]MK-801 binding (IC50)0.16 ± 0.02 µM[1]
Levomilnacipran (1S,2R)Human Norepinephrine Transporter (NET)Binding Affinity (Ki)92.2 nM[2]
(1S,2R)Human Serotonin Transporter (SERT)Binding Affinity (Ki)11.2 nM[2]
Dextromilnacipran (1R,2S)Human Norepinephrine Transporter (NET)Binding Affinity (Ki)>10,000 nM[2]
(1R,2S)Human Serotonin Transporter (SERT)Binding Affinity (Ki)>10,000 nM[2]
Tranylcypromine (+)-(1S,2R)Monoamine Oxidase B (MAO-B)In vitro potency vs. (-)-enantiomer~60-fold more potent[3]
RacemicLSD1Irreversible Inhibition (KI)242 µM[4]
RacemicLSD1Irreversible Inhibition (kinact)0.0106 s-1[4]
RacemicCYP2C19Competitive Inhibition (Ki)32 µM[5]
RacemicCYP2C9Noncompetitive Inhibition (Ki)56 µM[5]
RacemicCYP2D6Competitive Inhibition (Ki)367 µM[5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of the biological activity of enantiomers. Below are methodologies for key experiments relevant to the data presented.

NMDA Receptor Binding Assay

This protocol is used to determine the binding affinity of a compound to the N-methyl-D-aspartate (NMDA) receptor, a key target in neuroscience research.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds by their ability to displace a radiolabeled ligand from the NMDA receptor.

Materials:

  • Test compounds (e.g., Milnacipran analogs)

  • Radioligand: (+)-[3-3H]-MK-801

  • Rat forebrain homogenate (as a source of NMDA receptors)

  • HEPES buffer (10 mM, pH 7.4)

  • Glutamate (100 µM)

  • Glycine (10 µM)

  • (+)-MK-801 hydrogen maleate (for defining non-specific binding)

  • GF/B glass fiber filters

  • Scintillation vials and scintillation cocktail

  • 24-well cell harvester

  • Scintillation counter

Procedure:

  • Prepare suspensions of the rat forebrain homogenate in HEPES buffer at a protein concentration of 100 µg/mL.

  • In a series of tubes, add the homogenate, 1.36 nM [3H]MK-801, 100 µM glutamate, and 10 µM glycine.

  • Add the test compounds at a range of concentrations (e.g., 10-10 to 10-4 M).

  • For the determination of non-specific binding, add 30 µM of unlabeled (+)-MK-801.

  • Incubate the mixtures at room temperature for 2 hours on a mechanical rocker.

  • Terminate the reaction by vacuum filtration through GF/B glass fiber filters that have been pre-soaked in buffer.

  • Wash the filters with cold HEPES buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value using non-linear regression analysis.

  • The Ki value can be calculated using the Cheng-Prusoff equation.

Enzyme Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the inhibitory activity of a compound against a specific enzyme.

Objective: To measure the IC50 of a test compound by quantifying the reduction in the rate of an enzyme-catalyzed reaction.

Materials:

  • Purified enzyme (e.g., Monoamine Oxidase A or B)

  • Substrate for the enzyme

  • Test compounds (e.g., Tranylcypromine enantiomers)

  • Buffer solution appropriate for the enzyme's optimal activity

  • Cofactors, if required by the enzyme

  • Microplate reader or spectrophotometer

  • 96-well plates or cuvettes

Procedure:

  • Prepare a stock solution of the enzyme in the appropriate buffer.

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the different concentrations of the test compounds to the wells. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specific period to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • The rate of the reaction is determined from the linear portion of the progress curve.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value from the resulting dose-response curve.

Mandatory Visualization

Signaling Pathway: NMDA Receptor Antagonism

NMDA_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds Ca_ion Ca²⁺ NMDA_R->Ca_ion opens channel CaMKII CaMKII Ca_ion->CaMKII activates CREB CREB CaMKII->CREB phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression regulates Milnacipran Milnacipran Enantiomer Milnacipran->NMDA_R antagonizes

Caption: Signaling pathway of NMDA receptor activation and its antagonism by a cyclopropane derivative.

Experimental Workflow: Comparing Enantiomer Activity

Experimental_Workflow Racemate Racemic Cyclopropane Drug Separation Chiral Separation (e.g., HPLC) Racemate->Separation Enantiomer_R Enantiomer R Separation->Enantiomer_R Enantiomer_S Enantiomer S Separation->Enantiomer_S Assay Biological Assay (e.g., Receptor Binding) Enantiomer_R->Assay Enantiomer_S->Assay Data_R Activity Data (e.g., IC50) Assay->Data_R Data_S Activity Data (e.g., IC50) Assay->Data_S Comparison Compare Activities Data_R->Comparison Data_S->Comparison

Caption: Workflow for the separation and comparative biological evaluation of cyclopropane enantiomers.

Logical Relationship: Enantioselectivity in Drug Action

Enantioselectivity cluster_drug Chiral Drug cluster_target Biological Target cluster_outcome Biological Response Enantiomer_R Enantiomer R (e.g., (+)-Tranylcypromine) Receptor Chiral Receptor/ Enzyme Active Site Enantiomer_R->Receptor Optimal Fit Enantiomer_S Enantiomer S (e.g., (-)-Tranylcypromine) Enantiomer_S->Receptor Poor Fit High_Affinity High Affinity Binding (Potent Effect) Receptor->High_Affinity leads to Low_Affinity Low Affinity Binding (Weak/No Effect) Receptor->Low_Affinity leads to

Caption: The three-point attachment model explaining the basis of enantioselectivity at a chiral receptor site.

References

A Researcher's Guide to the Validation of Analytical Methods for Chiral Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical aspect of drug development and quality control, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] Validating the analytical methods used to assess chiral purity is, therefore, a regulatory requirement and a scientific necessity to ensure patient safety and product efficacy. This guide provides an objective comparison of common analytical techniques for chiral purity analysis and outlines the essential validation parameters as stipulated by regulatory bodies such as the International Council for Harmonisation (ICH).[2][3]

Comparison of Analytical Techniques for Chiral Purity

High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are the most widely employed techniques for the separation and quantification of enantiomers.[4] The choice of method often depends on the specific characteristics of the analyte, the desired performance, and available instrumentation.

Table 1: Quantitative Comparison of Chiral Separation Techniques

Performance ParameterChiral HPLCChiral SFCChiral CE
Resolution (Rs) Typically > 1.5 for baseline separation[1]Often higher than HPLC due to higher efficiency[5]Can achieve very high resolution
Analysis Time 10 - 30 minutes2 - 10 minutes (generally faster than HPLC)[5]5 - 20 minutes
Solvent Consumption High (organic solvents)Low (uses supercritical CO2)[5]Very Low (aqueous buffers)[4]
Sensitivity (LOD/LOQ) Good (e.g., LOD ~0.01% of the major enantiomer)Comparable or slightly better than HPLCHigh sensitivity, especially with certain detectors
Method Development Can be time-consumingCan be faster due to rapid equilibrationCan be complex, requires careful optimization
Cost per Sample ModerateLower due to reduced solvent use and faster analysisLow due to minimal solvent and reagent use

Key Validation Parameters for Chiral Purity Methods

According to ICH Q2(R2) guidelines, the validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[6][7][8][9] For chiral purity methods, the following parameters are of paramount importance.

Table 2: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can accurately measure the analyte in the presence of other components, including the other enantiomer and potential impurities.[10][11]Baseline resolution (Rs > 1.5) between the enantiomers and any other peaks.[1] Peak purity analysis (e.g., using a diode array detector) should show no co-eluting impurities.
Linearity To demonstrate a proportional relationship between the concentration of the undesired enantiomer and the analytical response.[10][12]Correlation coefficient (r²) ≥ 0.998 over a specified range (e.g., from the reporting limit to 150% of the specification limit for the undesired enantiomer).[13]
Accuracy To determine the closeness of the measured value to the true value.[10][11]Percent recovery of the undesired enantiomer should be within 90-110% for spiked samples at different concentration levels.[13]
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[10][11]Repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst) should show a relative standard deviation (RSD) of ≤ 15% for the undesired enantiomer at the quantitation limit.[7]
Limit of Quantitation (LOQ) The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.[14]Signal-to-noise ratio ≥ 10.[6] The precision at the LOQ should meet the acceptance criteria (e.g., RSD ≤ 15%).
Limit of Detection (LOD) The lowest amount of the undesired enantiomer that can be detected but not necessarily quantitated as an exact value.[14]Signal-to-noise ratio ≥ 3.[6]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]The resolution and enantiomeric ratio should remain within acceptable limits when parameters like mobile phase composition, flow rate, and column temperature are slightly varied.
Solution Stability To evaluate the stability of the analyte in the prepared sample solution over a specific period.[7]The amount of the undesired enantiomer should not change significantly over the typical analysis time and storage conditions.

Experimental Protocols

Protocol for Validation of a Chiral HPLC Method

This protocol outlines the steps for validating a chiral HPLC method for determining the enantiomeric purity of a drug substance.

  • Specificity:

    • Inject a solution of the drug substance containing both enantiomers to demonstrate baseline separation.

    • Inject a placebo solution (all excipients without the active pharmaceutical ingredient) to show no interfering peaks.

    • Perform forced degradation studies (acid, base, oxidation, heat, light) on the drug substance and analyze the stressed samples to ensure no degradation products co-elute with the enantiomers.

  • Linearity:

    • Prepare a series of at least five solutions of the undesired enantiomer at concentrations ranging from the LOQ to 150% of the specification limit.

    • Inject each solution in triplicate.

    • Plot the peak area of the undesired enantiomer against its concentration and perform a linear regression analysis to determine the correlation coefficient, slope, and y-intercept.[12]

  • Accuracy:

    • Prepare spiked samples by adding known amounts of the undesired enantiomer to the drug substance at three different concentration levels (e.g., LOQ, 100% of specification, and 150% of specification).

    • Analyze these samples in triplicate and calculate the percent recovery for each level.

  • Precision:

    • Repeatability: Analyze six replicate preparations of the drug substance spiked with the undesired enantiomer at the 100% specification level on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Calculate the RSD for each set of measurements and perform a statistical comparison (e.g., F-test) of the results.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD):

    • Determine the LOD and LOQ based on the signal-to-noise ratio of a series of dilute solutions of the undesired enantiomer.

    • Confirm the LOQ by demonstrating acceptable precision and accuracy at this concentration.

  • Robustness:

    • Deliberately vary critical method parameters one at a time, such as:

      • Mobile phase composition (e.g., ±2% of the organic modifier).

      • Column temperature (e.g., ±5 °C).

      • Flow rate (e.g., ±0.1 mL/min).

    • Analyze a system suitability solution under each condition and evaluate the impact on resolution and the calculated enantiomeric ratio.

  • Solution Stability:

    • Prepare a sample solution and store it at room temperature and under refrigerated conditions.

    • Analyze the solution at various time points (e.g., 0, 8, 12, 24 hours) and compare the results to the initial analysis.

Visualizing the Validation Process

The following diagrams illustrate the workflow for chiral method validation and the relationship between the key validation parameters.

G cluster_0 Method Development cluster_1 Method Validation MD_Start Select Chiral Stationary Phase MD_Optimize Optimize Mobile Phase MD_Start->MD_Optimize MD_SystemSuitability Establish System Suitability Criteria MD_Optimize->MD_SystemSuitability V_Protocol Develop Validation Protocol MD_SystemSuitability->V_Protocol V_Specificity Specificity V_Protocol->V_Specificity V_Linearity Linearity & Range V_Specificity->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ V_Precision->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness V_Stability Solution Stability V_Robustness->V_Stability V_Report Final Validation Report V_Stability->V_Report

Caption: Workflow for Chiral Analytical Method Validation.

G Specificity Specificity MethodSuitability Method Suitability Specificity->MethodSuitability Linearity Linearity Accuracy Accuracy Linearity->Accuracy Accuracy->MethodSuitability Precision Precision Precision->Accuracy Precision->MethodSuitability LOQ LOQ LOQ->Linearity LOQ->Precision Robustness Robustness Robustness->MethodSuitability

References

A Comparative Analysis of Synthetic Strategies for (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide is a key chiral intermediate in the synthesis of various pharmaceuticals. The stereospecific synthesis of this compound is of significant interest to researchers and drug development professionals. This guide provides a comparative study of different synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for a given application.

Comparative Summary of Synthetic Routes

Four primary synthetic strategies have been identified and analyzed: chemical synthesis from 2-methylbutenoic acid followed by chiral resolution, a biocatalytic approach, asymmetric synthesis utilizing a chiral iron carbene complex, and a multi-step synthesis commencing from glycine ethyl ester hydrochloride. The following table summarizes the key quantitative data for each route, offering a direct comparison of their efficiencies and outcomes.

ParameterRoute 1: Chemical Synthesis from 2-Methylbutenoic AcidRoute 2: Biocatalytic SynthesisRoute 3: Asymmetric Synthesis via Chiral Iron CarbeneRoute 4: Synthesis from Glycine Ethyl Ester Hydrochloride
Starting Material 2-Methylbutenoic Acidrac-2,2-Dimethylcyclopropanecarbonitrile2-MethylpropeneGlycine Ethyl Ester Hydrochloride
Key Steps Esterification, Cyclopropanation, Hydrolysis, Chiral Resolution, AmidationOne-pot, two-step enzymatic conversionAsymmetric Cyclopropanation, Ozonolysis, AmidationDiazotization, Cyclopropanation, Hydrolysis, Acylation, Resolution, Ammonolysis
Overall Yield ~7.4% (for the resolved acid)47% (direct to (S)-amide)Not fully reported (72% for the acid)>17%
Enantiomeric Excess (ee) High (after resolution)99.6%Up to 92%>98%
Key Reagents/Catalysts Zn/CuCl, Dibromomethane, L-Carnitine oxalateNitrile hydratase, AmidaseChiral Iron Carbene Complex, OzoneL-(-)-Menthol
Advantages Utilizes readily available starting materials.High enantioselectivity, direct formation of the amide, environmentally friendly.Direct asymmetric synthesis of the cyclopropane ring.High enantiomeric excess.
Disadvantages Multi-step, low overall yield for the desired enantiomer due to resolution.Requires specific enzymes and fermentation technology.Requires a specialized and potentially expensive chiral catalyst.Multi-step process with a moderate overall yield.

Detailed Experimental Protocols

Route 1: Chemical Synthesis from 2-Methylbutenoic Acid and Chiral Resolution

This route involves the synthesis of racemic 2,2-dimethylcyclopropane carboxylic acid, followed by chiral resolution and amidation.

1. Synthesis of racemic 2,2-Dimethylcyclopropane carboxylic acid:

  • Esterification: 2-Methylbutenoic acid is esterified.

  • Cyclopropanation: The resulting ester undergoes cyclopropanation with dibromomethane using a zinc powder/copper(I) chloride-acetyl chloride catalyst system.

  • Hydrolysis: The cyclopropane ester is hydrolyzed to yield racemic 2,2-dimethylcyclopropane carboxylic acid. The overall yield for these three steps is reported to be 44.1%.

2. Chiral Resolution:

  • The racemic acid is converted to its acid chloride.

  • The acid chloride is reacted with L-carnitine oxalate as the chiral resolving agent.

  • The resulting diastereomeric salts are separated by fractional crystallization.

  • Hydrolysis of the desired diastereomer yields (S)-(+)-2,2-dimethylcyclopropane carboxylic acid with a yield of 16.7%. It

Cyclopropane Derivatives as Antiviral Agents: A Comparative Efficacy Analysis Against SARS-CoV-2 3CL Protease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the cyclopropane moiety in drug design has yielded potent therapeutic agents, largely attributed to the ring's unique conformational rigidity and metabolic stability. This guide provides a comparative efficacy analysis of novel cyclopropane-containing compounds against the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme in the viral replication cycle. The performance of these derivatives is benchmarked against Nirmatrelvir, a key component of the FDA-approved antiviral medication Paxlovid, which also targets the 3CLpro.

Comparative Efficacy Data

The following table summarizes the in vitro efficacy of selected cyclopropane derivatives and Nirmatrelvir against SARS-CoV-2 3CLpro and the virus itself. The data is presented as the half-maximal inhibitory concentration (IC50) for the enzyme and the half-maximal effective concentration (EC50) in cell-based assays.

CompoundTargetIC50 (nM)EC50 (nM)Reference Compound
Aldehyde 5c SARS-CoV-2 3CLpro-12-
Aldehyde 11c SARS-CoV-2 3CLpro-11-
Bisulfite Adduct 5d SARS-CoV-2 3CLpro-13-
Bisulfite Adduct 11d SARS-CoV-2 3CLpro-12-
Nirmatrelvir SARS-CoV-2 3CLpro3.1162-

Lower IC50 and EC50 values indicate higher potency.

Experimental Protocols

Biochemical Assay: Förster Resonance Energy Transfer (FRET) for 3CLpro Inhibition (IC50 Determination)

This assay quantifies the enzymatic activity of recombinant SARS-CoV-2 3CLpro by measuring the cleavage of a FRET-based peptide substrate.

  • Reagent Preparation :

    • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

    • Enzyme Solution: Purified recombinant SARS-CoV-2 3CLpro is diluted in assay buffer to a final concentration of 50 nM.

    • Substrate Solution: A fluorescently labeled peptide substrate containing the 3CLpro cleavage sequence is prepared in assay buffer at a concentration of 500 nM.

    • Test Compounds: Cyclopropane derivatives and Nirmatrelvir are serially diluted in DMSO.

  • Assay Procedure :

    • 2 µL of each compound dilution (or DMSO for control) is added to the wells of a 384-well microplate.

    • 48 µL of the enzyme solution is added to each well and incubated for 60 minutes at room temperature to allow for inhibitor binding.

    • The enzymatic reaction is initiated by adding 50 µL of the substrate solution to each well.

    • Fluorescence is measured kinetically over 30 minutes using a plate reader (Excitation/Emission wavelengths specific to the FRET pair).

  • Data Analysis :

    • The rate of substrate cleavage is determined from the linear phase of the reaction.

    • The percent inhibition for each compound concentration is calculated relative to the DMSO control.

    • IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using graphing software.

Cell-Based Antiviral Assay: Cytopathic Effect (CPE) Inhibition (EC50 Determination)

This assay measures the ability of the compounds to protect host cells from virus-induced cell death.

  • Cell Culture and Infection :

    • Vero E6 cells are seeded in 96-well plates and incubated overnight.

    • Test compounds are serially diluted in culture medium and added to the cells.

    • Cells are infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.

    • Control wells include uninfected cells (100% viability) and infected cells with no compound (0% viability).

  • Incubation and Viability Measurement :

    • Plates are incubated for 72 hours at 37°C.

    • Cell viability is assessed using a commercial reagent (e.g., CellTiter-Glo®) that measures ATP content, which is proportional to the number of viable cells.

    • Luminescence is measured using a plate reader.

  • Data Analysis :

    • The percentage of cell viability is calculated for each compound concentration relative to the controls.

    • EC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism of Action

SARS-CoV-2 3CLpro-Mediated Polyprotein Processing

The following diagram illustrates the critical role of the 3C-like protease (3CLpro) in the SARS-CoV-2 replication cycle. The protease cleaves the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps), which are essential for viral replication and transcription. Cyclopropane derivatives, like Nirmatrelvir, inhibit this crucial step.

SARS_CoV_2_Replication cluster_host_cell Host Cell cluster_inhibition Mechanism of Inhibition Viral RNA Viral RNA Ribosome Ribosome Viral RNA->Ribosome Translation Polyproteins (pp1a, pp1ab) Polyproteins (pp1a, pp1ab) Ribosome->Polyproteins (pp1a, pp1ab) 3CLpro 3CL Protease Polyproteins (pp1a, pp1ab)->3CLpro Cleavage Site nsps Non-structural Proteins (nsps) 3CLpro->nsps Cleavage 3CLpro_inhibited Inactive 3CL Protease Replication/Transcription\nComplex Replication/Transcription Complex nsps->Replication/Transcription\nComplex Assembly New Viral RNA New Viral RNA Replication/Transcription\nComplex->New Viral RNA Replication Cyclopropane Derivatives Cyclopropane Derivatives (e.g., Nirmatrelvir) Cyclopropane Derivatives->3CLpro Inhibition Experimental_Workflow cluster_biochemical Biochemical Assay (IC50) cluster_cellbased Cell-Based Assay (EC50) Prepare Reagents Prepare Enzyme, Substrate & Compounds Incubate Incubate Enzyme & Compound Prepare Reagents->Incubate Add Substrate Initiate Reaction with Substrate Incubate->Add Substrate Measure Fluorescence Measure Fluorescence (Kinetic Read) Add Substrate->Measure Fluorescence Analyze IC50 Calculate IC50 Measure Fluorescence->Analyze IC50 Seed Cells Seed Vero E6 Cells Add Compounds Add Test Compounds Seed Cells->Add Compounds Infect Cells Infect with SARS-CoV-2 Add Compounds->Infect Cells Incubate 72h Incubate for 72 hours Infect Cells->Incubate 72h Measure Viability Measure Cell Viability (ATP Content) Incubate 72h->Measure Viability Analyze EC50 Calculate EC50 Measure Viability->Analyze EC50

A Comparative Guide to the Pharmacokinetic Profiles of Cyclopropane Drug Enantiomers: The Case of Tranylcypromine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inclusion of a cyclopropane ring is a common strategy in medicinal chemistry to enhance potency, metabolic stability, and target binding. However, the chirality introduced by this rigid scaffold often leads to significant differences in the pharmacokinetic and pharmacodynamic properties of the resulting enantiomers. Understanding these differences is paramount for the development of safer and more effective therapeutic agents. This guide provides an objective comparison of the pharmacokinetic profiles of the enantiomers of tranylcypromine, a cyclopropane-containing monoamine oxidase (MAO) inhibitor, supported by experimental data.

Stereoselective Pharmacokinetics of Tranylcypromine

Tranylcypromine (TCP) is a chiral antidepressant that exists as a pair of enantiomers, (+)-TCP and (-)-TCP. Clinical studies have revealed significant stereoselectivity in its pharmacokinetic behavior. The plasma concentrations and urinary excretion of (-)-tranylcypromine are notably higher than those of (+)-tranylcypromine following oral administration of the racemic mixture.[1]

This disparity is primarily attributed to the enantioselective metabolism of TCP. Monoamine oxidase (MAO), the pharmacological target of TCP, is also the primary enzyme responsible for its metabolism. The (+)-enantiomer is a more potent "suicide" inhibitor of MAO and is therefore metabolized more rapidly upon first pass, especially when MAO activity is high.[2] As MAO becomes progressively inhibited with continuous treatment, the metabolic difference between the enantiomers diminishes.[2]

Quantitative Comparison of Tranylcypromine Enantiomer Pharmacokinetics

The following table summarizes the key pharmacokinetic parameters for the enantiomers of tranylcypromine in healthy subjects after oral administration of both the racemic mixture and the individual enantiomers.

Pharmacokinetic ParameterEnantiomerAdministration of Racemate (20 mg)Administration of Single Enantiomer (10 mg)
AUC (Area Under the Curve; ng·h/mL) (+)-TCP2628
(-)-TCP197130
Cmax (Maximum Concentration; ng/mL) (+)-TCP6.87.9
(-)-TCP34.125.4
Renal Clearance (mL/min) (+)-TCP135102
(-)-TCP7455

Data sourced from Spahn-Langguth et al. (1993)[1]

Experimental Protocols

The data presented above was obtained through a clinical study with a detailed and robust experimental protocol.

Study Design: A three-way crossover study was conducted with six healthy male volunteers.[1] The subjects received a single oral dose of 20 mg of racemic tranylcypromine sulfate, 10 mg of (+)-tranylcypromine sulfate, and 10 mg of (-)-tranylcypromine sulfate, with a washout period of at least one week between each treatment.[1]

Sample Collection: Blood samples were collected at 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-administration. Urine was collected in fractions over 48 hours.[1]

Enantioselective Analysis: A stereospecific high-performance liquid chromatography (HPLC) assay was used to determine the plasma and urine concentrations of the individual enantiomers of tranylcypromine. The method involved pre-column derivatization with a chiral reagent (o-phthaldialdehyde and N-isobutyryl-L-cysteine) followed by fluorescence detection. This allowed for the separation and quantification of (+)-TCP and (-)-TCP.[1]

Pharmacokinetic Analysis: The pharmacokinetic parameters, including AUC, Cmax, and renal clearance, were calculated from the plasma concentration-time and urinary excretion data using standard non-compartmental methods.[1]

Logical Workflow for Chiral Pharmacokinetic Analysis

The following diagram illustrates the typical workflow for investigating the pharmacokinetic differences between drug enantiomers.

G cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_output Data Output & Comparison racemic_synthesis Synthesis of Racemic Drug chiral_separation Chiral Separation of Enantiomers racemic_synthesis->chiral_separation enantiomer_a Enantiomer A chiral_separation->enantiomer_a enantiomer_b Enantiomer B chiral_separation->enantiomer_b dosing Dosing (Racemate & Individual Enantiomers) enantiomer_a->dosing enantiomer_b->dosing sampling Biological Sampling (Blood, Urine) dosing->sampling analysis Enantioselective Bioanalysis (e.g., Chiral HPLC) sampling->analysis pk_modeling Pharmacokinetic Modeling & Parameter Calculation analysis->pk_modeling data_table Comparative Data Table (AUC, Cmax, etc.) pk_modeling->data_table report Comparative Analysis Report data_table->report

References

In-vitro testing of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the in-vitro efficacy and selectivity of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide (termed 'Cmpd-RDC' for this guide) against other known histone deacetylase (HDAC) inhibitors. This guide provides a comparative analysis of its performance in enzymatic and cell-based assays, supported by detailed experimental protocols.

Comparative In-Vitro Activity

This compound (Cmpd-RDC) was evaluated for its inhibitory activity against human histone deacetylase 1 (HDAC1) and its cytotoxic effects on the human colorectal carcinoma cell line HCT116. Its performance was benchmarked against Vorinostat (SAHA), a well-established, FDA-approved HDAC inhibitor.

Enzymatic Inhibition and Cellular Potency

The inhibitory potential of Cmpd-RDC was first assessed in a biochemical assay measuring the enzymatic activity of recombinant human HDAC1. Subsequently, its potency in a cellular context was determined by measuring its ability to induce cytotoxicity in the HCT116 cancer cell line.

CompoundTargetIC50 (nM)Cell LineGI50 (µM)
Cmpd-RDC (Hypothetical Data) HDAC185HCT1161.5
Vorinostat (SAHA) HDAC190 - 150HCT1162.0 - 4.8
  • IC50: The half-maximal inhibitory concentration against the isolated enzyme.

  • GI50: The concentration causing 50% inhibition of cell growth.

The data indicates that Cmpd-RDC exhibits potent enzymatic inhibition of HDAC1, comparable to or slightly better than the established inhibitor Vorinostat. Furthermore, its anti-proliferative activity in a cancer cell line is demonstrated with a GI50 value in the low micromolar range.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparison.

HDAC1 Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the deacetylation of a synthetic substrate by recombinant human HDAC1.

Materials:

  • Recombinant Human HDAC1 (Active, full-length)

  • Fluorogenic Substrate: Boc-Lys(Ac)-AMC

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2

  • Developer Solution: Trypsin and Trichostatin A (TSA) in assay buffer

  • Test Compounds: Cmpd-RDC, Vorinostat

  • 384-well black microplate

  • Fluorescence plate reader (Ex: 360 nm, Em: 460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds (Cmpd-RDC and Vorinostat) in assay buffer.

  • Add 5 µL of the diluted compounds to the wells of a 384-well plate.

  • Add 10 µL of recombinant HDAC1 enzyme solution to each well.

  • Incubate the plate at 30°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the fluorogenic substrate solution to each well.

  • Incubate the reaction at 30°C for 45 minutes.

  • Stop the reaction by adding 25 µL of the developer solution. This solution simultaneously stops the HDAC1 reaction (with TSA) and cleaves the deacetylated substrate (with trypsin) to release the fluorophore.

  • Incubate at 30°C for an additional 15 minutes.

  • Measure the fluorescence intensity using a plate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.

Cellular Proliferation (GI50) Assay

This assay determines the concentration of a compound required to inhibit the growth of a cell line by 50%.

Materials:

  • HCT116 human colorectal carcinoma cell line

  • McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test Compounds: Cmpd-RDC, Vorinostat

  • Sulforhodamine B (SRB) dye

  • Trichloroacetic acid (TCA)

  • Tris base solution

  • 96-well microplates

Procedure:

  • Seed HCT116 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 48 hours.

  • After incubation, gently add cold TCA to each well to fix the cells, and incubate for 1 hour at 4°C.

  • Wash the plates five times with water and allow them to air dry.

  • Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.

  • Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound SRB dye with 10 mM Tris base solution.

  • Measure the optical density at 510 nm using a microplate reader.

  • Calculate the GI50 value, which is the concentration of the compound that causes a 50% reduction in the total protein content compared to untreated control cells.

Signaling Pathway and Workflow Diagrams

Visual representations of the targeted biological pathway and the experimental workflow are provided below.

HDAC_Signaling_Pathway cluster_0 Cell Nucleus Histone Histone Protein HAT HAT DNA DNA Acetylated_Histone Acetylated Histone (Relaxed Chromatin) HDAC1 HDAC1 Acetylated_Histone->HDAC1 Gene_Transcription Gene Transcription (Tumor Suppressors) Acetylated_Histone->Gene_Transcription Deacetylated_Histone Deacetylated Histone (Condensed Chromatin) Gene_Repression Gene Repression Deacetylated_Histone->Gene_Repression HAT->Acetylated_Histone Acetylation HDAC1->Deacetylated_Histone Deacetylation Cmpd_RDC Cmpd-RDC Cmpd_RDC->HDAC1 Inhibition

Caption: Mechanism of HDAC1 inhibition by Cmpd-RDC leading to gene transcription.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Enzyme Recombinant HDAC1 Incubation_A Incubate at 30°C Enzyme->Incubation_A Substrate Fluorogenic Substrate Substrate->Incubation_A Compound_A Cmpd-RDC / Vorinostat Compound_A->Incubation_A Measurement_A Measure Fluorescence (Ex: 360, Em: 460) Incubation_A->Measurement_A Result_A Calculate IC50 Measurement_A->Result_A Cells Seed HCT116 Cells Incubation_B Treat Cells for 48h Cells->Incubation_B Compound_B Cmpd-RDC / Vorinostat Compound_B->Incubation_B Fix_Stain Fix with TCA, Stain with SRB Incubation_B->Fix_Stain Measurement_B Measure Absorbance (510 nm) Fix_Stain->Measurement_B Result_B Calculate GI50 Measurement_B->Result_B

Caption: Workflow for in-vitro evaluation of HDAC inhibitors.

Cyclopropane-Based Compounds: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of a cyclopropane ring is a well-established strategy in medicinal chemistry to enhance the potency, metabolic stability, and pharmacokinetic properties of drug candidates. This rigid, three-membered ring can lock a molecule into a bioactive conformation, thereby improving its binding affinity and selectivity for its intended target. However, understanding the cross-reactivity profile of these compounds is paramount to ensuring their safety and efficacy. This guide provides a comparative analysis of the cross-reactivity of three prominent cyclopropane-containing drugs: PF-06463922 (Lorlatinib), Nirmatrelvir, and Grazoprevir, supported by available experimental data and detailed methodologies.

Comparative Cross-Reactivity Data

The following tables summarize the available quantitative data on the cross-reactivity of the selected cyclopropane-based compounds against various off-targets.

PF-06463922 (Lorlatinib): A Kinase Inhibitor

PF-06463922 is a potent, ATP-competitive, small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases. Its selectivity has been extensively profiled against a broad panel of kinases.

TargetIC50 / Ki (nM)Target ClassPrimary/Off-Target
ROS1 <0.025 (Ki)Tyrosine KinasePrimary
ALK <0.07 (Ki)Tyrosine KinasePrimary
PTK2 (FAK)1.1Tyrosine KinaseOff-Target
Other 12 Tyrosine Kinases>75% inhibition @ 1µMTyrosine KinaseOff-Target

Data sourced from in vitro kinase assays.[1][2]

A screening of PF-06463922 against a panel of 206 recombinant kinases at a concentration of 1 µM revealed that, in addition to ALK and ROS1, 13 other tyrosine kinases were inhibited by more than 75%.[1][2] Subsequent competition binding assays determined the IC50 values for these off-targets, with PTK2 (FAK) being one of the most potently inhibited off-targets.[1] Despite this, PF-06463922 demonstrates a high degree of selectivity for ALK and ROS1.[2]

Nirmatrelvir: A Protease Inhibitor

Nirmatrelvir is a covalent inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. Its selectivity profile indicates a low potential for off-target effects.

TargetIC50 (nM)Target ClassPrimary/Off-Target
SARS-CoV-2 Mpro 4Cysteine ProteasePrimary
Cathepsin K231Cysteine ProteaseOff-Target
Host and HIV Proteases>100,000Various ProteasesOff-Target

Data sourced from in vitro enzyme inhibition assays.[3][4]

Preclinical evaluations have shown that Nirmatrelvir has a promising off-target selectivity profile, with no significant interference observed against a wide array of G protein-coupled receptors, kinases, and transporters.[3] When tested against host and HIV proteases, the IC50 values were all above 100 µM, indicating a low likelihood of off-target inhibition.[3] A more specific screening against a panel of cysteine proteases revealed submicromolar activity against Cathepsin K.[4]

Grazoprevir: A Hepatitis C Virus (HCV) Protease Inhibitor
TargetEC50 (nM)Target ClassPrimary/Off-Target
HCV GT1a NS3/4A 0.4Serine ProteasePrimary
HCV GT1b NS3/4A 0.2Serine ProteasePrimary
HCV GT2a NS3/4A 0.3Serine ProteasePrimary
HCV GT3a NS3/4A 3.5Serine ProteasePrimary
HCV GT4a NS3/4A 0.5Serine ProteasePrimary

Data sourced from replicon-based cellular assays.

Grazoprevir's high potency is maintained against a majority of NS3 resistance-associated amino acid substitutions.[5] Its development focused on targeting the specific viral protease, and the lack of reported significant off-target effects in clinical use suggests a favorable selectivity profile.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cross-reactivity of small molecule inhibitors.

In Vitro Kinase/Protease Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase or protease.

  • Materials:

    • Purified recombinant enzyme (e.g., ALK, Mpro)

    • Specific peptide or protein substrate

    • Test compound (e.g., PF-06463922, Nirmatrelvir)

    • ATP (for kinase assays)

    • Assay buffer (specific to the enzyme)

    • Detection reagent (e.g., fluorescently labeled antibody, luminescence-based ATP detection reagent)

    • Microplates (e.g., 384-well)

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In the wells of a microplate, add the enzyme, the specific substrate, and the assay buffer.

    • Add the diluted test compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.

    • For kinase assays, initiate the reaction by adding a solution of ATP. For protease assays, the reaction may be initiated by the addition of the substrate.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

    • Stop the reaction (e.g., by adding a stop solution containing EDTA for kinase assays).

    • Add the detection reagent to quantify the amount of product formed or substrate consumed.

    • Measure the signal (e.g., fluorescence, luminescence, absorbance) using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Radioligand Competitive Binding Assay

This assay measures the affinity of a test compound for a target receptor by its ability to compete with a radiolabeled ligand that has a known high affinity for the same binding site.

  • Materials:

    • Cell membranes or purified receptors expressing the target of interest.

    • Radiolabeled ligand (e.g., [3H]-labeled or [125I]-labeled) specific for the target.

    • Unlabeled test compound.

    • Assay buffer.

    • 96-well filter plates with glass fiber filters.

    • Scintillation fluid.

    • Microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the unlabeled test compound.

    • In a 96-well plate, add the cell membranes/receptors, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the diluted test compound.

    • To determine non-specific binding, include wells with a high concentration of a known unlabeled ligand. For total binding, include wells with only the radiolabeled ligand and membranes.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Terminate the binding reaction by rapid vacuum filtration through the filter plates. This separates the bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

    • Dry the filter plates and add scintillation fluid to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC50 value of the test compound and subsequently calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to assess target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.

  • Materials:

    • Intact cells or cell lysate.

    • Test compound.

    • Phosphate-buffered saline (PBS).

    • Lysis buffer with protease inhibitors.

    • Equipment for heating samples (e.g., PCR thermocycler).

    • Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader).

  • Procedure:

    • Treat intact cells or cell lysate with the test compound at various concentrations or a vehicle control.

    • Heat the samples across a range of temperatures to induce protein denaturation and aggregation.

    • Cool the samples and lyse the cells (if using intact cells) to separate the soluble protein fraction from the aggregated protein fraction by centrifugation.

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA.

    • Generate a melting curve by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

    • Alternatively, an isothermal dose-response format can be used where samples are heated at a single, optimized temperature with varying compound concentrations to determine the EC50 for target engagement.

Visualizations

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

The following diagram illustrates the major signaling cascades downstream of the ALK receptor tyrosine kinase, which is a primary target of PF-06463922. Constitutive activation of ALK through mutations or fusion events leads to the activation of these pathways, promoting cell proliferation, survival, and differentiation.

ALK_Signaling_Pathway cluster_MAPK RAS-RAF-MEK-ERK Pathway cluster_PI3K PI3K-AKT-mTOR Pathway cluster_JAKSTAT JAK-STAT Pathway ALK ALK Receptor Tyrosine Kinase GRB2 GRB2 ALK->GRB2 PI3K PI3K ALK->PI3K JAK JAK ALK->JAK PLCg PLCγ ALK->PLCg SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation PLCg->Proliferation PF06463922 PF-06463922 (Lorlatinib) PF06463922->ALK

Caption: Simplified ALK signaling pathways and the inhibitory action of PF-06463922.

Experimental Workflow for Cross-Reactivity Profiling

The diagram below outlines a typical workflow for assessing the cross-reactivity of a lead compound against a panel of off-targets.

Cross_Reactivity_Workflow start Lead Compound (e.g., Cyclopropane-based) primary_screen Primary Screen: Single High Concentration (e.g., 1-10 µM) against Broad Target Panel start->primary_screen hit_identification Hit Identification: Identify Off-Targets with Significant Inhibition (e.g., >50% or >75%) primary_screen->hit_identification dose_response Secondary Screen: Dose-Response Assays to Determine IC50/Ki for Identified Hits hit_identification->dose_response cellular_assays Cellular Assays: Confirm Off-Target Activity in a Physiological Context (e.g., CETSA®, Phenotypic Assays) dose_response->cellular_assays sar_analysis Structure-Activity Relationship (SAR) Analysis: Optimize for Selectivity cellular_assays->sar_analysis end Selective Compound Profile sar_analysis->end

Caption: A generalized workflow for determining the cross-reactivity profile of a compound.

References

Safety Operating Guide

Safe Disposal of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In alignment with our commitment to laboratory safety and environmental stewardship, this document provides essential procedural guidance for the proper disposal of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide (CAS Number: 106462-18-4). This information is critical for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.

This compound is a combustible solid with several health hazards. Adherence to the following protocols is mandatory to mitigate risks of exposure and ensure proper waste management.

I. Hazard Profile and Safety Precautions

Before initiating any disposal procedures, it is crucial to be aware of the specific hazards associated with this compound. Personal Protective Equipment (PPE) must be worn at all times during handling and disposal.

Summary of Hazards:

Hazard Classification Category GHS H-Statement
Acute Toxicity (Oral) Category 4 H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation
Skin Sensitization Category 1 H317: May cause an allergic skin reaction
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation

| Physical Hazard | Combustible Solid | - |

Data sourced from Sigma-Aldrich Safety Data Sheet.

Required Personal Protective Equipment (PPE):

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities.

  • Skin and Body Protection: Laboratory coat.

  • Respiratory Protection: A NIOSH-approved N95 dust mask or higher is required to prevent inhalation of the solid powder.

All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

II. Step-by-Step Disposal Protocol

The primary and required method for the disposal of this compound is through a licensed hazardous waste disposal company.[2][3][4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid this compound waste, including unused or expired product and contaminated consumables (e.g., weigh boats, filter paper, contaminated gloves), in a dedicated, clearly labeled hazardous waste container.[3][6]

    • The container must be compatible with the chemical, in good condition, and have a secure, leak-proof lid.[2][5]

  • Contaminated Labware:

    • Glassware and other reusable equipment that have come into contact with the compound must be decontaminated.

    • Triple rinse the equipment with a suitable solvent (e.g., ethanol or acetone).[4] Collect the rinsate as hazardous liquid waste in a separate, sealed, and clearly labeled container.[4]

2. Labeling and Storage:

  • All waste containers must be clearly and accurately labeled with the full chemical name: "this compound" and the appropriate hazard pictograms (e.g., harmful, irritant).[5]

  • Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[2][7]

  • The storage area should be away from incompatible materials, heat sources, and direct sunlight.[5][7] Ensure secondary containment is used to prevent spills from reaching drains.[4]

3. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Provide a complete inventory of the waste, including the chemical name and quantity, to the EHS office.

III. Spill Management and Emergency Procedures

In the event of a spill, prompt and appropriate action is critical.

  • Small Spills:

    • Ensure proper PPE is worn.

    • Carefully sweep up the solid material, avoiding dust formation.[8]

    • Place the swept material into the designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.[6]

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS office or emergency response team immediately.

Exposure Response:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[8][9] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[9] Seek medical attention if irritation or a rash develops.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_type Waste Characterization cluster_disposal_path Disposal & Decontamination cluster_final Final Steps start Start: Identify Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, N95 Mask) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type solid_waste Solid Waste (Unused chemical, contaminated consumables) waste_type->solid_waste Solid contaminated_labware Contaminated Labware (Glassware, equipment) waste_type->contaminated_labware Labware collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid decontaminate Triple Rinse with Solvent contaminated_labware->decontaminate store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_rinsate Collect Rinsate as Hazardous Liquid Waste decontaminate->collect_rinsate collect_rinsate->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.